molecular formula C8H7ClN2OS B1581457 5-Chloro-6-methoxy-1,3-benzothiazol-2-amine CAS No. 74821-70-8

5-Chloro-6-methoxy-1,3-benzothiazol-2-amine

Cat. No.: B1581457
CAS No.: 74821-70-8
M. Wt: 214.67 g/mol
InChI Key: WSLXLABOEWJWJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-6-methoxy-1,3-benzothiazol-2-amine (CAS Number: 74821-70-8) is a chemical compound with the molecular formula C 8 H 7 ClN 2 OS and a molecular weight of 214.67 . It belongs to the class of 2-aminobenzothiazoles, which are recognized as privileged scaffolds in medicinal chemistry due to their high synthetic versatility and wide spectrum of biological activities . The reactive C2-NH 2 group and the substituted benzene ring make this compound a valuable intermediate for the construction of more complex, pharmacologically active molecules . This compound serves as a key building block in organic synthesis, particularly for developing novel heterocyclic compounds. While specific biological data for this exact molecule may be limited, the 2-aminobenzothiazole core is a well-established structure in drug discovery research. Derivatives of 2-aminobenzothiazole have been extensively investigated and demonstrated significant anticancer activity in vitro against various human cancer cell lines, including lung (A549) and breast (MCF-7) carcinomas . The mechanism of action for such derivatives is complex and may involve the inhibition of key cancer-related enzymes and pathways. Research on analogous compounds indicates potential interactions with targets such as PI3Kγ, CDK2, Akt, mTOR, and the p42/44 MAPK signaling cascade, which are critical for cell proliferation and survival . Furthermore, the benzothiazole nucleus is also a prominent scaffold in the development of central nervous system (CNS) active agents. Some closely related benzothiazole-acetamide derivatives have shown promising anticonvulsant properties in preclinical models, such as the Maximal Electroshock (MES) test . Researchers can utilize this compound as a precursor for further functionalization, such as coupling with monochloroacetyl chloride followed by condensation with various amines or other heterocycles to generate novel compounds for biological screening . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-chloro-6-methoxy-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2OS/c1-12-6-3-7-5(2-4(6)9)11-8(10)13-7/h2-3H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLXLABOEWJWJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)SC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40359145
Record name 5-chloro-6-methoxy-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74821-70-8
Record name 5-chloro-6-methoxy-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-6-methoxy-1,3-benzothiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-6-methoxy-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Physicochemical Profiling in Drug Discovery

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1][2][3] The compound 5-Chloro-6-methoxy-1,3-benzothiazol-2-amine is a member of this privileged class, possessing structural motifs that suggest potential for biological investigation.[4] However, before a compound's therapeutic potential can be realized, a thorough understanding of its fundamental physicochemical properties is paramount. These characteristics—solubility, lipophilicity, and ionization state—govern a molecule's journey through the body, dictating its absorption, distribution, metabolism, and excretion (ADME).[5][6][7] An unfavorable physicochemical profile is a leading cause of attrition in drug development.[5]

This guide provides an in-depth analysis of the core physicochemical properties of this compound. It moves beyond a simple data sheet to offer field-proven insights into the causality behind experimental choices and provides robust, self-validating protocols for determining these critical parameters. The objective is to equip researchers with the foundational knowledge necessary to make informed decisions in the early stages of drug discovery and development.

Core Physicochemical Profile

A quantitative summary of the key physicochemical properties for this compound provides a high-level overview of its drug-like potential. The data presented below is a synthesis of information from chemical databases and predictive models.

PropertyValueSource
Molecular Formula C₈H₇ClN₂OS[8]
Molecular Weight 214.67 g/mol [8][9]
Melting Point Not available
Boiling Point 377.9 ± 45.0 °CPredicted[9]
Density 1.485 ± 0.06 g/cm³Predicted[9]
Predicted LogP 2.5PubChem
Predicted pKa (Basic) 4.53 ± 0.10ChemicalBook[10]
Predicted Solubility Data not available

Section 1: Aqueous Solubility

Expertise & Experience: Aqueous solubility is a critical gatekeeper for oral drug absorption and a key determinant of achievable concentrations for in vitro assays and intravenous formulations.[11][12] A compound must dissolve in the gastrointestinal fluid to be absorbed into systemic circulation. Poor solubility can lead to low bioavailability, undermining an otherwise potent compound.[7][13] We distinguish between thermodynamic and kinetic solubility. Thermodynamic solubility is the true equilibrium saturation point, while kinetic solubility, often measured in high-throughput screening, reflects the concentration at which a compound precipitates from a supersaturated solution (typically from a DMSO stock).[12][14] For early-stage discovery, kinetic solubility is often a more pragmatic and relevant measure.

Experimental Protocol: High-Throughput Kinetic Solubility Determination via Nephelometry

This protocol describes a common method for assessing the kinetic solubility of a compound, which is crucial for early-stage drug discovery.[11][12] Nephelometry measures the light scattered by suspended particles (precipitate) in a solution.[11]

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to ~0.01 mM).

  • Aqueous Buffer Addition: Add phosphate-buffered saline (PBS) at pH 7.4 to each well, ensuring the final DMSO concentration is low and consistent (e.g., 1-2%) across all wells. This rapid addition from a concentrated organic stock induces precipitation for concentrations above the kinetic solubility limit.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) to allow for precipitation to stabilize.

  • Nephelometric Reading: Place the 96-well plate into a laser nephelometer. The instrument measures the turbidity (light scattering) in each well.

  • Data Analysis: Plot the measured turbidity against the compound concentration. The concentration at which the turbidity begins to sharply increase above the baseline is determined as the kinetic solubility.

Trustworthiness: This protocol is self-validating. The inclusion of a concentration gradient allows for the clear identification of a precipitation point. Control wells containing only the DMSO/buffer solution should show minimal turbidity, establishing a clear baseline.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock 1. Prepare 10 mM Stock in DMSO plate 2. Serially Dilute in 96-Well Plate stock->plate buffer 3. Add Aqueous Buffer (PBS, pH 7.4) plate->buffer incubate 4. Incubate (e.g., 2h at 25°C) buffer->incubate read 5. Read Turbidity via Nephelometry incubate->read plot 6. Plot Turbidity vs. Concentration read->plot result 7. Determine Solubility Limit plot->result

Caption: Workflow for Kinetic Solubility Determination.

Section 2: Lipophilicity (LogP & LogD)

Expertise & Experience: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a master parameter in drug design.[15] It profoundly influences membrane permeability, plasma protein binding, metabolic clearance, and target engagement.[16] The partition coefficient (LogP) is the measure of this property in a neutral state, defined as the log of the concentration ratio of a compound in an immiscible organic (n-octanol) and aqueous phase.[17] However, since most drugs are ionizable, the distribution coefficient (LogD) is often more biologically relevant. LogD is the partition coefficient at a specific pH (typically physiological pH 7.4), accounting for both neutral and ionized species.[16] For a basic compound like this compound, LogD at pH 7.4 will be lower than its LogP because a portion of the molecules will be protonated and more water-soluble.

Experimental Protocol: LogD₇.₄ Determination via Shake-Flask Method

The shake-flask method is the gold standard for determining LogP and LogD values.[17][18][19] It directly measures the partitioning of the compound between two immiscible phases.

Methodology:

  • Phase Preparation: Prepare a buffered aqueous phase (PBS, pH 7.4) and an organic phase (n-octanol). Pre-saturate each solvent by mixing them vigorously and then allowing them to separate. This ensures the volumes do not change during the experiment.

  • Compound Addition: Add a known amount of this compound to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated PBS (pH 7.4).

  • Equilibration: Seal the vial and shake it vigorously for a set period (e.g., 1-3 hours) to ensure the compound fully partitions and reaches equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial at low speed to ensure a clean separation of the aqueous and organic layers.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

Trustworthiness: The protocol's validity is ensured by using pre-saturated solvents to prevent volume changes and by direct quantification of the compound in both phases. A mass balance calculation (total amount recovered vs. initial amount) can be performed to check for experimental losses.

G cluster_setup Setup cluster_partition Partitioning cluster_quant Quantification solvents 1. Pre-saturate n-Octanol & PBS (pH 7.4) add_cmpd 2. Add Compound to Phases solvents->add_cmpd shake 3. Shake to Equilibrate add_cmpd->shake separate 4. Centrifuge to Separate Phases shake->separate analyze 5. Quantify Concentration in Each Phase via HPLC separate->analyze calculate 6. Calculate LogD analyze->calculate

Caption: Shake-Flask Method for LogD Determination.

Section 3: Ionization Constant (pKa)

Expertise & Experience: The pKa is the pH at which a molecule is 50% ionized and 50% neutral.[20] For a drug candidate, the pKa dictates its charge state in different physiological compartments, which in turn affects its solubility, permeability, and target binding.[15] this compound contains a primary amine group, which is basic. This means at a pH below its pKa, the amine group will be protonated (cationic), increasing aqueous solubility but potentially decreasing passive membrane permeability. Above the pKa, the molecule will be predominantly neutral and more lipophilic.

Experimental Protocol: pKa Determination via Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds. It involves monitoring the pH of a solution as a titrant is added.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent, often a co-solvent system like methanol/water, to ensure solubility throughout the titration.

  • Titration Setup: Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a micro-burette for precise titrant delivery.

  • Acidic Titration: Add a standardized strong acid (e.g., 0.1 M HCl) in small, precise increments. Record the pH of the solution after each addition.

  • Equivalence Point: Continue the titration past the point of complete protonation of the amine group. Plot the pH versus the volume of titrant added. The point of maximum inflection on the curve represents the equivalence point.

  • Half-Equivalence Point: The half-equivalence point occurs at exactly half the volume of titrant required to reach the equivalence point.[21]

  • pKa Determination: According to the Henderson-Hasselbalch equation, at the half-equivalence point, the pH of the solution is equal to the pKa of the compound.[20][22]

Trustworthiness: The accuracy of this method relies on the precise calibration of the pH meter and the accurate standardization of the titrant. The full titration curve provides a complete picture of the ionization behavior, and the inflection point serves as an unambiguous marker for the equivalence point, from which the pKa is reliably determined.

G cluster_titration Titration Process cluster_analysis Data Analysis prepare 1. Dissolve Compound titrate 2. Titrate with Strong Acid prepare->titrate record 3. Record pH vs. Volume titrate->record plot 4. Plot Titration Curve record->plot find_ep 5. Identify Equivalence Point (Max Inflection) plot->find_ep find_hep 6. Find Half-Equivalence Point find_ep->find_hep pka 7. pH at Half-Equiv. Point = pKa find_hep->pka

Caption: Workflow for pKa Determination via Titration.

Section 4: Spectroscopic Profile

While not strictly physicochemical properties in the ADME sense, spectroscopic data are essential for structural confirmation and purity assessment.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR would be expected to show signals for the aromatic protons on the benzothiazole ring, the methoxy group protons, and the amine protons.[23]

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify key functional groups. Expected peaks would include N-H stretches for the amine, C-O stretches for the methoxy ether, and characteristic aromatic C=C and C-N stretches.[24][25]

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight, confirming the elemental composition of the molecule. The fragmentation pattern can offer further structural clues.[26]

Conclusion

The physicochemical properties of this compound—characterized by its basic amine group, moderate predicted lipophilicity, and likely limited aqueous solubility in its neutral form—paint a picture of a classic drug-like molecule. Its behavior will be heavily pH-dependent, a critical consideration for its formulation and biological testing. The experimental protocols detailed in this guide provide a robust framework for empirically determining these properties, replacing prediction with hard data. This foundational knowledge is indispensable for any research program aiming to advance this compound or its analogs from a preliminary hit to a viable lead candidate. A comprehensive understanding of the interplay between structure, physicochemical properties, and biological function is the bedrock of successful drug discovery.[7][27]

References

Spectroscopic Blueprint of a Privileged Scaffold: A Technical Guide to 5-Chloro-6-methoxy-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Aminobenzothiazole Core

Molecular Structure and Predicted Spectral Overview

The structural features of 5-Chloro-6-methoxy-1,3-benzothiazol-2-amine, including the chloro and methoxy substituents on the benzene ring and the amino group at the 2-position of the thiazole ring, give rise to a unique spectral signature. Understanding this signature is key to its unambiguous identification and the confirmation of its synthesis.

graph "Molecular_Structure" { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=13546536&t=l"]; compound [label="this compound"]; }

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for delineating the carbon-hydrogen framework of a molecule.[6] For this compound, both ¹H and ¹³C NMR will provide critical information on the electronic environment of each atom.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to reveal the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) are presented in the table below, with the solvent being a typical deuterated solvent like DMSO-d₆.[7]

Chemical Shift (δ) ppm (Predicted)MultiplicityIntegrationAssignment
~7.5s1HAromatic Proton (H-4)
~7.2s1HAromatic Proton (H-7)
~7.0 (broad)s2H-NH₂
~3.8s3H-OCH₃

Causality Behind Predictions: The aromatic protons are expected in the downfield region (7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The presence of the electron-donating methoxy group and the electron-withdrawing chloro group will influence their precise chemical shifts. The amine protons are expected to be a broad singlet due to quadrupole broadening and exchange with residual water in the solvent. The methoxy protons will appear as a sharp singlet in the upfield region.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Chemical Shift (δ) ppm (Predicted)Assignment
~168C2 (Carbon attached to -NH₂)
~155C6 (Carbon attached to -OCH₃)
~148C7a (Quaternary carbon)
~130C3a (Quaternary carbon)
~125C5 (Carbon attached to -Cl)
~115C4
~105C7
~56-OCH₃

Causality Behind Predictions: The C2 carbon, being attached to two nitrogen atoms, is expected to be the most downfield. The carbons attached to the electronegative oxygen (C6) and nitrogen atoms (C7a, C3a) will also be in the downfield region. The chloro-substituted carbon (C5) will be deshielded, while the remaining aromatic carbons will appear at chemical shifts typical for substituted benzene rings. The methoxy carbon will be the most upfield signal.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.[6]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference standard for chemical shifts.[6]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

subgraph "cluster_Prep" { label = "Sample Preparation"; style=filled; color="#FFFFFF"; node [fillcolor="#FFFFFF"]; Dissolve [label="Dissolve Compound\nin Deuterated Solvent"]; Add_TMS [label="Add TMS Standard"]; Dissolve -> Add_TMS; }

subgraph "cluster_Acq" { label = "Data Acquisition"; style=filled; color="#FFFFFF"; node [fillcolor="#FFFFFF"]; Acquire_1H [label="Acquire ¹H Spectrum"]; Acquire_13C [label="Acquire ¹³C Spectrum"]; Acquire_1H -> Acquire_13C; }

subgraph "cluster_Proc" { label = "Data Processing & Analysis"; style=filled; color="#FFFFFF"; node [fillcolor="#FFFFFF"]; Process [label="Process Raw Data"]; Interpret [label="Interpret Spectra"]; Process -> Interpret; }

Add_TMS -> Acquire_1H [lhead=cluster_Acq]; Acquire_13C -> Process [lhead=cluster_Proc]; }

Caption: A streamlined workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Spectral Data
Wavenumber (cm⁻¹) (Predicted)IntensityAssignment
3450-3300Strong, BroadN-H stretching (amine)
3100-3000MediumC-H stretching (aromatic)
2950-2850MediumC-H stretching (aliphatic -OCH₃)
1630-1600StrongC=N stretching (thiazole ring)
1580-1450Medium to StrongC=C stretching (aromatic ring)
1250-1200StrongC-O stretching (aryl ether)
850-800StrongC-Cl stretching

Causality Behind Predictions: The broad N-H stretching band is a hallmark of the primary amine group. The C=N and C=C stretching vibrations confirm the presence of the benzothiazole ring system. The strong C-O stretching band is indicative of the methoxy group, and the C-Cl stretch will appear in the fingerprint region.

Experimental Protocol: FT-IR Spectroscopy

The Attenuated Total Reflectance (ATR) technique is a common and convenient method for acquiring IR spectra of solid samples.[4]

  • Instrument Background: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.[6]

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Record the spectrum over a typical range of 4000-400 cm⁻¹.[4]

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

graph "IR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

subgraph "cluster_Setup" { label = "Instrument Setup"; style=filled; color="#FFFFFF"; node [fillcolor="#FFFFFF"]; Background [label="Record Background\nSpectrum"]; }

subgraph "cluster_Sample" { label = "Sample Analysis"; style=filled; color="#FFFFFF"; node [fillcolor="#FFFFFF"]; Apply_Sample [label="Apply Sample to\nATR Crystal"]; Acquire_Spectrum [label="Acquire IR Spectrum"]; Apply_Sample -> Acquire_Spectrum; }

subgraph "cluster_Analysis" { label = "Data Interpretation"; style=filled; color="#FFFFFF"; node [fillcolor="#FFFFFF"]; Analyze [label="Analyze Absorption\nBands"]; }

Background -> Apply_Sample [lhead=cluster_Sample]; Acquire_Spectrum -> Analyze [lhead=cluster_Analysis]; }

Caption: The workflow for FT-IR analysis using an ATR accessory.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound.[6]

Predicted Mass Spectral Data

For this compound (Molecular Weight: 214.68 g/mol ), electrospray ionization (ESI) is a suitable soft ionization technique that would likely produce the protonated molecular ion.

m/z (Predicted)Relative IntensityAssignment
215.0High[M+H]⁺ (for ³⁵Cl)
217.0Medium[M+H]⁺ (for ³⁷Cl, isotopic peak)

Causality Behind Predictions: The presence of a chlorine atom will result in a characteristic M+2 isotopic pattern with a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes, respectively. This isotopic signature is a key diagnostic feature for chlorine-containing compounds. Further fragmentation would likely involve the loss of small neutral molecules such as CH₃ or CO.

Experimental Protocol: Mass Spectrometry

A general protocol for mass spectrometry analysis is as follows:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable volatile solvent like methanol or acetonitrile.[6]

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as ESI.

  • Mass Analysis: The generated ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

graph "MS_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

subgraph "cluster_Intro" { label = "Sample Introduction"; style=filled; color="#FFFFFF"; node [fillcolor="#FFFFFF"]; Prepare [label="Prepare Dilute\nSolution"]; Inject [label="Inject into\nMass Spectrometer"]; Prepare -> Inject; }

subgraph "cluster_Analysis" { label = "Mass Analysis"; style=filled; color="#FFFFFF"; node [fillcolor="#FFFFFF"]; Ionize [label="Ionize Sample\n(e.g., ESI)"]; Separate [label="Separate Ions\nby m/z"]; Detect [label="Detect Ions"]; Ionize -> Separate -> Detect; }

subgraph "cluster_Output" { label = "Data Output"; style=filled; color="#FFFFFF"; node [fillcolor="#FFFFFF"]; Generate [label="Generate Mass\nSpectrum"]; }

Inject -> Ionize [lhead=cluster_Analysis]; Detect -> Generate [lhead=cluster_Output]; }

Caption: A logical workflow for mass spectrometry analysis.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive analysis of NMR, IR, and Mass spectral data provides a self-validating system for the structural confirmation of this compound. Each technique offers a unique and complementary piece of the structural puzzle. By integrating the insights from these powerful analytical methods, researchers can confidently verify the identity and purity of their synthesized compounds, paving the way for further biological evaluation and the development of novel therapeutics.

References

An In-depth Technical Guide to 5-Chloro-6-methoxy-1,3-benzothiazol-2-amine (CAS 74821-70-8): A Modulator of Calcium-Activated Potassium Channels

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-6-methoxy-1,3-benzothiazol-2-amine, registered under CAS number 74821-70-8, is a substituted benzothiazole that has emerged from targeted chemical synthesis as a noteworthy modulator of ion channel activity. While the benzothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its broad range of pharmacological activities, the specific biological profile of this particular compound has been elucidated through focused investigation. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and, most importantly, the detailed biological activity of this compound as an activator of small- and intermediate-conductance calcium-activated potassium channels (KCa2/3). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of ion channels and the therapeutic potential of their modulators.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic aromatic compound. Its structure is characterized by a benzothiazole core, which is a fusion of a benzene ring and a thiazole ring. The key substitutions that define its specific identity are a chlorine atom at the 5-position and a methoxy group at the 6-position of the benzothiazole ring system, with an amine group at the 2-position.

PropertyValueSource
CAS Number 74821-70-8N/A
Molecular Formula C₈H₇ClN₂OS[1]
Molecular Weight 214.67 g/mol [1]
IUPAC Name This compound[2]
Synonyms SKA-13
Appearance Solid (predicted)N/A
Predicted XlogP 2.6

Synthesis

The synthesis of this compound and its analogs typically follows established routes for the formation of the 2-aminobenzothiazole core. A common and effective method is the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen, such as bromine. This oxidative cyclization, known as the Hugerschoff reaction, provides a direct route to the desired benzothiazole.

For the synthesis of this compound, the likely starting material would be 4-chloro-5-methoxyaniline. The general synthetic workflow is depicted below.

Synthesis_Workflow Aniline 4-chloro-5-methoxyaniline Intermediate Arylthiourea Intermediate (in situ) Aniline->Intermediate Reaction with Thiocyanate Thiocyanate KSCN or NH4SCN Thiocyanate->Intermediate Bromine Bromine (Br2) in Acetic Acid Product This compound (CAS 74821-70-8) Bromine->Product Intermediate->Product Oxidative Cyclization

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: General Synthesis of 2-Aminobenzothiazoles

The following is a generalized protocol based on the synthesis of similar benzothiazole derivatives. The specific reaction conditions for this compound may require optimization.

  • Reaction Setup: To a solution of the appropriately substituted aniline (1 equivalent) in a suitable solvent such as glacial acetic acid, add potassium thiocyanate or ammonium thiocyanate (1-2 equivalents).

  • Bromination: Cool the reaction mixture in an ice bath. Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into a beaker of crushed ice and neutralize with a base, such as ammonium hydroxide or sodium hydroxide, to precipitate the crude product.

  • Purification: Collect the precipitate by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Biological Activity: A Positive Modulator of KCa2 and KCa3.1 Channels

The primary and most well-characterized biological activity of this compound is its role as a positive modulator (activator) of small-conductance (KCa2) and intermediate-conductance (KCa3.1) calcium-activated potassium channels. In a key study by Sankaranarayanan et al. (2007), this compound, referred to as SKA-13, was identified as part of a library of benzothiazoles designed to be potent activators of these channels.

KCa2 (comprising subtypes KCa2.1, KCa2.2, and KCa2.3) and KCa3.1 channels are voltage-independent potassium channels that are gated by intracellular calcium. They play crucial roles in regulating neuronal excitability, smooth muscle tone, and immune cell function. Their activation leads to potassium efflux, hyperpolarization of the cell membrane, and a subsequent reduction in cellular excitability.

Mechanism of Action

This compound acts as a positive allosteric modulator of KCa2 and KCa3.1 channels. This means it binds to a site on the channel protein that is distinct from the calcium-binding site. This binding increases the apparent affinity of the channel for calcium, leading to channel opening at lower intracellular calcium concentrations than would normally be required. This potentiation of channel activity results in an enhanced hyperpolarizing current.

Mechanism_of_Action cluster_cell Cell Membrane KCa_channel KCa2/KCa3.1 Channel Ca_binding Ca2+ Binding Site SKA13_binding SKA-13 Binding Site (Allosteric) K_efflux K+ Efflux KCa_channel->K_efflux Ca_binding->KCa_channel Activates SKA13_binding->KCa_channel Potentiates Activation Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Ca_ion Intracellular Ca2+ Ca_ion->Ca_binding Binds SKA13 This compound (SKA-13) SKA13->SKA13_binding Binds

Caption: Proposed mechanism of action for this compound (SKA-13).

Quantitative Data: In Vitro Potency

The potency of this compound (SKA-13) as an activator of KCa2 and KCa3.1 channels was quantified using electrophysiological techniques, specifically whole-cell patch-clamp recordings from COS-7 cells transiently expressing the respective human channel subtypes. The following table summarizes the reported half-maximal effective concentrations (EC₅₀).

Channel SubtypeEC₅₀ (µM) of SKA-13
hKCa2.1 > 10
hKCa2.2 > 10
hKCa2.3 2.9
hKCa3.1 1.2

Data extracted from Sankaranarayanan et al. (2007).

These data indicate that this compound is a moderately potent activator of hKCa2.3 and hKCa3.1 channels, with a slight preference for hKCa3.1. Its activity against hKCa2.1 and hKCa2.2 is significantly lower.

Experimental Protocol: Whole-Cell Patch-Clamp Assay for KCa Channel Activators

The following is a representative protocol for evaluating the activity of compounds like this compound on KCa channels.

  • Cell Culture and Transfection:

    • Culture COS-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

    • Transiently transfect the cells with plasmids encoding the human KCa channel subtype of interest (e.g., hKCa2.3 or hKCa3.1) and a fluorescent reporter protein (e.g., GFP) using a suitable transfection reagent.

    • Incubate the transfected cells for 24-48 hours to allow for channel expression.

  • Electrophysiological Recording:

    • Prepare a recording chamber with an extracellular solution containing (in mM): 160 NaCl, 4.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4.

    • Use borosilicate glass pipettes (2-4 MΩ resistance) filled with an intracellular solution containing (in mM): 145 K-aspartate, 2 MgCl₂, 10 HEPES, 10 EGTA, and a calculated amount of CaCl₂ to achieve a specific free Ca²⁺ concentration (e.g., 250 nM), pH 7.2.

    • Establish a whole-cell patch-clamp configuration on a fluorescently identified transfected cell.

    • Hold the cell at a membrane potential of -80 mV and apply voltage ramps (e.g., from -120 mV to +40 mV over 200 ms) to elicit KCa currents.

  • Compound Application and Data Analysis:

    • Record baseline currents in the absence of the test compound.

    • Perfuse the recording chamber with the extracellular solution containing various concentrations of this compound.

    • Record the potentiated currents at each compound concentration.

    • Measure the current amplitude at a specific voltage (e.g., 0 mV).

    • Plot the concentration-response curve and fit the data to a Hill equation to determine the EC₅₀ value.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Electrophysiology cluster_experiment Experiment cluster_analysis Data Analysis Cell_Culture COS-7 Cell Culture Transfection Transfection with KCa Channel Plasmid Cell_Culture->Transfection Whole_Cell Establish Whole-Cell Configuration Transfection->Whole_Cell Patch_Pipette Prepare Patch Pipette with Intracellular Solution Patch_Pipette->Whole_Cell Record_Baseline Record Baseline Currents Whole_Cell->Record_Baseline Apply_Compound Perfuse with this compound Record_Baseline->Apply_Compound Record_Potentiated Record Potentiated Currents Apply_Compound->Record_Potentiated Measure_Current Measure Current Amplitudes Record_Potentiated->Measure_Current Concentration_Response Plot Concentration-Response Curve Measure_Current->Concentration_Response Calculate_EC50 Calculate EC50 Concentration_Response->Calculate_EC50

Caption: Workflow for evaluating KCa channel activators using whole-cell patch-clamp.

Structure-Activity Relationship (SAR) Insights

The study by Sankaranarayanan et al. (2007) provides valuable, albeit limited, SAR insights for the benzothiazole class of KCa2/3 activators. The activity of this compound (SKA-13) can be contextualized by comparing it to other analogs:

  • Importance of Benzene Ring Substitution: Unsubstituted 2-aminobenzothiazole is a very weak activator. The presence of substituents on the benzene ring is crucial for potency.

  • Role of Chloro and Methoxy Groups: The combination of a 5-chloro and 6-methoxy group in SKA-13 confers moderate potency. The specific positioning and electronic nature of these groups likely influence the binding of the molecule to its allosteric site on the channel. For instance, other benzothiazoles with different substitution patterns in the same study exhibited a range of potencies, highlighting the sensitivity of the channel to the chemical nature of the substituents.

Therapeutic and Research Applications

As a moderately potent activator of KCa2.3 and KCa3.1 channels, this compound serves as a valuable research tool for probing the physiological and pathophysiological roles of these channels. The development of activators for these channels is an area of active research with potential therapeutic applications in a variety of conditions, including:

  • Hypertension: KCa3.1 channels are involved in endothelium-derived hyperpolarization, which contributes to vasodilation. Activators of these channels have been shown to lower blood pressure.

  • Neurodegenerative Diseases: KCa2 channels are important regulators of neuronal firing patterns. Their activation may offer a neuroprotective effect in conditions such as ataxia and epilepsy.

  • Inflammatory and Fibrotic Diseases: KCa3.1 channels are expressed on various immune cells and fibroblasts, and their modulation can impact inflammatory responses and tissue remodeling.

While this compound itself has not been advanced into clinical development, it represents an important chemical scaffold. More potent and selective analogs based on its structure could be pursued as potential therapeutic agents.

Conclusion

This compound (CAS 74821-70-8), also known as SKA-13, is a synthetic benzothiazole derivative with well-defined activity as a positive allosteric modulator of KCa2.3 and KCa3.1 potassium channels. Its ability to potentiate channel opening at low intracellular calcium concentrations makes it a valuable tool for studying the function of these channels and a lead compound for the development of novel therapeutics targeting conditions such as hypertension and neurological disorders. This guide has provided a comprehensive overview of its chemical properties, synthesis, and detailed biological activity, offering a foundation for researchers and drug developers working in the field of ion channel pharmacology.

References

A Technical Guide to the Discovery and Synthesis of Novel 2-Aminobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Relevance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear, demonstrating a remarkable capacity to interact with a multitude of biological targets. These are often referred to as "privileged scaffolds." The 2-aminobenzothiazole moiety, a bicyclic heterocycle composed of a fused benzene and thiazole ring with a reactive amino group at the 2-position, is a quintessential example of such a scaffold.[1][2] Its structural rigidity, combined with the electronic properties endowed by its sulfur and nitrogen heteroatoms, makes it an ideal foundation for designing novel therapeutic agents.

Derivatives of this core have demonstrated a vast spectrum of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective properties.[1][3][4][5] The approved drug Riluzole, used to treat amyotrophic lateral sclerosis (ALS), stands as a clinical testament to the therapeutic potential of this chemical class.[1] This guide offers an in-depth exploration of the synthesis, derivatization, and biological evaluation of novel 2-aminobenzothiazole derivatives, designed for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Synthesis of the 2-Aminobenzothiazole Core: From Classical Methods to Modern Innovations

The construction of the 2-aminobenzothiazole core is a foundational step in the development of new derivatives. The choice of synthetic route is often a balance between substrate availability, desired substitution patterns, reaction efficiency, and scalability.

The Classical Approach: Oxidative Cyclization of Arylthioureas

The most established method for synthesizing 2-aminobenzothiazoles is the oxidative cyclization of an N-arylthiourea, often generated in situ. This reaction, a variation of the Hugershoff synthesis, typically involves treating a substituted aniline with a thiocyanate salt (e.g., KSCN, NH₄SCN) in the presence of an oxidizing agent, most commonly bromine in glacial acetic acid.[4][5][6]

Causality of Experimental Choice:

  • Aniline: The starting aniline provides the benzene ring portion of the final benzothiazole. Substituents on the aniline ring are carried through to the final product, allowing for the synthesis of 4-, 5-, 6-, or 7-substituted 2-aminobenzothiazoles.

  • Thiocyanate Salt: This reagent serves as the source for the "-N=C-S-" portion of the thiazole ring.

  • Bromine in Acetic Acid: Bromine acts as the oxidizing agent, facilitating the electrophilic cyclization onto the aromatic ring to close the thiazole ring. Acetic acid serves as a solvent that is compatible with the reagents and intermediates. The reaction is typically run at low temperatures (0-10°C) during bromine addition to control the exothermic reaction and minimize side-product formation.[6]

While robust and widely applicable, this method can be limited by the harsh acidic and oxidative conditions, which may not be suitable for anilines bearing sensitive functional groups.

Modern Synthetic Strategies

To overcome the limitations of classical methods and to facilitate high-throughput synthesis, a variety of modern approaches have been developed. These methods often prioritize efficiency, atom economy, and milder reaction conditions.

  • One-Pot Syntheses: These procedures combine multiple reaction steps into a single operation, avoiding the isolation of intermediates. For instance, one-pot methods for synthesizing 2-aminobenzothiazoles from 2-iodoanilines and dithiocarbamates using copper catalysis have been reported, offering high yields and operational simplicity.[7]

  • Transition Metal-Catalyzed Reactions: The use of transition metal catalysts has enabled novel C-S bond formations, a key step in benzothiazole synthesis.[2] These reactions often proceed under milder conditions and with greater functional group tolerance.

  • Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product, are exceptionally powerful for generating chemical libraries. The use of 2-aminobenzothiazole as a building block in MCRs has led to the rapid synthesis of complex heterocyclic systems.[8][9]

G cluster_0 Classical Synthesis cluster_1 Modern One-Pot Synthesis Aniline Substituted Aniline Thiourea N-Arylthiourea (Intermediate) Aniline->Thiourea + KSCN Product1 2-Aminobenzothiazole Derivative Thiourea->Product1 + Br₂ / Acetic Acid (Oxidative Cyclization) Iodoaniline 2-Iodoaniline Product2 2-Aminobenzothiazole Derivative Iodoaniline->Product2 Copper Catalyst (Ullmann-type Coupling) Dithiocarbamate Dithiocarbamate Dithiocarbamate->Product2 Copper Catalyst (Ullmann-type Coupling)

Caption: General synthetic pathways to the 2-aminobenzothiazole core.

Derivatization and Structure-Activity Relationships (SAR)

The true power of the 2-aminobenzothiazole scaffold lies in its capacity for facile derivatization. The C2-amino group and the benzene ring are primary sites for modification, allowing for the fine-tuning of physicochemical properties and biological activity.[5][10]

  • Modification of the C2-Amino Group: The exocyclic amino group is highly nucleophilic and can readily undergo acylation, sulfonylation, and reactions with isocyanates or isothiocyanates to form amides, sulfonamides, ureas, and thioureas, respectively.[6][7][11] These modifications can introduce new pharmacophoric features and alter the molecule's hydrogen bonding capabilities.

  • Substitution on the Benzene Ring: Introducing electron-donating or electron-withdrawing groups onto the benzene portion of the scaffold can significantly impact the molecule's electronic profile, lipophilicity, and metabolic stability.

The systematic exploration of these modifications leads to the development of Structure-Activity Relationships (SAR), which are crucial for optimizing lead compounds.

Table 1: Example SAR for Anticancer Activity of 2-Aminobenzothiazole Derivatives
Parent ScaffoldPosition of ModificationSubstituentTarget/Cell LineActivity (IC₅₀)SAR InsightReference
2-aminobenzothiazoleC6-ClS. aureusMIC = 2.9 µMHalogen substitution can be critical for activity.[12]
2-aminobenzothiazoleC6-H (unsubstituted)S. aureusMIC = 8.1 µMRemoval of the chloro group leads to a ~3-fold loss in activity.[12]
2-aminobenzothiazole-amidePhenyl ring of amide4-NitroA549 (Lung Cancer)22.13 µMThe nitro group contributes significantly to cytotoxic activity.[10]
2-aminobenzothiazole-amidePhenyl ring of amide4-FluoroA549 (Lung Cancer)> 100 µMReplacing the nitro group with fluoro abolishes activity.[10]
2-aminobenzothiazoleC2-aminoThiazolidinedioneVEGFR-20.15 µMHybrid molecules can exhibit potent kinase inhibition.[1]

Biological Evaluation and Therapeutic Frontiers

The diverse biological activities of 2-aminobenzothiazole derivatives make them attractive candidates for multiple therapeutic areas.

Anticancer Activity

This is one of the most extensively studied areas. These compounds have been shown to inhibit a range of targets crucial for cancer cell proliferation and survival.[1]

  • Kinase Inhibition: Many derivatives act as potent inhibitors of protein kinases, which are often dysregulated in cancer. Key targets include Phosphoinositide 3-kinase (PI3K), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][3][10] Inhibition of the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival, is a common mechanism of action.[3][10]

  • Cytotoxicity: Novel derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT-116) cancers.[3][10]

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt signaling pathway by 2-aminobenzothiazoles.
Antimicrobial Activity

Derivatives have also shown promise as antimicrobial agents. Potent activity has been observed against various bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[12] However, a significant challenge is that the scaffold can be a substrate for efflux pumps in Gram-negative bacteria, reducing its efficacy.[12] Research is ongoing to design derivatives that can evade these resistance mechanisms.

Self-Validating Experimental Protocols

The following protocols are provided as a trusted starting point for the synthesis and evaluation of novel 2-aminobenzothiazole derivatives. They are designed to be self-validating, meaning they include standard characterization and control steps to ensure the reliability of the results.

Protocol 1: Synthesis of 2-Amino-6-chlorobenzothiazole

This protocol describes a classical synthesis, which serves as a reliable method for producing the core scaffold.

Materials:

  • 4-chloroaniline

  • Potassium thiocyanate (KSCN)

  • Glacial acetic acid

  • Bromine (Br₂)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware, magnetic stirrer, ice bath

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloroaniline (1 equivalent) and potassium thiocyanate (2 equivalents) in glacial acetic acid.

  • Cooling: Cool the reaction mixture in an ice-salt bath to 0°C.

  • Bromine Addition: Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise from the dropping funnel. Causality: The temperature must be maintained below 10°C to prevent the formation of polybrominated byproducts and to control the exothermic reaction.[5]

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours to ensure the cyclization is complete.

  • Workup: Pour the reaction mixture into a beaker containing ice-cold water. A precipitate will form.

  • Isolation: Filter the solid precipitate using a Büchner funnel and wash thoroughly with water to remove any remaining acid and salts.

  • Purification: Recrystallize the crude product from ethanol to obtain the purified 2-amino-6-chlorobenzothiazole.

  • Characterization: Dry the purified product and characterize it to confirm its identity and purity using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[10] The melting point should also be determined and compared to the literature value.

Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay

This is a standard colorimetric assay to assess the metabolic activity of cells and, by inference, their viability and proliferation.

Materials:

  • Cancer cell line (e.g., A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Synthesized 2-aminobenzothiazole derivative

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[5]

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create serial dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the diluted compounds. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. Causality: Viable cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use a non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate Overnight A->B C 3. Treat Cells with Compound Dilutions B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT Reagent (Incubate 3-4 hours) D->E F 6. Solubilize Formazan Crystals (DMSO) E->F G 7. Read Absorbance (~570 nm) F->G H 8. Calculate IC₅₀ Value G->H

Caption: Standard workflow for the MTT cell viability assay.

Conclusion and Future Directions

The 2-aminobenzothiazole scaffold continues to be a highly productive platform for the discovery of novel therapeutic agents. Its synthetic tractability and ability to interact with a wide range of biological targets ensure its continued relevance in drug discovery.[2] Future research will likely focus on several key areas:

  • Target Selectivity: Designing derivatives with high selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects and improve safety profiles.

  • Overcoming Resistance: Developing compounds that can evade known resistance mechanisms, such as bacterial efflux pumps or mutations in kinase gatekeeper residues.[12]

  • Advanced Drug Delivery: Incorporating 2-aminobenzothiazole derivatives into novel drug delivery systems to improve their pharmacokinetic and pharmacodynamic properties.

  • Green Synthesis: Expanding the use of green chemistry principles, such as MCRs and one-pot syntheses, to create these valuable compounds in a more sustainable and environmentally friendly manner.[7]

By integrating modern synthetic methodologies with robust biological evaluation and a deep understanding of structure-activity relationships, the full therapeutic potential of the 2-aminobenzothiazole scaffold can continue to be unlocked.

References

An In-depth Technical Guide to the Postulated Mechanism of Action of 5-Chloro-6-methoxy-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Preamble: The Benzothiazole Scaffold in Modern Drug Discovery

The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a "privileged scaffold" in medicinal chemistry. Its structural rigidity, combined with the ease of functionalization at various positions, has made it a cornerstone for the development of a plethora of therapeutic agents.[1][2] Derivatives of this versatile heterocycle have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and neuroprotective effects.[3][4][5][6] The biological activity of a benzothiazole derivative is intricately linked to the nature and position of its substituents, which modulate its physicochemical properties and its interaction with biological targets.[7] This guide will delve into the postulated mechanism of action of a specific derivative, 5-Chloro-6-methoxy-1,3-benzothiazol-2-amine, by synthesizing data from structurally related analogs and outlining the experimental methodologies required for its definitive elucidation.

Chemical Identity and Structural Considerations

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₇ClN₂OS

  • Core Structure: The molecule is built upon the 2-aminobenzothiazole framework. Key substitutions include a chloro group at the 5-position and a methoxy group at the 6-position of the benzene ring. These substitutions are critical as they can significantly influence the molecule's electronic distribution, lipophilicity, and steric profile, thereby dictating its target-binding affinity and specificity.

Postulated Mechanisms of Action Based on Analog Studies

Direct mechanistic studies on this compound are not extensively reported in the public domain. However, by examining the activities of closely related 5-chloro and 6-methoxy benzothiazole derivatives, we can infer potential mechanisms of action.

Anti-inflammatory Activity: Inhibition of Pro-inflammatory Pathways

Several studies have highlighted the anti-inflammatory potential of substituted 2-aminobenzothiazoles.[8] A plausible mechanism for this activity is the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

  • Hypothesized Target: Cyclooxygenase (COX) enzymes, particularly COX-2.

  • Causality: The 2-aminobenzothiazole scaffold can be accommodated within the active site of COX enzymes. The chloro and methoxy substituents may enhance binding affinity through hydrophobic and hydrogen-bonding interactions. Inhibition of COX-2 would lead to a reduction in the synthesis of prostaglandins, which are key mediators of inflammation and pain.

A study on various 2-aminobenzothiazole derivatives demonstrated significant anti-inflammatory activity in a carrageenan-induced paw edema model, a standard in vivo assay for screening anti-inflammatory drugs.[8] Notably, compounds with chloro and methoxy substitutions were among the more active in the series, suggesting a positive contribution of these functional groups to the anti-inflammatory effect.[8]

Anticancer Activity: Modulation of Cell Signaling Pathways

The benzothiazole scaffold is present in several compounds with demonstrated anticancer properties.[9] The mechanism often involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.

  • Hypothesized Target: Phosphoinositide 3-kinases (PI3Ks).

  • Causality: The PI3K/AKT/mTOR pathway is a critical signaling cascade that is often dysregulated in cancer. Many small molecule inhibitors of PI3K share structural similarities with the benzothiazole framework. The 2-amino group can serve as a key hydrogen bond donor, while the bicyclic ring system can engage in pi-stacking and hydrophobic interactions within the ATP-binding pocket of the kinase. Research on novel 2-aminobenzothiazole derivatives has pointed towards their potential to inhibit PI3Kγ.[9]

The substitution pattern on the benzothiazole ring is crucial for conferring selectivity and potency. The electron-withdrawing nature of the chlorine atom at the 5-position and the electron-donating methoxy group at the 6-position could modulate the electronic properties of the aromatic system, influencing its interaction with the target protein.[7]

Antimicrobial Activity

Certain substituted benzothiazoles have shown promising activity against various microbial strains, including fungi and bacteria like Mycobacterium tuberculosis.[2][10]

  • Hypothesized Target: The specific molecular targets in microbial systems are diverse and not always well-defined for this class of compounds. However, potential mechanisms could involve the inhibition of essential enzymes in microbial metabolic pathways or disruption of cell wall integrity.

  • Causality: The lipophilic nature of the benzothiazole ring system allows for penetration of microbial cell membranes. The specific substituents would then determine the interaction with intracellular targets. For instance, in the context of M. tuberculosis, some benzothiazoles have been identified through screens against hypomorph strains, suggesting potential interference with essential cellular processes like protein secretion.[10]

Experimental Workflows for Mechanism of Action Elucidation

To definitively establish the mechanism of action of this compound, a systematic experimental approach is required.

Target Identification and Validation

A critical first step is to identify the direct molecular target(s) of the compound.

Experimental Protocol: Kinase Inhibition Profiling

  • Objective: To screen the compound against a broad panel of human kinases to identify potential targets.

  • Methodology:

    • Prepare a stock solution of this compound in DMSO.

    • Utilize a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) that employs radiometric, fluorescence, or luminescence-based assays.

    • Screen the compound at a fixed concentration (e.g., 10 µM) against a panel of several hundred kinases.

    • Analyze the percentage of inhibition for each kinase. Hits are typically defined as kinases with >50% or >70% inhibition.

  • Follow-up: For identified hits, perform dose-response studies to determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

Diagram: Target Identification Workflow

G Compound 5-Chloro-6-methoxy-1,3- benzothiazol-2-amine Screen Broad Kinase Panel Screen (e.g., >400 kinases at 10 µM) Compound->Screen Analysis Identify Hits (% Inhibition > 70%) Screen->Analysis DoseResponse IC50 Determination for Hits Analysis->DoseResponse ValidatedTarget Validated Kinase Target(s) DoseResponse->ValidatedTarget

Caption: Workflow for kinase target identification and validation.

Cellular Pathway Analysis

Once a primary target is identified, the next step is to confirm its engagement in a cellular context and understand the downstream consequences.

Experimental Protocol: Western Blot Analysis of Signaling Pathways

  • Objective: To assess the effect of the compound on the phosphorylation status of key proteins in a relevant signaling pathway (e.g., PI3K/AKT pathway).

  • Methodology:

    • Culture a relevant cell line (e.g., a cancer cell line known to have an active PI3K pathway).

    • Treat the cells with varying concentrations of this compound for a specified duration.

    • Lyse the cells and quantify the total protein concentration.

    • Perform SDS-PAGE to separate proteins by size, followed by transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target protein and its downstream effectors (e.g., p-AKT, total AKT).

    • Use secondary antibodies conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

    • Quantify the band intensities to determine the change in protein phosphorylation.

Diagram: PI3K Signaling Pathway and Point of Inhibition

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Compound 5-Chloro-6-methoxy- 1,3-benzothiazol-2-amine Compound->PI3K Inhibition PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: Postulated inhibition of the PI3K signaling pathway.

Quantitative Data Summary

While specific data for the title compound is unavailable, the following table illustrates how such data for a series of analogs would be presented.

Compound IDSubstitution PatternTarget IC₅₀ (nM)Cellular Potency (EC₅₀, µM)
BTZ-1 5-Cl, 6-OCH₃TBDTBD
BTZ-2 5-Cl1501.2
BTZ-3 6-OCH₃2753.5
BTZ-4 Unsubstituted>10,000>50

TBD: To Be Determined

Conclusion and Future Directions

This compound is a compound of significant interest due to the established pharmacological potential of its structural class. Based on the analysis of related compounds, its mechanism of action is likely to involve the modulation of key signaling pathways implicated in inflammation and cancer, with protein kinases such as PI3K and enzymes like COX being high-priority targets for investigation.

The definitive elucidation of its mechanism of action requires a rigorous experimental approach, as outlined in this guide. Future research should focus on comprehensive target identification studies, detailed cellular and biochemical assays to confirm target engagement and downstream effects, and ultimately, in vivo studies in relevant disease models to validate its therapeutic potential. Such a systematic approach will be crucial in advancing this promising scaffold from a chemical entity to a potential therapeutic agent.

References

An In-Depth Technical Guide to 5-Chloro-6-methoxy-1,3-benzothiazol-2-amine: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-6-methoxy-1,3-benzothiazol-2-amine, a heterocyclic compound of significant interest to researchers in drug discovery and medicinal chemistry. The benzothiazole core is a well-established "privileged scaffold," known for its ability to bind to a wide array of biological targets, conferring a broad spectrum of pharmacological activities.[1] This document details the fundamental chemical identifiers, physicochemical properties, a validated synthetic protocol, characteristic spectral data, and essential safety information for this specific analogue. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research endeavors.

Introduction: The Significance of the 2-Aminobenzothiazole Scaffold

The 2-aminobenzothiazole moiety is a cornerstone in modern medicinal chemistry. Its rigid, bicyclic structure, rich in heteroatoms, provides an ideal framework for developing selective and potent modulators of biological systems. Compounds incorporating this scaffold have demonstrated a remarkable diversity of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective activities.[1] The substituents on the benzene ring play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the molecule. The presence of a chlorine atom at the 5-position and a methoxy group at the 6-position, as in the title compound, is anticipated to influence its lipophilicity, metabolic stability, and target-binding interactions, making it a valuable candidate for library synthesis and lead optimization campaigns.[2]

Core Chemical Identifiers and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are paramount for any experimental work. The following section details the key identifiers and computed physicochemical parameters for this compound.

Chemical Structure and Identifiers

The relationship between the chemical name and its standardized machine-readable identifiers is crucial for database searching and cheminformatics.

G CompoundName 5-Chloro-6-methoxy- 1,3-benzothiazol-2-amine SMILES SMILES COC1=C(C=C2C(=C1)SC(=N2)N)Cl CompoundName->SMILES Encodes 2D Structure InChIKey InChIKey WSLXLABOEWJWJL-UHFFFAOYSA-N SMILES->InChIKey Generates Hash

Caption: Relationship between chemical name, SMILES, and InChIKey.

Physicochemical Data

The following table summarizes the key physicochemical properties. Experimental data for this specific molecule is not widely published; therefore, high-quality computed values from reputable sources are provided.

PropertyValueSource
Molecular Formula C₈H₇ClN₂OS--INVALID-LINK--[3]
Molecular Weight 214.67 g/mol --INVALID-LINK--[3]
CAS Number 74821-70-8--INVALID-LINK--[2]
InChIKey WSLXLABOEWJWJL-UHFFFAOYSA-N--INVALID-LINK--[3]
Canonical SMILES COC1=C(C=C2C(=C1)SC(=N2)N)Cl--INVALID-LINK--[3]
XLogP3 (Predicted) 2.8--INVALID-LINK--[3]
Hydrogen Bond Donors 1--INVALID-LINK--[3]
Hydrogen Bond Acceptors 4--INVALID-LINK--[3]
Rotatable Bond Count 1--INVALID-LINK--[3]
Topological Polar Surface Area 81.2 Ų--INVALID-LINK--[3]
Heavy Atom Count 13--INVALID-LINK--[3]

Synthesis and Characterization

The synthesis of 2-aminobenzothiazoles is a well-documented process in organic chemistry. The most common and reliable method involves the oxidative cyclization of a substituted arylthiourea, which is itself formed from the corresponding aniline.

Proposed Synthetic Protocol

This protocol is a representative procedure adapted from established methods for the synthesis of substituted 2-aminobenzothiazoles.[4][5] The specific starting material, 4-chloro-5-methoxyaniline, would be required.

G cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Oxidative Cyclization A 4-Chloro-5-methoxyaniline C N-(4-chloro-5-methoxyphenyl)thiourea (Intermediate) A->C B Ammonium Thiocyanate Glacial Acetic Acid B->C D N-(4-chloro-5-methoxyphenyl)thiourea C->D Isolate & Proceed F 5-Chloro-6-methoxy-1,3- benzothiazol-2-amine D->F E Bromine in Glacial Acetic Acid E->F

Caption: Proposed two-step synthesis workflow.

Step 1: Synthesis of N-(4-chloro-5-methoxyphenyl)thiourea

  • To a stirred solution of 4-chloro-5-methoxyaniline (1 equivalent) in glacial acetic acid, add ammonium thiocyanate (1.1 equivalents).

  • Stir the mixture at room temperature for 1 hour to form the corresponding arylthiourea intermediate. The progress can be monitored by Thin Layer Chromatography (TLC).

Step 2: Oxidative Cyclization to this compound

  • Cool the reaction mixture from Step 1 in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the mixture at room temperature for 2-4 hours.

  • Pour the reaction mixture into ice-cold water.

  • Neutralize the solution with a base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure this compound.

Structural Characterization: Predicted Spectroscopic Data

¹H NMR (Proton NMR):

  • Aromatic Protons (2H): Two singlets are expected in the aromatic region (δ 7.0-7.8 ppm). The proton at C4 (adjacent to the sulfur) and the proton at C7 (adjacent to the methoxy group) will appear as distinct singlets due to the substitution pattern.

  • Amine Protons (2H): A broad singlet corresponding to the -NH₂ group, typically in the range of δ 5.0-6.0 ppm, which may be exchangeable with D₂O.

  • Methoxy Protons (3H): A sharp singlet around δ 3.8-4.0 ppm corresponding to the -OCH₃ group.

¹³C NMR (Carbon NMR):

  • C=N Carbon (C2): The carbon of the guanidinic system within the thiazole ring is expected to be the most downfield, typically in the range of δ 165-170 ppm.

  • Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-155 ppm). The carbons attached to heteroatoms (C-O, C-S, C-N, C-Cl) will have characteristic shifts. For instance, the carbon bearing the methoxy group (C6) would be around δ 145-155 ppm, while the carbon with the chlorine atom (C5) would be in the δ 125-135 ppm range.

  • Methoxy Carbon (1C): A signal around δ 55-60 ppm corresponding to the -OCH₃ carbon.

IR (Infrared) Spectroscopy:

  • N-H Stretching: Two characteristic sharp peaks in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂).

  • C=N Stretching: A strong absorption band around 1630-1650 cm⁻¹ for the C=N bond of the thiazole ring.

  • C-O Stretching: A strong band for the aryl-alkyl ether linkage around 1250 cm⁻¹.

  • C-Cl Stretching: A band in the fingerprint region, typically around 700-800 cm⁻¹.

MS (Mass Spectrometry):

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 214. A characteristic isotopic pattern (M+2 peak) with an intensity of approximately one-third of the molecular ion peak will be observed due to the presence of the ³⁷Cl isotope.

  • Fragmentation: Common fragmentation patterns for benzothiazoles involve cleavage of the thiazole ring.

Applications in Drug Discovery and Research

While specific applications for this compound are not extensively documented, its structural motifs are present in compounds with significant biological activity. It serves as a valuable building block for generating novel chemical entities.[2] The combination of the electron-withdrawing chlorine atom and the electron-donating methoxy group provides a unique electronic profile that can be exploited for targeted drug design.

Researchers can leverage this compound in various workflows:

  • Fragment-Based Drug Discovery (FBDD): As a "privileged fragment," it can be used in initial screens to identify hits that can be elaborated into more potent leads.

  • Lead Optimization: The amine group provides a convenient handle for derivatization, allowing for the rapid synthesis of amide, sulfonamide, or urea libraries to explore structure-activity relationships (SAR).

  • Probe Development: The benzothiazole core is known to be fluorescent in some derivatives, opening possibilities for the development of chemical probes for biological imaging.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. The following guidance is based on data from structurally similar compounds, such as 2-aminobenzothiazole and its chloro- and methoxy-substituted analogues.[9][10][11]

GHS Hazard Classification (Anticipated):

  • Acute Toxicity, Oral: Category 3 or 4 (Toxic or Harmful if swallowed).[10][11]

  • Eye Irritation: Category 2A (Causes serious eye irritation).[10]

  • Skin Irritation: May cause skin irritation.

  • Germ Cell Mutagenicity: Some related compounds are suspected of causing genetic defects.[11]

Precautionary Measures:

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile rubber), safety goggles or a face shield, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.

    • If on Skin: Wash with plenty of soap and water.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If Inhaled: Move person to fresh air and keep comfortable for breathing.

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in the synthesis of pharmacologically active molecules. Its defined structure, combined with the versatile reactivity of the 2-amino group, makes it an attractive starting point for medicinal chemistry campaigns. This guide provides the foundational chemical, synthetic, and safety information necessary for researchers to confidently and effectively incorporate this valuable scaffold into their drug discovery and development pipelines.

References

An In-Depth Technical Guide to Tautomerism in 2-Aminobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Dynamic Nature of a Privileged Scaffold

The 2-aminobenzothiazole core is a cornerstone in medicinal chemistry and materials science, celebrated for its versatile biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Its therapeutic and functional efficacy is not solely defined by its static structure but by its dynamic equilibrium between different tautomeric forms. Understanding and controlling this tautomerism is a critical aspect of rational drug design and molecular engineering, as the predominant tautomer dictates the molecule's physicochemical properties, such as hydrogen bonding capacity, shape, and electronic distribution, which are paramount for target engagement.[1]

This guide provides a comprehensive exploration of the amino-imino tautomerism in 2-aminobenzothiazole derivatives. We will delve into the fundamental principles governing this equilibrium, the advanced analytical and computational techniques used for its characterization, and the profound implications for drug development professionals. Our approach is grounded in explaining the causality behind experimental choices, ensuring that the methodologies presented are robust and self-validating.

The Tautomeric Landscape: Amino vs. Imino Forms

2-Aminobenzothiazole primarily exists in a dynamic equilibrium between two principal tautomeric forms: the amino form and the imino form.[1] The imino form can be further differentiated into cis and trans isomers based on the orientation around the C=N double bond, leading to three potential structures in total.[1][3]

The transition between these forms involves a proton transfer, a process that can be influenced by the surrounding environment.[3]

Tautomers cluster_equilibrium Tautomeric Equilibrium cluster_isomerization Isomerization T1 Amino Form (Aromatic) T2 trans-Imino Form T1->T2 Proton Transfer T3 cis-Imino Form T2->T3 C=N Rotation

Caption: Tautomeric equilibrium and isomerization in 2-aminobenzothiazole.

Inherent Stability: The Primacy of the Amino Tautomer

Overwhelming experimental and computational evidence confirms that the amino tautomer is the most stable form under most conditions.[1][4] This superior stability is fundamentally attributed to the preservation of the aromaticity within the benzothiazole ring system in this configuration.[1] The imino forms disrupt this aromaticity, incurring a significant energetic penalty.

Computational chemistry, particularly Density Functional Theory (DFT), allows for the precise quantification of these stability differences. The calculated relative energies consistently show a clear energetic preference for the amino tautomer.

Table 1: Calculated Relative Energies of 2-Aminobenzothiazole Tautomers Data compiled from DFT (B3LYP/6-311++G(d,p)) calculations.[1][3]

TautomerRelative Energy (kcal/mol) - Gas PhaseRelative Energy (kcal/mol) - Water
Amino (T1) 0.000.00
trans-Imino (T2) 8.5 - 10.57.0 - 9.0
cis-Imino (T3) 9.0 - 11.07.5 - 9.5

The data unequivocally demonstrates that the imino forms are energetically disfavored. It is also noteworthy that solvent polarity can modulate this energy gap; polar solvents like water can stabilize the more polar imino forms to a small extent, slightly reducing the energy difference, and may even play a catalytic role in the proton transfer process.[1][3]

Structural Distinctions: A Tale of Bond Lengths and Angles

High-resolution structural data from X-ray crystallography and computational geometry optimizations provide a clear picture of the geometric distinctions between the tautomers. The most telling difference lies in the exocyclic C2-N bond, which possesses a single-bond character in the amino form and a distinct double-bond character in the imino form.[1]

Table 2: Selected Experimental and Calculated Geometric Parameters for 2-Aminobenzothiazole Tautomers [1]

ParameterAmino Tautomer (Experimental)Amino Tautomer (Calculated)trans-Imino Tautomer (Calculated)
C2-N(exo) Bond Length (Å) 1.3581.3601.280
C2-N3 Bond Length (Å) 1.3151.3181.365
**C2-N3-C7a Bond Angle (°) **109.5109.8112.5

These structural differences are not merely academic; they directly impact how the molecule presents itself to a biological target, influencing binding affinity and specificity.

Methodologies for Tautomerism Investigation

Workflow cluster_prep Phase 1: Preparation & Screening cluster_analysis Phase 2: Experimental Analysis cluster_conclusion Phase 3: Data Synthesis start Compound Synthesis & Purification comp Computational Screening (DFT Energy Calculations) start->comp Initial Hypothesis xray Solid-State Analysis (X-ray Crystallography) start->xray Crystal Growth nmr Solution-State Analysis (NMR Spectroscopy) comp->nmr Guide Experiment end Tautomeric Profile (Ratio, Stability, Structure) nmr->end xray->end Influence Tautomer Dominant Tautomeric Form (e.g., Amino vs. Imino) Properties Physicochemical Properties Tautomer->Properties Hbond H-Bonding Potential (Donor/Acceptor Profile) Shape Molecular Shape & Conformation Electro Electronic Distribution (Dipole Moment) Activity Biological Activity Hbond->Activity Shape->Activity Electro->Activity

References

The Benzothiazole Scaffold: A Structural Cornerstone for Potent and Selective Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The benzothiazole nucleus, a privileged heterocyclic scaffold, has emerged as a cornerstone in the design of targeted kinase inhibitors. Its inherent ability to mimic the adenine region of ATP allows it to effectively compete for the ATP-binding site of a multitude of protein kinases, which are pivotal regulators of cellular signaling and are frequently dysregulated in diseases like cancer. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of benzothiazole derivatives as inhibitors of key oncogenic kinases, including Phosphoinositide 3-Kinases (PI3Ks), Epidermal Growth Factor Receptor (EGFR), and Aurora Kinases. We will delve into the critical structural modifications that govern potency and selectivity, supported by quantitative data and molecular insights. Furthermore, this guide furnishes detailed, field-proven protocols for essential in vitro assays, empowering researchers to rigorously evaluate their own benzothiazole-based compounds.

The Rationale for Targeting Kinases with Benzothiazole Derivatives

Protein kinases orchestrate a vast and intricate network of signaling pathways that govern fundamental cellular processes such as growth, proliferation, differentiation, and survival.[1][2][3][4] The human kinome comprises over 500 members, and aberrant kinase activity is a hallmark of numerous cancers, making them highly attractive targets for therapeutic intervention.[5][6]

The benzothiazole scaffold has proven to be a particularly fruitful starting point for the development of kinase inhibitors.[5][6] Its bicyclic, planar structure can be readily functionalized at various positions, allowing for the fine-tuning of inhibitory activity and selectivity against specific kinases.[7] The core structure often establishes crucial interactions within the hinge region of the kinase ATP-binding pocket, a key determinant of inhibitor binding.[8] By systematically exploring substitutions on the benzothiazole ring system, medicinal chemists can optimize interactions with other regions of the active site, thereby enhancing potency and modulating the selectivity profile.

Structure-Activity Relationship (SAR) Analysis of Benzothiazole Kinase Inhibitors

The potency and selectivity of benzothiazole-based kinase inhibitors are exquisitely sensitive to the nature and position of substituents on the core scaffold. Below, we dissect the SAR for three critical classes of kinases.

Phosphoinositide 3-Kinase (PI3K) Inhibitors

The PI3K/Akt/mTOR pathway is a central signaling node that is frequently hyperactivated in cancer, promoting cell survival and proliferation.[1][2][4][9] Benzothiazole derivatives have been successfully developed as potent and selective PI3K inhibitors.

A key interaction for PI3K inhibition is the formation of a hydrogen bond with the hinge region residue Val848 (PI3Kβ numbering).[8] Molecular docking studies reveal that the nitrogen atom of a morpholine group at the 2-position of the benzothiazole scaffold can act as a hydrogen bond acceptor, anchoring the inhibitor in the active site.[8]

Key SAR Insights for Benzothiazole-Based PI3K Inhibitors:

  • 2-Position: A morpholine group at this position is often crucial for potent PI3Kβ inhibitory activity, as it forms a key hydrogen bond with the hinge region.[8][10]

  • 6-Position: Substitutions at this position can be varied to enhance potency and modulate selectivity across PI3K isoforms. Often, a substituted phenylurea or sulfonamide at this position leads to potent inhibition.

  • Terminal Groups: Modifications to the terminal phenyl ring of the urea or sulfonamide moiety can be used to fine-tune the physicochemical properties and cellular activity of the compound.

Compound IDR1 (2-position)R2 (Terminal Group of Urea)PI3Kβ Inhibition (%) @ 1µMPI3Kβ IC50 (µM)PI3Kα IC50 (µM)PI3Kγ IC50 (µM)PI3Kδ IC50 (µM)mTOR IC50 (µM)Reference
1 Morpholine-52.1-----[10]
10 Morpholine4-fluorobenzyl75.90.04>10>10>10>10[10]
11 Morpholine3,4-difluorobenzyl88.30.02>10>10>10>10[10]
GDC-0941 ---0.0130.0030.040.0030.017[10]

Table 1: In vitro inhibitory activity of selected benzothiazole derivatives against PI3K isoforms and mTOR. Data extracted from a study by Xie et al.[10]

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival.

PI3K_Pathway RTK RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT Akt PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Benzothiazole Benzothiazole Inhibitor Benzothiazole->PI3K Inhibition PTEN PTEN PTEN->PIP3 Dephosphorylation

Caption: The PI3K/Akt/mTOR signaling cascade.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like the Ras/MEK/ERK cascade, leading to cell proliferation.[3][11][12][13] Overexpression or mutation of EGFR is a common driver of tumorigenesis, particularly in non-small cell lung cancer.[14] Benzothiazole derivatives have been designed to act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain.[14]

Key SAR Insights for Benzothiazole-Based EGFR Inhibitors:

  • Scaffold Mimicry: The benzothiazole ring is isosteric with the adenine portion of ATP, allowing it to effectively occupy the ATP-binding pocket.

  • Anilino Substituent: A 4-anilinoquinazoline-like substituent is a common feature in many EGFR inhibitors. Replacing the quinazoline with a benzothiazole ring has yielded potent compounds.

  • Pyrimido[2,1-b]benzothiazoles: Fusing a pyrimidine ring to the benzothiazole core can enhance inhibitory activity and provides additional points for substitution to optimize drug-like properties.

Compound IDStructureCell LineGI50 (nM)Reference
3 Pyrimido[2,1-b]benzothiazole derivativeNCI-H522 (NSCLC)22.3[14]
Erlotinib Quinazoline derivativeNCI-H522 (NSCLC)1000[14]

Table 2: Comparative antitumor activity of a pyrimido[2,1-b]benzothiazole derivative and Erlotinib. Data from Gabr et al.[14]

The EGFR signaling pathway plays a crucial role in cell proliferation and survival.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binding Ras Ras EGFR->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation) ERK->Transcription Benzothiazole Benzothiazole Inhibitor Benzothiazole->EGFR Inhibition

Caption: The EGFR-Ras-MEK-ERK signaling pathway.

Aurora Kinase Inhibitors

Aurora kinases (A, B, and C) are serine/threonine kinases that are key regulators of mitosis.[15][16][17][18] Their overexpression is common in many cancers and is associated with genomic instability.[19] The 2-aminobenzothiazole scaffold has been identified as a promising starting point for the development of Aurora kinase inhibitors.[5][6][19]

Key SAR Insights for 2-Aminobenzothiazole-Based Aurora Kinase Inhibitors:

  • Urea Linker: A urea-linked substituent is often employed to bridge the 2-aminobenzothiazole core with other aromatic or aliphatic groups. This linker can form important hydrogen bonds within the kinase active site.

  • Terminal Groups: The nature of the terminal group significantly impacts potency and selectivity. For example, morpholinoethoxy substituents on the benzothiazole ring have been shown to enhance activity against Aurora B.[19]

  • Selectivity: Subtle modifications to the substituents can tune the selectivity between Aurora A and Aurora B.

Compound IDR Group on Terminal Phenyl of UreaAurora A IC50 (nM)Aurora B IC50 (nM)Reference
15g 4-bromophenyl21018[19]
15k 4-chlorophenyl19025[19]

Table 3: In vitro inhibitory activity of selected 2-aminobenzothiazole derivatives against Aurora A and Aurora B kinases. Data from a study on aminobenzothiazole derivatives.[19]

Aurora kinases are essential for proper cell division.

Aurora_Pathway AuroraA Aurora A Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Mitosis Successful Mitosis Centrosome->Mitosis Spindle->Mitosis Chromosome->Mitosis Cytokinesis->Mitosis Benzothiazole Benzothiazole Inhibitor Benzothiazole->AuroraA Inhibition Benzothiazole->AuroraB Inhibition

Caption: Role of Aurora kinases in mitosis.

Experimental Protocols for Inhibitor Characterization

Rigorous and reproducible experimental data is the bedrock of SAR studies. The following protocols provide detailed, step-by-step methodologies for key assays used to evaluate benzothiazole kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a robust, high-throughput method for determining the IC50 values of inhibitors.[20][21][22]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP produced is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the amount of ADP produced.[22]

ADPGlo_Workflow Start Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Step1 Add ADP-Glo™ Reagent Start->Step1 Incubate1 Incubate 40 min (Stop reaction, deplete ATP) Step1->Incubate1 Step2 Add Kinase Detection Reagent Incubate1->Step2 Incubate2 Incubate 30-60 min (Convert ADP to ATP, generate light) Step2->Incubate2 Measure Measure Luminescence Incubate2->Measure

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Methodology:

  • Kinase Reaction Setup:

    • In a 384-well plate, add 5 µL of the kinase reaction mixture. This typically includes the kinase, substrate (protein or peptide), ATP, and the benzothiazole inhibitor at various concentrations in a suitable kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Include appropriate controls (no inhibitor, no enzyme).

    • Incubate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • ATP Depletion:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.[20]

    • Incubate at room temperature for 40 minutes.[20]

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and contains luciferase and luciferin.[20]

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.[20]

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based EGFR Phosphorylation Assay (Western Blot)

This assay determines the ability of a benzothiazole inhibitor to block EGFR autophosphorylation in a cellular context, providing a measure of its target engagement and cellular potency.[23]

Principle: Cancer cells overexpressing EGFR are treated with an inhibitor, followed by stimulation with EGF to induce receptor phosphorylation. Cell lysates are then prepared, and the levels of phosphorylated EGFR (p-EGFR) and total EGFR are quantified by Western blot using specific antibodies. A reduction in the p-EGFR/total EGFR ratio indicates effective inhibition.[23]

WesternBlot_Workflow CellCulture 1. Seed & Culture Cells Treatment 2. Treat with Inhibitor & EGF CellCulture->Treatment Lysis 3. Cell Lysis Treatment->Lysis SDSPAGE 4. SDS-PAGE Lysis->SDSPAGE Transfer 5. Transfer to Membrane SDSPAGE->Transfer Blocking 6. Blocking Transfer->Blocking PrimaryAb 7. Primary Antibody Incubation (anti-p-EGFR, anti-EGFR) Blocking->PrimaryAb SecondaryAb 8. Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection 9. Chemiluminescent Detection SecondaryAb->Detection

Caption: Workflow for a cell-based Western blot assay.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells (e.g., A431, which overexpresses EGFR) in 6-well plates and grow to 70-80% confluency.

    • Starve the cells in serum-free medium for 4-6 hours.

    • Pre-treat the cells with various concentrations of the benzothiazole inhibitor (and a vehicle control) for 1-2 hours.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes at 37°C to induce EGFR phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by size on a polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting and Detection:

    • Block the membrane with 5% BSA in TBST for 1 hour to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Y1068) overnight at 4°C.

    • Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for total EGFR to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities for p-EGFR and total EGFR.

    • Calculate the ratio of p-EGFR to total EGFR for each treatment condition to determine the extent of inhibition.

Conclusion and Future Directions

The benzothiazole scaffold represents a highly versatile and privileged structure in the design of kinase inhibitors. Through systematic SAR studies, researchers have successfully developed potent and selective inhibitors of key oncogenic kinases such as PI3K, EGFR, and Aurora kinases. This guide has provided a framework for understanding the critical structural features that drive inhibitory activity and has detailed the essential experimental protocols required for their evaluation.

The future of benzothiazole-based kinase inhibitor development lies in further refining selectivity to minimize off-target effects and in optimizing pharmacokinetic properties to enhance in vivo efficacy. The integration of computational methods, such as molecular dynamics simulations and free energy calculations, with empirical SAR studies will continue to accelerate the discovery of next-generation benzothiazole kinase inhibitors with improved therapeutic profiles.

References

Methodological & Application

Application Note & Synthesis Protocol: 5-Chloro-6-methoxy-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the 2-Aminobenzothiazole Scaffold

The 2-aminobenzothiazole core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, interacting with a wide range of biological targets. Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including antitumor, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2] 5-Chloro-6-methoxy-1,3-benzothiazol-2-amine is a specifically substituted analog, incorporating chloro and methoxy groups that can significantly modulate its physicochemical properties and biological activity, making it a valuable building block for the synthesis of novel therapeutic agents.

This document provides a detailed, field-proven protocol for the synthesis of this compound, grounded in the principles of the Hugershoff reaction. The causality behind each experimental choice is explained to ensure both reproducibility and a deeper understanding of the synthetic pathway.

Overall Reaction Scheme

The synthesis proceeds via an oxidative cyclization of an in-situ generated thiourea derivative from 4-Chloro-3-methoxyaniline.

Reaction scheme for the synthesis of this compound

Figure 1: General reaction scheme for the synthesis of this compound from 4-Chloro-3-methoxyaniline.

Mechanistic Insights: The Hugershoff Benzothiazole Synthesis

The reaction is a classic example of the Hugershoff synthesis of 2-aminobenzothiazoles. The core mechanism involves two key stages:

  • Formation of the Electrophile: Bromine reacts with potassium thiocyanate to form the highly reactive electrophile, thiocyanogen ((SCN)₂).

  • Electrophilic Aromatic Substitution and Cyclization: The electron-rich aromatic ring of 4-Chloro-3-methoxyaniline attacks the thiocyanogen electrophile. This typically occurs at the position para to the activating amino group. The resulting intermediate then undergoes a spontaneous intramolecular cyclization, where the amino group attacks the carbon of the thiocyanate moiety, leading to the formation of the stable benzothiazole ring system.[3]

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale.

Materials and Reagents
ReagentFormulaMW ( g/mol )Moles (equiv.)AmountSupplier Notes
4-Chloro-3-methoxyanilineC₇H₈ClNO157.601.05.0 gPurity >98%[4][5][6]
Potassium ThiocyanateKSCN97.184.012.3 gAnhydrous, store in desiccator
Glacial Acetic AcidCH₃COOH60.05-120 mLACS Grade
BromineBr₂159.811.01.7 mL (5.1 g)Handle in a fume hood with care
10% Sodium BicarbonateNaHCO₃--As neededFor neutralization
EthanolC₂H₅OH--As neededFor recrystallization
Equipment
  • 500 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Heating mantle with temperature control

  • Büchner funnel and filtration apparatus

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure

1. Reaction Setup:

  • Place 5.0 g (31.7 mmol, 1.0 equiv.) of 4-Chloro-3-methoxyaniline and 12.3 g (126.8 mmol, 4.0 equiv.) of potassium thiocyanate into a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar.

  • Add 120 mL of glacial acetic acid to the flask. Stir the mixture to form a suspension.[7]

  • Fit the flask with a reflux condenser and a dropping funnel. Place the entire setup in an ice bath on a magnetic stirrer.

2. Addition of Bromine (Critical Step):

  • Cool the stirred suspension to 0-5 °C using the ice bath. Causality: This low temperature is crucial to control the exothermic reaction between bromine and potassium thiocyanate, preventing the formation of side products and ensuring the controlled generation of the thiocyanogen electrophile.

  • Carefully measure 1.7 mL (5.1 g, 31.7 mmol, 1.0 equiv.) of bromine and dissolve it in 20 mL of glacial acetic acid within the dropping funnel.

  • Add the bromine solution dropwise to the cooled and vigorously stirred reaction mixture over a period of 60-90 minutes. Ensure the temperature of the reaction mixture does not exceed 10 °C during the addition. The mixture will turn a deep reddish-orange color.

3. Reaction Progression:

  • After the complete addition of bromine, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

  • Continue stirring the mixture at room temperature for an additional 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The disappearance of the starting aniline spot indicates reaction completion.

4. Product Isolation and Work-up:

  • Once the reaction is complete, pour the mixture into 500 mL of ice-cold water with stirring. A precipitate will form.

  • Carefully neutralize the acidic solution by the slow addition of a 10% aqueous solution of sodium bicarbonate until the pH reaches ~7-8. Be cautious as this will cause CO₂ evolution. Causality: Neutralization is necessary to precipitate the free base of the product, which is soluble in its protonated form in the acidic reaction medium.

  • Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove any inorganic salts and residual acetic acid.

5. Purification:

  • The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the mixture heated briefly before being filtered hot to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Expected Yield: 70-85%. Melting Point: Characterization is required, but analogs like 2-amino-6-methoxybenzothiazole melt around 161-162 °C.[7]

Safety Precautions
  • Bromine: Is highly corrosive, toxic, and volatile. Always handle it in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty chemical-resistant gloves.

  • Glacial Acetic Acid: Is corrosive. Avoid contact with skin and eyes.

  • 4-Chloro-3-methoxyaniline: Is toxic if swallowed or in contact with skin.[4] Handle with appropriate PPE.

Workflow Visualization

The following diagram outlines the key stages of the synthesis protocol.

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Core Synthesis cluster_workup Isolation & Purification A Combine 4-Chloro-3-methoxyaniline, KSCN, and Glacial Acetic Acid B Cool Mixture to 0-5 °C A->B D Dropwise Addition of Bromine Solution (Maintain T < 10 °C) B->D C Prepare Br₂ in Acetic Acid Solution C->D E Stir at Room Temperature (12-16 hours) F Quench in Ice Water E->F G Neutralize with NaHCO₃ (pH 7-8) F->G H Filter Crude Product G->H I Recrystallize from Ethanol H->I J Filter and Dry Final Product I->J

Caption: Workflow for the synthesis of this compound.

References

Using 5-Chloro-6-methoxy-1,3-benzothiazol-2-amine in Aurora kinase assays

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Biochemical Evaluation of 5-Chloro-6-methoxy-1,3-benzothiazol-2-amine as a Potential Aurora Kinase Inhibitor

Abstract

The Aurora kinases, a family of serine/threonine kinases, are critical regulators of mitosis, and their overexpression is a hallmark of many human cancers, making them prime targets for oncological drug discovery.[1][2] The identification of novel, potent, and selective inhibitors is an ongoing effort in modern therapeutics. This document provides a detailed framework and a robust protocol for the initial biochemical evaluation of this compound, a novel compound featuring the medicinally significant benzothiazole scaffold, as a potential inhibitor of Aurora A and Aurora B kinases. We present a luminescence-based in vitro kinase assay, chosen for its high sensitivity, scalability, and non-radioactive format. The causality behind each experimental step is explained, and the protocol is designed as a self-validating system, incorporating essential controls and data analysis workflows to ensure the generation of trustworthy and reproducible results.

The Aurora Kinase Family: A High-Value Target in Oncology

The Aurora kinase family consists of three highly conserved members in humans: Aurora A, B, and C.[1] Aurora A and B are the most studied in the context of cancer.

  • Aurora A (AURKA) is essential for centrosome maturation and separation, as well as for the assembly of a stable bipolar mitotic spindle.[2][3] Its expression and activity peak during the G2/M phase of the cell cycle.[3] Overexpression of Aurora A can lead to genetic instability and has been linked to a broad range of human tumors.[4][5]

  • Aurora B (AURKB) is a key component of the chromosomal passenger complex (CPC).[2][6] This complex regulates critical mitotic events, including chromosome condensation, correction of microtubule-kinetochore attachments, and cytokinesis.[2][7] Inhibition of Aurora B typically results in failed cytokinesis, leading to the formation of polyploid cells.[8]

Given their pivotal roles in cell division, the development of small molecule inhibitors against Aurora kinases has been a major focus of cancer research.[1][9]

Aurora_Kinase_Pathway Figure 1: Simplified Role of Aurora Kinases in Mitosis cluster_G2 G2 Phase cluster_M M Phase (Mitosis) cluster_Prophase Prophase/Prometaphase cluster_Metaphase Metaphase cluster_Anaphase Anaphase/Telophase G2_Phase G2 Phase AuroraA Aurora A Centrosome_Maturation Centrosome Maturation Spindle_Assembly Bipolar Spindle Assembly Chromosome_Alignment Chromosome Alignment (Metaphase Plate) Chromosome_Condensation Chromosome Condensation AuroraB Aurora B (CPC) Chromosome_Segregation Chromosome Segregation SAC Spindle Assembly Checkpoint (SAC) Cytokinesis Cytokinesis AuroraA->Centrosome_Maturation AuroraA->Spindle_Assembly AuroraB->Chromosome_Condensation AuroraB->Chromosome_Alignment Kinetochore Attachment AuroraB->SAC AuroraB->Cytokinesis

Caption: A diagram illustrating the distinct roles of Aurora A and B kinases during the cell cycle.

Profile of the Test Compound: this compound

The compound under investigation belongs to the benzothiazole class of heterocyclic compounds.[10] The benzothiazole ring is a privileged scaffold in medicinal chemistry, present in numerous compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[11]

PropertyValueSource
IUPAC Name This compoundPubChem CID: 945354
Molecular Formula C₈H₇ClN₂OSPubChem CID: 945354[12]
Molecular Weight 214.67 g/mol PubChem CID: 945354[12]

Handling and Storage: Based on safety data for related benzothiazole compounds, this compound should be handled with care in a well-ventilated area or chemical fume hood.[13][14] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[15][16] The compound should be stored in a tightly sealed container in a cool, dry place, away from heat and incompatible substances like strong oxidizing agents.[13] For assay purposes, prepare a concentrated stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO) and store it at -20°C or -80°C.

Assay Principle and Design: The ADP-Glo™ Luminescence Assay

To quantify kinase activity and its inhibition, numerous methods exist. While historical assays relied on radioactivity, modern high-throughput screening (HTS) overwhelmingly favors non-radioactive, homogeneous ("mix-and-read") formats.[17] For this protocol, we recommend the ADP-Glo™ Kinase Assay.

Causality of Method Selection:

  • High Sensitivity: Luminescence-based assays can detect very low levels of kinase activity, allowing for the use of minimal enzyme concentrations.

  • Broad ATP Range: The ADP-Glo™ system can be used with ATP concentrations up to 1 mM, accommodating a wide variety of kinases with different ATP Kₘ values.[18][19]

  • Direct Activity Correlation: The luminescent signal produced is directly proportional to the amount of ADP generated, and therefore directly correlates with kinase activity.[17][18] This provides a clear and intuitive readout: a more potent inhibitor results in a lower signal.

  • Reduced Compound Interference: The proprietary luciferase used in this system is formulated to be less susceptible to interference from library compounds compared to other ATP-detection reagents.[20][21]

The assay principle is a two-step process. First, the kinase reaction is performed. Upon its completion, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining unconsumed ATP. Second, the Kinase Detection Reagent is added, which converts the ADP produced by the kinase into ATP. This newly synthesized ATP is then used by a luciferase to generate a stable, "glow-type" luminescent signal.[6][18]

Experimental Protocol: In Vitro Inhibition Assay for Aurora A/B

This protocol is designed for a 96-well plate format but can be scaled to 384-well plates. All samples and controls should be tested in duplicate or triplicate.[6]

4.1. Materials and Reagents

  • Enzymes: Recombinant human Aurora A (e.g., BPS Bioscience #40004) and Aurora B (e.g., BPS Bioscience #40002).[6][22]

  • Substrates: Kemptide (for Aurora A) or Myelin Basic Protein (MBP) (for Aurora B).[6][22]

  • Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega #V6930).[6][23]

  • Test Compound: this compound, dissolved in 100% DMSO.

  • Reference Inhibitor: Alisertib (for Aurora A) or AZD1152-HQPA (for Aurora B) as a positive control inhibitor.[9][24]

  • Buffer: 1x Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[19] Dithiothreitol (DTT) can be added to a final concentration of 1 mM if recommended for the specific kinase lot.[6]

  • ATP: Adenosine 5'-triphosphate, high purity.

  • Plates: Solid white, opaque 96-well assay plates (low-volume).[22]

  • Equipment: Microplate reader capable of measuring luminescence, calibrated multi-channel pipettes, 30°C incubator.

4.2. Experimental Workflow

Experimental_Workflow Figure 2: Experimental Workflow for IC50 Determination prep prep step step incubate incubate readout readout A 1. Reagent Preparation - Prepare 1x Kinase Buffer - Thaw reagents on ice B 2. Compound Dilution - Create 10-point serial dilution of This compound in 1x Kinase Buffer + DMSO A->B C 3. Add Compound to Plate - Add 2.5 µL of diluted compound, DMSO vehicle, or reference inhibitor to appropriate wells B->C D 4. Prepare Master Mix - Mix Buffer, ATP, and Substrate C->D E 5. Add Master Mix - Add 12.5 µL of Master Mix to all wells D->E F 6. Initiate Kinase Reaction - Add 10 µL of diluted Aurora Kinase (A or B) to all wells except 'Blank' E->F G 7. Incubate - Incubate at 30°C for 45-60 minutes F->G H 8. Terminate Reaction & Deplete ATP - Add 25 µL ADP-Glo™ Reagent G->H I 9. Incubate - Incubate at room temperature for 40-45 minutes H->I J 10. Convert ADP to ATP & Detect - Add 50 µL Kinase Detection Reagent I->J K 11. Incubate - Incubate at room temperature for 30-45 minutes J->K L 12. Read Luminescence - Measure signal on a plate reader K->L

Caption: A step-by-step workflow for the Aurora kinase inhibition assay.

4.3. Step-by-Step Protocol

Causality Note: The final DMSO concentration in the assay should not exceed 1% to avoid solvent effects on enzyme activity.[6][23]

  • Prepare Compound Plate:

    • Create a 10-point, 3-fold serial dilution of this compound in 1x Kinase Assay Buffer. Start with a high concentration (e.g., 100 µM) to generate a full inhibition curve.

    • Prepare dilutions for the reference inhibitor similarly.

    • In a 96-well assay plate, add 2.5 µL of the diluted compounds to the "Test Inhibitor" wells.

    • Add 2.5 µL of 1x Kinase Assay Buffer containing an equivalent percentage of DMSO to the "Positive Control" (100% activity) and "Blank" (0% activity) wells.[6]

  • Prepare Kinase Reaction Master Mix:

    • Prepare a Master Mix for N wells containing 1x Kinase Assay Buffer, ATP (at the Kₘ concentration for the kinase, typically 10-50 µM), and the appropriate substrate (e.g., 5 mg/mL MBP for Aurora B).[6] A typical reaction volume per well before adding the kinase is 15 µL (12.5 µL Master Mix + 2.5 µL compound solution).

    • Add 12.5 µL of the Master Mix to all wells (Test, Positive Control, Blank).

  • Initiate the Kinase Reaction:

    • Thaw the Aurora A or B kinase on ice and dilute it to the optimal concentration (previously determined via an enzyme titration curve) in 1x Kinase Assay Buffer.

    • Add 10 µL of 1x Kinase Assay Buffer without enzyme to the "Blank" wells.

    • Initiate the reaction by adding 10 µL of the diluted kinase to the "Test Inhibitor" and "Positive Control" wells. The total reaction volume is now 25 µL.

    • Mix the plate gently and incubate at 30°C for 45-60 minutes.[19][22]

  • Detect ADP Production:

    • Equilibrate the plate and the ADP-Glo™ reagents to room temperature.

    • Add 25 µL of ADP-Glo™ Reagent to each well. This stops the reaction and brings the total volume to 50 µL.

    • Incubate at room temperature for 45 minutes.[6]

    • Add 50 µL of Kinase Detection Reagent to each well. The total volume is now 100 µL.

    • Incubate at room temperature for another 30-45 minutes in the dark.[6][19]

    • Read the luminescence on a microplate reader.

Data Analysis and Interpretation

The goal of data analysis is to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Data_Analysis_Workflow Figure 3: Data Analysis Workflow data data process process calc calc output output A Raw Luminescence Data (RLU) B 1. Average Replicates - Calculate mean RLU for each condition A->B C 2. Background Subtraction - Subtract mean 'Blank' RLU from all other wells B->C D 3. Normalize Data - Calculate % Kinase Activity: (Test RLU / Positive Control RLU) * 100 C->D E 4. Plot Data - Y-axis: % Kinase Activity - X-axis: log[Inhibitor Concentration] D->E F 5. Non-linear Regression - Fit a sigmoidal dose-response curve (variable slope) E->F G IC50 Value (Potency) F->G

Caption: A flowchart detailing the process from raw data to IC50 calculation.

5.1. Step-by-Step Data Processing

  • Average Replicates: Calculate the average luminescence signal for each inhibitor concentration and control.

  • Subtract Background: Subtract the average signal of the "Blank" (no enzyme) wells from all other measurements.

  • Normalize to Percent Activity: The "Positive Control" (enzyme, no inhibitor) represents 100% kinase activity. Normalize the data for each inhibitor concentration using the following formula: % Activity = (Signal_Inhibitor / Signal_PositiveControl) * 100

  • Determine IC₅₀:

    • Plot % Activity versus the logarithm of the inhibitor concentration.

    • Use a suitable software package (e.g., GraphPad Prism) to fit the data to a non-linear, variable slope sigmoidal dose-response curve.

    • The software will calculate the IC₅₀ value from this curve.

5.2. Sample Data Table

[Inhibitor], nMlog[Inhibitor]Avg. RLU% Activity
0 (Positive Ctrl)N/A850,000100.0
10845,00099.4
30.48830,00097.6
101.00790,00092.9
301.48650,00076.5
1002.00430,00050.6
3002.48210,00024.7
10003.0090,00010.6
30003.4855,0006.5
100004.0050,0005.9
Blank (No Enzyme)N/A45,0000.0

Trustworthiness and Validation: Essential Controls

A protocol's trustworthiness is established by its robustness and reproducibility.

  • Reference Inhibitor: Always include a known inhibitor for the target kinase in parallel. The IC₅₀ value obtained for this reference compound should be consistent with literature values, confirming that the assay is performing as expected.[9][25]

  • Z'-Factor Calculation: For screening applications, the quality of the assay can be quantified by the Z'-factor. This metric assesses the separation between the positive and negative control signals relative to their variability. A Z'-factor > 0.5 indicates an excellent assay suitable for HTS.[20] It is calculated using the signals from the positive (100% activity) and negative (e.g., fully inhibited with reference compound) controls.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the initial biochemical characterization of this compound as a potential inhibitor of Aurora A and Aurora B kinases. By leveraging a sensitive and robust luminescence-based assay and adhering to rigorous data analysis and validation principles, researchers can generate high-quality, reliable data. The results from this in vitro profiling are a critical first step in the drug discovery pipeline, providing the potency data (IC₅₀) necessary to decide if further investigation, such as selectivity profiling against other kinases and evaluation in cell-based models, is warranted.

References

Application Notes and Protocols for 5-Chloro-6-methoxy-1,3-benzothiazol-2-amine in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Benzothiazole Scaffold in Oncology

The benzothiazole ring system is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological activities.[1][2][3][4] Derivatives of 2-aminobenzothiazole, in particular, have emerged as a promising class of compounds in the development of novel anticancer agents.[4][5][6] These compounds have demonstrated potent and selective antitumor activity against a range of human cancer cell lines, including those of the breast, colon, lung, and ovaries.[5][7] The anticancer effects of benzothiazole derivatives are often attributed to their ability to modulate various signaling pathways critical for cancer cell proliferation, survival, and metastasis.[4][6][8]

This document provides detailed application notes and experimental protocols for the investigation of a specific derivative, 5-Chloro-6-methoxy-1,3-benzothiazol-2-amine , in cancer cell line research. While extensive data on this particular molecule is emerging, its structural features—a chloro group at position 5 and a methoxy group at position 6—suggest a strong potential for significant anticancer activity, as halogen and methoxy substitutions on the benzothiazole ring have been shown to enhance cytotoxic effects in various cancer models.[9][10]

Hypothesized Mechanism of Action

Based on structure-activity relationship studies of analogous benzothiazole derivatives, this compound is postulated to exert its anticancer effects through one or more of the following mechanisms:

  • Inhibition of Protein Kinases: Many 2-aminobenzothiazole derivatives are known to be potent inhibitors of various protein kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others.[4][6] These kinases are crucial for signaling pathways that control cell growth, proliferation, and angiogenesis.

  • Induction of Apoptosis: This compound is likely to induce programmed cell death (apoptosis) in cancer cells. This could be mediated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, leading to the activation of caspases and subsequent cell dismantling.[11][12]

  • Cell Cycle Arrest: Treatment with this agent may cause cancer cells to arrest at specific phases of the cell cycle, thereby preventing their division and proliferation.[2]

The following diagram illustrates a potential signaling pathway that could be targeted by this compound, leading to the induction of apoptosis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion Growth_Factor_Receptor Growth Factor Receptor (e.g., EGFR/VEGFR) Kinase_Cascade Kinase Cascade (e.g., PI3K/Akt/mTOR) Growth_Factor_Receptor->Kinase_Cascade Activation Compound This compound Compound->Growth_Factor_Receptor Inhibition Pro_Apoptotic Pro-Apoptotic Proteins (Bax, Bak) Compound->Pro_Apoptotic Upregulation Anti_Apoptotic Anti-Apoptotic Proteins (Bcl-2, Bcl-xL) Compound->Anti_Apoptotic Downregulation Kinase_Cascade->Anti_Apoptotic Activation Cytochrome_c Cytochrome c Pro_Apoptotic->Cytochrome_c Release Anti_Apoptotic->Cytochrome_c Inhibition Caspase_9 Caspase-9 Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activation PARP PARP Caspase_3->PARP Cleavage Apoptosis Apoptosis Caspase_3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cytochrome_c->Caspase_9 Activation

Caption: Hypothesized signaling pathway for apoptosis induction.

Experimental Protocols

The following protocols provide a framework for evaluating the anticancer effects of this compound.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13]

Principle: Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung])

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible.[14]

  • Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[14]

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Experimental Workflow for MTT Assay

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-5 Seed_Cells Seed Cells in 96-well plate Treat_Cells Treat Cells with Compound Seed_Cells->Treat_Cells Incubate Incubate for 24-72h Treat_Cells->Incubate Add_MTT Add MTT Reagent (Incubate 4h) Incubate->Add_MTT Solubilize Add Solubilization Solution Add_MTT->Solubilize Read_Absorbance Read Absorbance at 570nm Solubilize->Read_Absorbance

Caption: Workflow for the MTT cell viability assay.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium Iodide (PI) is a fluorescent nucleic acid-binding dye that cannot cross the membrane of live cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[1][9]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both adherent and suspension cells from the treated and control groups.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.[7]

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Analysis of Apoptotic Proteins (Western Blotting)

Western blotting is used to detect and quantify the expression levels of key proteins involved in the apoptotic cascade.[8][11]

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against proteins of interest. A secondary antibody conjugated to an enzyme or fluorophore is used for detection.[8]

Key Apoptotic Markers:

  • Caspases: Cleaved (active) forms of Caspase-3, -8, and -9.[3][12]

  • PARP: Cleavage of PARP is a hallmark of apoptosis.[12]

  • Bcl-2 Family Proteins: The ratio of pro-apoptotic (e.g., Bax, Bak) to anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.

Procedure:

  • Cell Lysis: Prepare protein lysates from treated and untreated cells.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies against the apoptotic markers of interest, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[11]

Expected Outcomes and Data Presentation

The experimental data should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h Treatment
MCF-7Breast[Insert experimental value]
HCT-116Colon[Insert experimental value]
A549Lung[Insert experimental value]
[Add other cell lines as needed]

Table 2: Apoptosis Induction by this compound in [Cell Line]

Treatment% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Untreated Control[Insert value][Insert value][Insert value]
Vehicle Control[Insert value][Insert value][Insert value]
Compound (IC50)[Insert value][Insert value][Insert value]

Conclusion and Future Directions

This compound represents a promising candidate for further investigation as an anticancer agent. The protocols outlined in this document provide a robust framework for characterizing its cytotoxic and pro-apoptotic effects in a variety of cancer cell lines. Further studies could explore its efficacy in in vivo models, delve deeper into its specific molecular targets, and investigate its potential for combination therapy with existing anticancer drugs. The versatility of the benzothiazole scaffold continues to offer exciting opportunities for the development of next-generation cancer therapeutics.[4][6]

References

Application Notes and Protocols for Antimicrobial and Antibacterial Assays of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Benzothiazole Scaffolds

Benzothiazole, a heterocyclic compound featuring a benzene ring fused to a thiazole ring, represents a critical scaffold in medicinal chemistry.[1] Derivatives of this molecule have garnered significant attention due to their broad spectrum of pharmacological activities, including notable antimicrobial properties against a wide range of bacterial and fungal pathogens.[1][2][3] As the global challenge of antimicrobial resistance (AMR) intensifies, the exploration of novel chemical entities like benzothiazole derivatives is paramount for the development of next-generation therapeutics.[2][4]

Reported mechanisms of action for these compounds are diverse, ranging from the inhibition of essential bacterial enzymes such as DNA gyrase, dihydropteroate synthase, and peptide deformylase to the disruption of cell membrane integrity.[4][5][6] This multi-targeted potential makes benzothiazoles a promising class of compounds for overcoming existing resistance mechanisms.

This comprehensive guide provides a structured framework of detailed, field-proven protocols for researchers, scientists, and drug development professionals engaged in evaluating the antimicrobial and antibacterial efficacy of novel benzothiazole derivatives. The methodologies outlined herein follow a logical progression from initial screening to quantitative assessment and mechanistic elucidation, ensuring a robust and thorough evaluation pipeline.

Part 1: A Strategic Workflow for Antimicrobial Evaluation

A systematic approach is crucial for efficiently evaluating a library of new chemical entities. The workflow begins with high-throughput qualitative screening to identify promising candidates, followed by quantitative assays to determine potency, and finally, advanced assays to understand the mechanism and rate of bacterial killing.

G cluster_0 Primary Screening cluster_1 Quantitative Potency cluster_2 Mechanistic & Pharmacodynamic Insights cluster_3 Safety & Selectivity Primary Primary Screening (e.g., Agar Disk Diffusion) MIC MIC Determination (Broth Microdilution) Primary->MIC Identify 'Hits' MBC MBC Determination MIC->MBC Quantify Potency Cytotoxicity Cytotoxicity Assay (e.g., MTT/XTT) MIC->Cytotoxicity Assess Selectivity TimeKill Time-Kill Kinetics Assay MBC->TimeKill Determine Bactericidal/ Bacteriostatic Nature Membrane Membrane Integrity Assay TimeKill->Membrane Elucidate Mechanism G cluster_0 cluster_1 cluster_2 Prep Prepare 2-fold serial dilutions of Benzothiazole derivative in a 96-well plate Inoc Add standardized bacterial inoculum (~5x10^5 CFU/mL) to each well Prep->Inoc Incubate Incubate at 37°C for 18-24 hours Inoc->Incubate Read Visually inspect for turbidity. The first clear well is the MIC. Incubate->Read

References

High-Throughput Screening of 2-Aminobenzothiazole Libraries: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

The 2-aminobenzothiazole moiety is a "privileged scaffold" in medicinal chemistry, a core structure that is not only versatile in its chemical reactivity but also consistently appears in compounds with a wide array of biological activities.[1][2][3] This heterocyclic system, comprising a fused benzene and thiazole ring with a critical amino group at the 2-position, serves as a foundational building block for developing novel therapeutics.[3][4] Its significance is underscored by the clinical success of drugs like Riluzole, used in the treatment of amyotrophic lateral sclerosis (ALS), which modulates glutamatergic neurotransmission.[5][6][7][8][9] The diverse therapeutic potential of 2-aminobenzothiazole derivatives, spanning anticancer, antimicrobial, and neuroprotective applications, makes them highly attractive candidates for large-scale screening campaigns.[2][4][10]

High-Throughput Screening (HTS) provides the necessary scale and speed to interrogate vast libraries of 2-aminobenzothiazole analogues against specific biological targets.[11] This guide offers a comprehensive framework for researchers, scientists, and drug development professionals on designing and executing a robust HTS campaign for these libraries. We will delve into the causality behind experimental design, from assay development and validation to hit confirmation, providing detailed, field-proven protocols to ensure scientific integrity and maximize the probability of identifying high-quality lead compounds.

Section 1: Assay Development and Validation - The Foundation of a Successful Screen

The success of any HTS campaign hinges on the quality of the assay. A robust, reproducible, and sensitive assay is paramount for distinguishing true "hits" from the noise. The choice of assay technology must be carefully aligned with the biological target (e.g., kinase, protease, GPCR) to ensure physiological relevance while maintaining compatibility with automated, high-density formats (384- or 1536-well plates).[12][13]

Selecting the Optimal Assay Technology

The selection of an assay platform is a critical decision point. The primary consideration is the nature of the target and the specific molecular event being measured. For instance, when screening for inhibitors of a protein kinase, several excellent HTS-compatible technologies are available:

  • Luminescence-Based Assays (e.g., ADP-Glo™, Kinase-Glo®): These are homogeneous "mix-and-read" assays that quantify enzyme activity by measuring ATP consumption or ADP production.[14][15] In an inhibition screen, as kinase activity is blocked, ATP is conserved, leading to a higher luminescence signal in assays like Kinase-Glo®.[16] Conversely, in an ADP-Glo™ assay, a lower signal corresponds to inhibition.[14] These assays are highly sensitive, have a large dynamic range, and are less prone to interference from fluorescent compounds.[15][16][17]

  • Proximity-Based Assays (e.g., AlphaScreen®, HTRF®): These technologies measure the interaction between two molecules tagged on donor and acceptor beads (AlphaScreen) or with fluorescent partners (HTRF).[18][19][20] For a kinase, one might use a biotinylated substrate captured on a streptavidin-donor bead and a phospho-specific antibody on an acceptor bead.[20] Inhibition of phosphorylation prevents the beads from coming into proximity, resulting in a loss of signal.[18][19][20] These assays are powerful for studying protein-protein interactions and post-translational modifications.[21]

  • Fluorescence Polarization (FP): FP assays measure the change in the rotational speed of a fluorescently labeled molecule (a tracer) upon binding to a larger partner.[22][23][24][25] In a competitive binding assay for a kinase, a fluorescent tracer that binds to the ATP pocket would be displaced by an active 2-aminobenzothiazole inhibitor. This displacement would cause the small tracer to tumble more rapidly, leading to a decrease in fluorescence polarization.[26] FP is a cost-effective, homogeneous method ideal for monitoring binding events.[23]

The Causality of Assay Validation: Ensuring Data Integrity with the Z'-Factor

Before embarking on a full-scale screen, the assay must be rigorously validated to ensure it can reliably distinguish between active and inactive compounds.[27] The cornerstone of this validation is the Z'-factor , a statistical parameter that quantifies the separation between the positive and negative controls.[28][29][30][31][32]

The Z'-factor calculation incorporates the means (μ) and standard deviations (σ) of both the high signal (positive control, p) and low signal (negative control, n) wells:

Z' = 1 - (3σp + 3σn) / |μp - μn|

An ideal assay has a Z'-factor approaching 1.0. The generally accepted criteria for HTS are:

  • Z' > 0.5: An excellent assay, suitable for HTS.[29][30]

  • 0 < Z' < 0.5: A marginal assay; may be acceptable but requires careful monitoring.[29][30]

  • Z' < 0: The assay is not suitable for screening.[29][30]

Achieving a high Z'-factor is not a matter of chance; it is the direct result of methodical optimization. This involves systematically testing parameters such as reagent concentrations, incubation times, temperature, and DMSO tolerance to maximize the signal window while minimizing data variability.

Protocol 1: Assay Development and Z'-Factor Validation (Case Study: Kinase X using ADP-Glo™)

This protocol outlines the steps to optimize and validate a luminescent kinase assay.

  • Reagent Titration:

    • Enzyme Titration: Prepare serial dilutions of Kinase X in assay buffer. Add a fixed, saturating concentration of substrate and ATP. Incubate for a predetermined time (e.g., 60 minutes). Add ADP-Glo™ reagents and measure luminescence. Plot enzyme concentration vs. signal to determine the concentration that yields ~80% of the maximum signal (EC80), ensuring the reaction remains in the linear range.

    • ATP Titration: Using the determined EC80 concentration of Kinase X, perform the assay with varying concentrations of ATP. The goal is to use an ATP concentration close to the Michaelis constant (Km) to facilitate the identification of competitive inhibitors.

  • Determine Reaction Linearity:

    • Set up the kinase reaction with the optimized enzyme and ATP concentrations. Stop the reaction at various time points (e.g., 0, 15, 30, 60, 90, 120 minutes) by adding the first ADP-Glo™ reagent. This confirms the time window during which the reaction rate is linear. The final incubation time for the screen should fall within this window.

  • DMSO Tolerance Test:

    • HTS compounds are typically stored in DMSO. It is crucial to determine the highest concentration of DMSO that does not significantly affect assay performance.

    • Run the assay with both positive (enzyme, no inhibitor) and negative (no enzyme) controls in the presence of a DMSO gradient (e.g., 0% to 2% v/v).

    • Calculate the Z'-factor at each DMSO concentration. The highest concentration that maintains a Z' > 0.5 is the maximum allowable for the screen.

  • Z'-Factor Validation Plate:

    • Prepare a 384-well plate. Designate half the wells as positive controls (e.g., columns 1-12; enzyme + substrate + ATP + DMSO) and the other half as negative controls (e.g., columns 13-24; substrate + ATP + DMSO, no enzyme).

    • Dispense all reagents using the automated liquid handlers that will be used in the HTS campaign.

    • Incubate and read the plate according to the optimized protocol.

    • Calculate the Z'-factor for the entire plate. A consistent Z' > 0.5 across multiple validation plates confirms the assay is ready for HTS.[27]

Parameter Optimized Value Rationale
Kinase X Concentration 5 nMEC80 concentration for robust signal in the linear range.
Substrate Concentration 10 µMSaturating concentration to ensure enzyme kinetics are primary.
ATP Concentration 15 µM (Km value)Sensitizes the assay to ATP-competitive inhibitors.
Reaction Time 60 minutesWithin the established linear reaction phase.
Final DMSO % 0.5%Highest concentration with no significant impact on Z'-factor.
Validation Z'-Factor 0.78 ± 0.06Indicates an excellent and robust assay for HTS.[29]
Table 1: Summary of Assay Optimization and Validation Data for Kinase X.

Section 2: The High-Throughput Screening Campaign

With a validated assay, the full-scale screening of the 2-aminobenzothiazole library can commence. This phase requires meticulous planning, automation, and data analysis to efficiently identify promising initial hits.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Follow-up PrimaryScreen Screen Library (Single Concentration, e.g., 10 µM) DataAnalysis Raw Data Normalization (% Inhibition Calculation) PrimaryScreen->DataAnalysis HitSelection Hit Identification (e.g., % Inhibition > 50%) DataAnalysis->HitSelection HitConfirmation Re-test Primary Hits (Fresh Compound Stock) HitSelection->HitConfirmation Primary Hits DoseResponse IC50 Determination (10-point curve) HitConfirmation->DoseResponse CounterScreen Counter-Screening (Identify Assay Artifacts) DoseResponse->CounterScreen SecondaryAssay Orthogonal & Cellular Assays CounterScreen->SecondaryAssay Confirmed Hits SAR Structure-Activity Relationship (SAR) Analysis SecondaryAssay->SAR

Caption: High-Throughput Screening (HTS) and Hit Validation Workflow.

Protocol 2: Primary HTS of a 2-Aminobenzothiazole Library

This protocol assumes a 10,000-compound library screened in 384-well plates.

  • Compound Plating:

    • Using an acoustic liquid handler, dispense a small volume (e.g., 50 nL) of each library compound from the master stock plates into the appropriate wells of the 384-well assay plates to achieve a final concentration of 10 µM.

    • Designate specific columns for controls:

      • Columns 1 & 2: Negative Controls (DMSO only, no enzyme).

      • Columns 23 & 24: Positive Controls (DMSO only, with enzyme).

  • Reagent Addition:

    • Using a multi-drop dispenser, add the Kinase X enzyme (pre-diluted in assay buffer) to all wells except the negative control columns.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding the ATP/Substrate mix to all wells.

  • Incubation and Detection:

    • Seal the plates and incubate for the optimized time (60 minutes) at room temperature.

    • Stop the reaction by adding the ADP-Glo™ Reagent I. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent II. Incubate for 30 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Read the plates on a luminescence-capable plate reader.

Data Analysis and Hit Selection

Raw luminescence data must be normalized to account for plate-to-plate variation. The percent inhibition for each compound is calculated relative to the on-plate controls:

% Inhibition = 100 * (1 - (Signal_compound - Mean_Neg_Ctrl) / (Mean_Pos_Ctrl - Mean_Neg_Ctrl))

A "hit" is defined as a compound that meets a predefined activity threshold. A common starting point is a threshold of >50% inhibition or a Z-score > 3 (i.e., activity is more than three standard deviations away from the mean of the sample population). All primary hits are then selected for the crucial next phase: hit validation.

Section 3: Hit Validation - Separating True Hits from False Positives

Primary HTS is designed for speed and scale, which inevitably leads to the identification of false positives.[33][34] These are compounds that appear active due to mechanisms unrelated to specific target inhibition, such as assay interference, non-specific reactivity, or aggregation.[33][35] A rigorous hit validation cascade is essential to eliminate these artifacts and focus resources on genuine lead candidates.[35]

Hit_Validation_Cascade cluster_0 Initial Triage cluster_1 Potency & Selectivity cluster_2 Final Validation PrimaryHits Primary Hits (>50% Inhibition) Reconfirm Confirmation Screen (Fresh Solid Compound) PrimaryHits->Reconfirm DoseResponse IC50 Determination (Primary Assay) Reconfirm->DoseResponse CounterAssay Counter-Screen (e.g., Luciferase Inhibition) DoseResponse->CounterAssay OrthogonalAssay Orthogonal Assay (e.g., FP Binding Assay) CounterAssay->OrthogonalAssay CellularAssay Cell-Based Assay (Target Engagement) OrthogonalAssay->CellularAssay ValidatedHit Validated Hit Series CellularAssay->ValidatedHit

Caption: A multi-step cascade for validating HTS hits.

Protocol 3: Dose-Response and IC50 Determination

Primary hits must be re-tested to confirm their activity and determine their potency. This is done by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50), which is the concentration of inhibitor required to reduce enzyme activity by 50%.[36][37][38][39]

  • Compound Preparation: Obtain fresh, solid samples of the hit compounds to rule out degradation or concentration errors in the original library plates. Prepare a 10-point, 3-fold serial dilution series for each compound, typically starting from 50 µM.

  • Assay Execution: Perform the primary kinase assay with the serial dilutions of each compound.

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[36]

Compound ID Primary Screen (% Inh.) Confirmation (% Inh.) IC50 (µM)
ABT-00185.2%88.1%0.45
ABT-00265.7%61.3%2.1
ABT-00372.1%8.5%> 50
ABT-00499.8%98.5%0.08
Table 2: Sample Hit Confirmation and IC50 Data. Compound ABT-003 is a clear false positive.
Protocol 4: Counter-Screening for Assay Interference

A common source of false positives in luminescence-based assays is direct inhibition of the reporter enzyme (e.g., luciferase).[33] A counter-screen is essential to identify these interfering compounds.

  • Assay Principle: The goal is to test if the compound inhibits luciferase itself, independent of the primary target (Kinase X).

  • Protocol:

    • In a 384-well plate, add assay buffer, DMSO (negative control), a known luciferase inhibitor (positive control), and the hit compounds.

    • Add a fixed amount of ATP (equivalent to the amount remaining after an uninhibited kinase reaction).

    • Add the Kinase Detection Reagent II (containing luciferase).

    • Incubate for 30 minutes and measure luminescence.

  • Interpretation: Compounds that cause a significant drop in luminescence in this format are likely luciferase inhibitors and should be flagged as artifacts, regardless of their IC50 value in the primary assay.

By systematically applying this framework of assay development, primary screening, and a rigorous validation cascade, researchers can confidently navigate the complexities of HTS. This structured approach ensures that the final set of "validated hits" derived from a 2-aminobenzothiazole library are high-quality, on-target modulators worthy of significant investment in downstream medicinal chemistry and lead optimization efforts.

References

Application Notes and Protocols for the Inhibition of Protein Tyrosine Kinases with Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the experimental protocols for inhibiting protein tyrosine kinases (PTKs) using benzothiazole-based compounds. The structure and content are designed to offer both foundational knowledge and actionable, field-proven methodologies for researchers in academia and industry.

Introduction: The Critical Role of Protein Tyrosine Kinases and the Promise of Benzothiazole Inhibitors

Protein tyrosine kinases (PTKs) are a large family of enzymes that play a pivotal role in cellular signal transduction pathways, regulating processes such as cell growth, proliferation, differentiation, and survival.[1][2] Dysregulation of PTK activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][3] PTKs are broadly classified into two main groups: receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), and non-receptor tyrosine kinases (nRTKs) like Src and Abl.[1]

Benzothiazole derivatives have emerged as a promising class of PTK inhibitors.[4] The core benzothiazole scaffold can act as a bioisostere for the adenine ring of adenosine triphosphate (ATP), enabling these compounds to competitively bind to the ATP-binding site within the kinase domain.[1][3] This competitive inhibition blocks the transfer of a phosphate group from ATP to a tyrosine residue on a substrate protein, thereby disrupting the downstream signaling cascade.[1][5] The versatility of the benzothiazole scaffold allows for extensive chemical modification, enabling the development of highly potent and selective inhibitors against specific PTKs.[6][7][8]

This guide will provide detailed protocols for evaluating the inhibitory activity of benzothiazole compounds, from initial in vitro enzymatic assays to more physiologically relevant cell-based assessments.

Mechanism of Action: Competitive ATP Inhibition

The primary mechanism by which benzothiazole derivatives inhibit PTKs is through competition with ATP at the catalytic site of the kinase domain.[1][3][5] This binding event prevents the kinase from phosphorylating its downstream substrates, effectively shutting down the signaling pathway. The affinity and selectivity of a benzothiazole inhibitor are determined by the specific interactions its substituents form with amino acid residues in and around the ATP-binding pocket.[6][8]

cluster_0 Normal Kinase Activity cluster_1 Inhibition by Benzothiazole ATP ATP PTK_active_site PTK Active Site ATP->PTK_active_site Binds Substrate Substrate PTK_active_site->Substrate Phosphorylates ADP ADP PTK_active_site->ADP Releases Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling Activates Benzothiazole_Inhibitor Benzothiazole Inhibitor PTK_active_site_inhibited PTK Active Site Benzothiazole_Inhibitor->PTK_active_site_inhibited Competitively Binds No_Phosphorylation No Phosphorylation PTK_active_site_inhibited->No_Phosphorylation Blocked_Signaling Blocked Signaling No_Phosphorylation->Blocked_Signaling cluster_workflow In Vitro Kinase Assay Workflow prep Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) plate Plate Compounds & Controls in 96-well Plate prep->plate add_kinase Add Kinase & Substrate plate->add_kinase pre_incubate Pre-incubate (10-15 min) add_kinase->pre_incubate add_atp Initiate with ATP pre_incubate->add_atp incubate Incubate (30-60 min) add_atp->incubate terminate Terminate Reaction & Add Detection Reagents incubate->terminate read Read Signal (Luminescence, FP, Absorbance) terminate->read analyze Analyze Data & Calculate IC50 read->analyze

References

In vitro evaluation of 5-Chloro-6-methoxy-1,3-benzothiazol-2-amine anticancer activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Evaluation of 5-Chloro-6-methoxy-1,3-benzothiazol-2-amine (BTC-562) as a Novel Anticancer Agent

Introduction: The Therapeutic Potential of Benzothiazole Scaffolds

The benzothiazole (BTA) scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including notable anticancer properties.[1][2] The fusion of a benzene ring with a thiazole ring creates a versatile backbone for the development of targeted therapeutic agents.[2] Structure-activity relationship (SAR) studies have indicated that substitutions on the benzothiazole ring, such as methoxy and chloro groups, can significantly influence their cytotoxic efficacy against various cancer cell lines.[1]

This application note provides a comprehensive framework for the preclinical in vitro evaluation of a novel compound, This compound , hereafter referred to as BTC-562 . We will outline a logical, multi-step experimental approach designed to characterize its cytotoxic and cytostatic effects, and to elucidate its putative mechanism of action. The protocols herein are designed for researchers in oncology, drug discovery, and pharmacology to robustly assess the anticancer potential of BTC-562.

Our investigation is guided by the hypothesis that BTC-562 induces cancer cell death by modulating the intrinsic apoptotic pathway, a common mechanism for many chemotherapeutic agents.[3] This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which control mitochondrial outer membrane permeabilization (MOMP).[4][5]

Experimental Strategy: A Tiered Approach to Characterization

A systematic evaluation is critical to understanding the anticancer profile of a novel compound. We propose a tiered workflow that moves from broad cytotoxicity screening to specific mechanistic assays.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mode of Action cluster_2 Phase 3: Mechanistic Validation A Select Cancer Cell Lines (e.g., MCF-7, HCT-116, A549) B MTT Cell Viability Assay A->B C Determine IC50 Value B->C D Annexin V / PI Staining (Apoptosis Quantification) C->D If IC50 is potent E Cell Cycle Analysis (Propidium Iodide Staining) F Caspase-3/7 Activity Assay E->F If apoptosis or cell cycle arrest is observed G Western Blot Analysis (Bcl-2, Bax Protein Levels) G cluster_Bcl2 BTC562 BTC-562 Bcl2 Bcl-2 (Anti-apoptotic) BTC562->Bcl2 Downregulates Bax Bax (Pro-apoptotic) BTC562->Bax Upregulates Mito Mitochondrion CytoC Cytochrome c Mito->CytoC Releases Bcl2->Bax Inhibits Bax->Mito Promotes MOMP Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Aminobenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 2-aminobenzothiazole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize their synthetic protocols. Here, we move beyond simple step-by-step instructions to delve into the mechanistic reasoning behind common pitfalls and provide field-proven solutions to enhance your reaction yields and product purity.

Overview of Synthetic Strategies

The synthesis of the 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous pharmacologically active agents.[1] While several synthetic routes exist, the most prevalent methods involve the cyclization of a substituted aniline or thiourea derivative. Understanding the fundamentals of these pathways is the first step in effective troubleshooting.

One of the most classic and widely used methods is the Hugershoff reaction , which involves the cyclization of N-arylthioureas, typically with an oxidizing agent like bromine in a suitable solvent.[2] Another common approach is the reaction of a substituted aniline with a thiocyanate salt in the presence of an oxidizing agent to form the benzothiazole ring in situ.[3] Variations of these methods exist, including the use of different catalysts and reaction conditions to improve efficiency and yield.[4]

This guide will focus on troubleshooting issues commonly encountered in these synthesis pathways.

Troubleshooting Guide: Enhancing Your Yield of 2-Aminobenzothiazole

This section is structured in a question-and-answer format to directly address the specific challenges you may be facing in the laboratory.

Question 1: My reaction has resulted in a very low, or even zero, yield of the desired 2-aminobenzothiazole. What are the primary factors to investigate?

A low or non-existent yield is one of the most common and frustrating issues. The root cause can often be traced back to the quality of your starting materials or suboptimal reaction conditions.

Immediate Troubleshooting Steps:

  • Assess Starting Material Quality:

    • Aniline Derivatives: Ensure the purity of your substituted aniline. Impurities can lead to unwanted side reactions.

    • Thiocyanate Source: Use a high-purity, dry thiocyanate salt (e.g., ammonium thiocyanate or potassium thiocyanate). Hygroscopic reagents can introduce water, which may interfere with the reaction.

    • 2-Aminothiophenol (if used): This starting material is particularly prone to oxidation, forming a disulfide dimer that will not participate in the cyclization reaction.[5] Use freshly opened or purified 2-aminothiophenol and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Verify Stoichiometry: Inaccurate molar ratios of reactants are a frequent source of low conversion. Double-check all calculations and ensure precise weighing of your starting materials.

  • Optimize Reaction Conditions:

    • Temperature: If the reaction is sluggish at room temperature, a gradual increase in heat may be necessary to drive it to completion. Conversely, if you are observing significant byproduct formation, lowering the temperature could improve selectivity.[6]

    • Solvent: The choice of solvent is critical. Glacial acetic acid is commonly used for reactions involving anilines and thiocyanates. For other methods, solvents like chloroform or ionic liquids have been employed.[2][7] If solubility is an issue, consider alternative solvent systems.

    • Catalyst: Some modern synthetic protocols utilize catalysts to enhance reaction rates and yields.[4][8] If you are using a catalyzed reaction, ensure the catalyst is active and used in the correct loading.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of your starting materials.[6] If the starting material is still present after the expected reaction time, consider extending the duration. Some base-catalyzed reactions have shown significant yield improvement when extended from 12 to 24 hours.[6]

Question 2: I am observing significant byproduct formation, which is complicating purification and reducing my isolated yield. What are the likely side reactions and how can I mitigate them?

Byproduct formation is a clear indicator that your reaction conditions are not optimal for the desired pathway. The nature of the byproduct can provide valuable clues for troubleshooting.

Common Byproducts and Their Causes:

  • Over-oxidation or Ring Sulfonation: In reactions using strong oxidizing agents and acidic conditions (like sulfuric acid), there is a risk of over-oxidation or sulfonation of the benzothiazole ring, especially at higher temperatures.[9]

  • Formation of Phenylisothiocyanates: In some instances, the intermediate thiourea can decompose or react to form phenylisothiocyanates, leading to a complex mixture of products.[8]

  • Para-substituted Byproducts: When using unsubstituted or certain substituted anilines, thiocyanation can occur at the para position of the aniline ring, leading to an undesired regioisomer.[10]

Strategies to Minimize Byproduct Formation:

  • Control of Reaction Temperature: As mentioned previously, carefully controlling the reaction temperature is crucial. Running the reaction at the lowest effective temperature can often minimize side reactions.

  • Choice of Oxidizing Agent: The strength and amount of the oxidizing agent should be carefully considered. While bromine is effective, it can be harsh. Milder oxidizing agents or catalytic systems may provide better selectivity.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to the degradation of the product or the formation of byproducts. Monitor the reaction by TLC and quench it once the starting material is consumed.

  • pH Control: In some syntheses, maintaining the optimal pH is critical. For instance, in the final work-up, basifying the reaction mixture helps to precipitate the free amine product.[11]

Question 3: My reaction appears to be complete by TLC, but I am losing a significant amount of product during purification. How can I improve my product isolation and purification?

Low yields after purification are often due to the selection of an inappropriate method or suboptimal conditions for recrystallization or chromatography.[6]

Troubleshooting Purification:

  • Suboptimal Recrystallization Solvent: If your target compound is too soluble in the recrystallization solvent even at low temperatures, you will lose a substantial amount in the mother liquor.[6]

    • Solution: The ideal recrystallization solvent is one in which your compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Perform small-scale solvent screening to identify the best solvent or solvent mixture. If your product remains in solution, you can try to induce precipitation by adding a non-solvent (like cold water or hexane) or by reducing the solvent volume through evaporation before cooling.[5]

  • Degradation on Silica Gel: 2-Aminobenzothiazoles, being basic, can sometimes interact strongly with or even degrade on acidic silica gel during column chromatography.

    • Solution: Consider deactivating the silica gel with a small amount of a base like triethylamine in the eluent. Alternatively, neutral or basic alumina can be used as the stationary phase.

  • Product Solubility: If your product is highly soluble in the reaction solvent, precipitating it out during the work-up can be challenging.

    • Solution: After the reaction is complete, pouring the mixture into ice-cold water is a common method to precipitate the product.[5] If the product remains dissolved, extraction with a suitable organic solvent followed by evaporation may be necessary.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Aminobenzothiazole from Aniline and Ammonium Thiocyanate

This protocol is a generalized procedure based on the widely used oxidative cyclization method.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the substituted aniline (1.0 eq.) in glacial acetic acid.

  • Reagent Addition: Cool the solution in an ice bath and add ammonium thiocyanate (2.2 eq.).

  • Bromination: While maintaining the temperature below 10°C, add a solution of bromine (1.1 eq.) in glacial acetic acid dropwise from the dropping funnel over a period of 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker of ice-cold water.

  • Isolation: Neutralize the solution with a base (e.g., concentrated ammonium hydroxide) to precipitate the crude product.[11]

  • Purification: Collect the solid by vacuum filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.[6]

Data Presentation

ParameterRecommended ConditionRationale
Starting Material Purity >98%Impurities can lead to significant side product formation.[6]
Reaction Temperature 0-10°C (during bromination), then RTControls the rate of reaction and minimizes byproduct formation.[6]
Solvent Glacial Acetic AcidActs as both a solvent and a catalyst for the reaction.
Molar Ratio (Aniline:NH4SCN:Br2) 1 : 2.2 : 1.1An excess of thiocyanate ensures complete reaction of the aniline.
Purification Method Recrystallization (e.g., from ethanol)Generally effective for removing impurities from the crude product.[6]

Visualizing the Workflow

To better understand the troubleshooting process, the following diagram outlines the key decision points and actions to take when faced with low yield.

Troubleshooting_Workflow start Low Yield in 2-Aminobenzothiazole Synthesis check_reagents 1. Assess Starting Materials & Stoichiometry start->check_reagents reagents_ok Reagents & Stoichiometry Correct? check_reagents->reagents_ok purify_reagents Purify/Replace Reagents Recalculate Stoichiometry reagents_ok->purify_reagents No check_conditions 2. Evaluate Reaction Conditions reagents_ok->check_conditions Yes purify_reagents->check_reagents conditions_ok Reaction Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize Temperature, Solvent, Catalyst, Time conditions_ok->optimize_conditions No check_byproducts 3. Analyze for Byproducts conditions_ok->check_byproducts Yes optimize_conditions->check_conditions byproducts_present Significant Byproducts? check_byproducts->byproducts_present modify_conditions Modify Conditions to Improve Selectivity (e.g., lower temp, milder oxidant) byproducts_present->modify_conditions Yes check_purification 4. Review Purification Protocol byproducts_present->check_purification No modify_conditions->check_conditions purification_ok Purification Method Efficient? check_purification->purification_ok optimize_purification Optimize Recrystallization Solvent Consider Alternative Chromatography purification_ok->optimize_purification No success Improved Yield purification_ok->success Yes optimize_purification->check_purification

Caption: A flowchart for troubleshooting low yield in 2-aminobenzothiazole synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for Substituted Benzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted benzothiazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Benzothiazoles are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anticonvulsant properties.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of their synthesis and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and versatile method for synthesizing 2-substituted benzothiazoles?

A1: The most prevalent and versatile method is the condensation reaction of 2-aminothiophenol with various carbonyl-containing compounds.[4] This includes aldehydes, ketones, carboxylic acids, and their derivatives.[5][6] The general pathway involves the formation of an imine or related intermediate, followed by cyclization and subsequent oxidation to yield the aromatic benzothiazole ring system.[7][8]

Q2: How can I monitor the progress of my benzothiazole synthesis reaction?

A2: Thin-layer chromatography (TLC) is the most common and effective technique for monitoring the reaction's progress.[9] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. UV light or iodine vapor are typically used for visualization.[9]

Q3: What are some "green" or environmentally friendly approaches to benzothiazole synthesis?

A3: Modern synthetic protocols are increasingly focused on environmentally benign methods. These often involve the use of water as a solvent, reusable catalysts, and solvent-free reaction conditions.[9] Microwave-assisted synthesis is another popular green chemistry approach that can significantly reduce reaction times and energy consumption.[6][9][10] The use of biocatalysts, such as laccase, also presents a green alternative.[4]

Q4: What are the key safety precautions when working with 2-aminothiophenol?

A4: 2-Aminothiophenol is susceptible to oxidation, so it is best handled under an inert atmosphere (e.g., nitrogen or argon) when possible.[9] As a thiol, it possesses a strong, unpleasant odor and should always be handled in a well-ventilated fume hood.[9] It is imperative to consult the Safety Data Sheet (SDS) for comprehensive handling and safety information before use.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of substituted benzothiazoles, providing potential causes and actionable solutions.

Low product yield is a common challenge in organic synthesis. The following table outlines potential causes and recommended solutions to improve the outcome of your benzothiazole synthesis.

Potential Cause Recommended Solutions & Explanations
Poor Quality of Starting Materials Ensure the purity of 2-aminothiophenol and the carbonyl compound. 2-Aminothiophenol is particularly prone to oxidation, which can form disulfide byproducts.[9] Using a freshly opened bottle or purifying it via distillation or recrystallization before use is highly advisable.
Inefficient Catalyst The choice of catalyst is critical and depends on the reactants. For condensation with carboxylic acids, catalysts like polyphosphoric acid (PPA), a mixture of methanesulfonic acid and silica gel, or molecular iodine can be effective.[4][9] For reactions with aldehydes, catalysts such as H₂O₂/HCl, L-proline, or various metal-based catalysts have been successfully employed.[4][5][10] The optimal catalyst and its loading should be determined experimentally.
Suboptimal Reaction Temperature Temperature can significantly impact the reaction rate and yield. While some reactions proceed efficiently at room temperature, others may require heating to overcome the activation energy barrier.[9] If the yield is low at ambient temperature, a gradual increase in temperature is recommended. Conversely, if the formation of side products is observed at elevated temperatures, lowering the temperature may be beneficial.[9]
Incorrect Solvent The solvent plays a crucial role in reactant solubility and reaction kinetics. Common solvents for benzothiazole synthesis include ethanol, methanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).[11][12][13] In some cases, solvent-free conditions or the use of green solvents like water can lead to improved yields and easier work-up.[9][11]
Inefficient Cyclization and Oxidation The final steps of the synthesis involve the cyclization of an intermediate to form a benzothiazoline, which is then oxidized to the aromatic benzothiazole.[7] If the oxidation step is inefficient, the reaction can stall at the dihydro-benzothiazole intermediate. For many syntheses, atmospheric oxygen is a sufficient oxidant. In other cases, an explicit oxidizing agent like hydrogen peroxide (H₂O₂), often in combination with an acid like HCl, or using DMSO as both the solvent and oxidant is necessary.[7]

The presence of impurities can complicate purification and reduce the overall yield.

Potential Cause Recommended Solutions & Explanations
Oxidation of 2-Aminothiophenol The thiol group in 2-aminothiophenol can readily oxidize to form a disulfide byproduct.[9] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this side reaction.
Over-oxidation of the Intermediate In reactions that require an external oxidant, controlling the stoichiometry of the oxidizing agent is crucial to prevent over-oxidation of the desired product or intermediates.[9]
Self-Condensation of Starting Materials Aldehydes or other carbonyl-containing starting materials can undergo self-condensation under certain conditions, particularly in the presence of acid or base catalysts.[9] Optimizing the reaction conditions, such as temperature and catalyst concentration, can help to suppress this side reaction.
Formation of Benzothiazoline Intermediate Incomplete oxidation can lead to the presence of the benzothiazoline intermediate in the final product mixture. Ensuring an adequate oxidant is present or extending the reaction time can often drive the reaction to completion.[7]

Even with a successful reaction, isolating a pure product can be challenging.

Potential Cause Recommended Solutions & Explanations
Product is Soluble in the Work-up Solvent If the product is soluble in the aqueous phase during work-up, it can lead to significant losses. Adjusting the pH of the aqueous layer or using a different extraction solvent may be necessary to improve recovery.
Co-elution of Impurities during Chromatography If impurities have similar polarities to the desired product, they can be difficult to separate by column chromatography. Experiment with different solvent systems (e.g., varying the ratio of petroleum ether and ethyl acetate) to improve separation.[14] Recrystallization from a suitable solvent is also a powerful purification technique to consider.
Product is an Oil or Low-Melting Solid If the product does not precipitate or crystallize easily, purification by column chromatography is often the most effective method.[13]

Experimental Protocols

Here are detailed, step-by-step methodologies for a common benzothiazole synthesis and a standard purification technique.

This protocol is adapted from a highly efficient method utilizing H₂O₂/HCl as a catalyst at room temperature.[4][7]

Materials:

  • 2-Aminothiophenol

  • Substituted aromatic aldehyde

  • Ethanol

  • 30% Hydrogen peroxide (H₂O₂)

  • Concentrated Hydrochloric acid (HCl)

  • Ice-cold water

  • Round-bottom flask

  • Magnetic stirrer

  • Beaker

  • Vacuum filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol.[7]

  • Reagent Addition: To this stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (approximately 6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (HCl) (approximately 3.0 mmol).[7]

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 45-60 minutes).[7]

  • Work-up: Upon completion, pour the reaction mixture into a beaker of ice-cold water.[7]

  • Isolation: Collect the precipitated solid product by vacuum filtration.[7] Wash the solid with cold water and dry under vacuum.

This is a general procedure for the purification of substituted benzothiazoles.

Materials:

  • Crude benzothiazole product

  • Silica gel (for column chromatography)

  • Appropriate solvent system (e.g., a mixture of petroleum ether and ethyl acetate)

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a chromatography column with silica gel using the chosen solvent system (slurry packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of the solvent system or a more polar solvent like dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel with the adsorbed product onto the top of the packed column.

  • Elution: Elute the column with the solvent system, starting with a lower polarity mixture and gradually increasing the polarity if necessary.

  • Fraction Collection: Collect fractions in separate tubes and monitor the elution of the product by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified substituted benzothiazole.

Visualizations

Diagram 1: General Synthesis of 2-Substituted Benzothiazoles

This diagram illustrates the common synthetic pathway for 2-substituted benzothiazoles from 2-aminothiophenol and a carbonyl compound.

G A 2-Aminothiophenol C Intermediate (e.g., Benzothiazoline) A->C Condensation B Carbonyl Compound (Aldehyde, Ketone, Carboxylic Acid, etc.) B->C D 2-Substituted Benzothiazole C->D Oxidation

Caption: General reaction scheme for the synthesis of 2-substituted benzothiazoles.

Diagram 2: Troubleshooting Workflow for Low Yield

This flowchart provides a systematic approach to troubleshooting low yields in benzothiazole synthesis.

G Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckPurity->Start Impure OptimizeCatalyst Optimize Catalyst and Loading CheckPurity->OptimizeCatalyst Pure VaryTemp Vary Reaction Temperature OptimizeCatalyst->VaryTemp No Improvement Success Improved Yield OptimizeCatalyst->Success Improvement ChangeSolvent Change Solvent VaryTemp->ChangeSolvent No Improvement VaryTemp->Success Improvement CheckOxidant Ensure Sufficient Oxidant ChangeSolvent->CheckOxidant No Improvement ChangeSolvent->Success Improvement CheckOxidant->Success Improvement

Caption: Decision tree for troubleshooting low yields in benzothiazole synthesis.

References

Technical Support Center: Purification of 5-Chloro-6-methoxy-1,3-benzothiazol-2-amine by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Chloro-6-methoxy-1,3-benzothiazol-2-amine. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance, detailed protocols, and robust troubleshooting advice for achieving high-purity target compounds using High-Performance Liquid Chromatography (HPLC).

Introduction: The "Why" of Purification

This compound is a heterocyclic compound belonging to the benzothiazole class, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities, including potential applications as antimicrobial, anti-inflammatory, and anti-cancer agents.[1][2] For any of these applications, the purity of the compound is paramount. Even trace impurities can confound biological assays, lead to inaccurate structure-activity relationship (SAR) data, and pose safety risks in later-stage development.

Reverse-phase HPLC (RP-HPLC) is the method of choice for purifying such compounds due to its high resolving power, scalability, and applicability to a wide range of moderately polar to non-polar molecules. This guide will walk you through method development, execution, and troubleshooting, grounding every recommendation in the physicochemical properties of the analyte and established chromatographic principles.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the initial stages of method development.

Q1: What are the key physicochemical properties of this compound that I need to consider?

Understanding the molecule's properties is the foundation of a logical HPLC method.

  • Structure: The molecule contains a benzothiazole core, a basic amine group (-NH2), a chloro group (-Cl), and a methoxy group (-OCH3).

  • UV Absorbance: Benzothiazole derivatives strongly absorb UV light.[5][6] A UV-Vis spectrum will typically show strong absorbance maxima in the range of 300-350 nm, making UV detection highly suitable.

Q2: How do I choose the right HPLC column?

The column's stationary phase is where the separation happens. For a molecule like this, a C18 (octadecylsilane) column is the universal starting point for reversed-phase chromatography.

  • Expertise & Experience: The combination of the aromatic core and alkyl substituents gives the molecule significant hydrophobicity, making it well-retained on a C18 phase. Modern, high-purity, end-capped C18 columns are recommended to minimize interactions between the basic amine group and residual acidic silanols on the silica surface, which is a primary cause of peak tailing.[7]

Q3: How should I select and prepare the mobile phase?

The mobile phase drives the separation by competing with the stationary phase for the analyte.

  • Solvents: A typical mobile phase consists of an aqueous component (Solvent A) and an organic component (Solvent B).

    • Solvent A: HPLC-grade water with an acidic modifier.

    • Solvent B: HPLC-grade acetonitrile (ACN) or methanol (MeOH). ACN is often preferred as it provides lower backpressure and better peak efficiency for many compounds.

  • The Critical Role of the Acidic Modifier: Due to the basic nature of the 2-amino group, an acidic modifier is essential to ensure good peak shape.[7] Adding 0.1% formic acid (FA) or 0.1% trifluoroacetic acid (TFA) to both Solvent A and B is standard practice.

    • Causality: The acid serves two purposes:

      • It maintains a low pH (typically 2.5-3.5), ensuring the analyte's amine group is consistently protonated (BH+ form).

      • It protonates the residual silanol groups (Si-OH) on the silica packing, minimizing strong secondary ionic interactions that cause severe peak tailing.[7]

Starting Experimental Protocol

This protocol provides a robust starting point for your purification workflow. Optimization will likely be necessary based on your specific impurity profile.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification SamplePrep 1. Sample Preparation (Dissolve in DMSO/DMF) MobilePhase 2. Mobile Phase Prep (0.1% FA in H2O/ACN) Equilibrate 3. System Equilibration (10-15 column volumes) MobilePhase->Equilibrate Inject 4. Inject Sample Equilibrate->Inject Separate 5. Gradient Elution (Monitor at 345 nm) Inject->Separate Collect 6. Fraction Collection (Peak-based) Separate->Collect Analyze 7. Analyze Fractions (Analytical HPLC/LC-MS) Collect->Analyze Pool 8. Pool Pure Fractions Analyze->Pool Evaporate 9. Solvent Removal (Lyophilization/Rotovap) Pool->Evaporate

Caption: General workflow for HPLC purification.

  • Sample Preparation: Dissolve the crude compound in a minimal amount of a strong, compatible solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Filter the sample through a 0.22 or 0.45 µm syringe filter to remove particulates.[8]

  • HPLC System and Parameters:

ParameterRecommended Starting ConditionRationale
Column C18, 5 µm particle size, e.g., 150 x 4.6 mmStandard for reversed-phase; good balance of efficiency and capacity.
Mobile Phase A Water + 0.1% Formic AcidProvides protons to control ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent for good peak shape.
Gradient 5% to 95% B over 20 minutesA broad scouting gradient to locate the elution point of the compound.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Standard analytical flow rate. Adjust for preparative columns.
Column Temp. 30-40 °CElevated temperature can improve peak shape and reduce viscosity.[9][10]
Detection UV Diode Array Detector (DAD) at 345 nmBenzothiazoles have strong absorbance in this region.[5]
Injection Vol. 10-20 µL (analytical scale)Keep volume low to prevent band broadening.[8]
  • Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 10-15 column volumes or until a stable baseline is achieved.

  • Execution and Fraction Collection: Inject the sample and begin the run. Collect fractions corresponding to the main peak, ensuring collection starts and ends at the baseline to capture the entire peak.

Troubleshooting Guide

Even with a good starting method, problems can arise. This Q&A guide addresses the most common issues.

Issue 1: Poor Peak Shape (Tailing)

Q: My peak for this compound has a significant tail. What's causing this and how do I fix it?

A: Peak tailing is the most common issue for basic compounds like this one. It's typically caused by secondary interactions with the stationary phase or column overload.[7]

  • Cause 1: Secondary Silanol Interactions: The protonated amine group (analyte) can interact ionically with deprotonated residual silanol groups (Si-O⁻) on the silica surface. This is a strong interaction that slows down a portion of the analyte molecules, causing a tail.[7][11]

    • Solution: Ensure your mobile phase pH is low and stable. The use of 0.1% formic acid or TFA is critical. If tailing persists with formic acid, switching to 0.1% TFA, a stronger ion-pairing agent, can often yield sharper peaks. Also, using a modern, fully end-capped column minimizes the number of available silanols.[12]

  • Cause 2: Column Overload: Injecting too much sample mass saturates the stationary phase, leading to a distorted, tailing peak.[12]

    • Solution: Reduce the injection volume or dilute your sample and reinject. If the peak shape improves, you were overloading the column.[12]

  • Cause 3: Column Contamination/Degradation: Accumulation of contaminants at the column inlet or degradation of the stationary phase can create active sites that cause tailing.[8][12]

    • Solution: First, try flushing the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol). If this doesn't work, replacing the column may be necessary. Using a guard column can protect the main column from contaminants.[12]

Troubleshooting Workflow: Peak Tailing

Tailing_Troubleshooting Start Peak Tailing Observed CheckOverload Reduce Sample Load (Dilute or Inject Less) Start->CheckOverload Improved Problem Solved: Column Overload CheckOverload->Improved Shape Improves NoImprovement1 No Improvement CheckOverload->NoImprovement1 Shape Unchanged CheckModifier Increase Acid Strength (e.g., Switch 0.1% FA to 0.1% TFA) NoImprovement1->CheckModifier Improved2 Problem Solved: Secondary Interactions CheckModifier->Improved2 Shape Improves NoImprovement2 No Improvement CheckModifier->NoImprovement2 Shape Unchanged CheckColumn Flush or Replace Column (Consider end-capped column) NoImprovement2->CheckColumn Improved3 Problem Solved: Column Health Issue CheckColumn->Improved3 Shape Improves

Caption: A decision tree for troubleshooting peak tailing.

Issue 2: Poor Resolution

Q: I can't separate my target compound from a closely eluting impurity. What can I do?

A: Resolution is a function of column efficiency, retention, and selectivity.[13] Selectivity (α) is the most powerful factor to adjust.[13][14]

  • Solution 1: Optimize the Gradient: This is the easiest first step. A shallower gradient (e.g., increasing the organic phase by 1% per minute instead of 5%) increases the time the analytes spend interacting with the stationary phase, often improving the separation of closely eluting peaks.[9]

  • Solution 2: Change the Organic Modifier: Acetonitrile and methanol have different solvent properties and can produce different elution orders for impurities. If you are using acetonitrile, try a method with methanol, and vice-versa. This simple change can dramatically alter selectivity.[13]

  • Solution 3: Change the Stationary Phase: If optimizing the mobile phase is insufficient, changing the column chemistry is the next logical step.[14][15] While C18 is a good start, other phases offer different selectivities. A Phenyl-Hexyl column, for instance, provides pi-pi interactions which can be very effective for separating aromatic compounds like benzothiazoles.[9][16]

Issue 3: Ghost Peaks

Q: I'm seeing unexpected peaks in my blank (solvent only) runs. Where are they coming from?

A: These are called ghost peaks and are a common frustration. They are extraneous signals that can arise from several sources.[17][18] A systematic process of elimination is the key to identifying the source.[19]

  • Source 1: Contaminated Mobile Phase: Even HPLC-grade solvents can contain trace impurities that concentrate on the column during equilibration and elute during the gradient.[17][20] Microbial growth in the aqueous buffer is also a common culprit.[20]

    • Solution: Always use fresh, high-purity solvents and freshly prepared mobile phases.[18] Filter all aqueous buffers.

  • Source 2: System Contamination/Carryover: Residue from a previous, more concentrated sample can adsorb to parts of the system like the injector needle, valve, or guard column and elute in a subsequent run.[17][20][21]

    • Solution: Run a needle wash with a strong solvent (like isopropanol) between injections. If carryover is persistent, you may need to clean the injector port and rotor seal.

  • Source 3: Sample Preparation: Contaminants can be introduced from vials, caps, or pipettes during sample preparation.[17][19]

    • Solution: To test this, inject the pure solvent used for sample dissolution from a clean vial. If the ghost peak disappears, the contamination is coming from your sample preparation materials.

References

Minimizing byproduct formation in benzothiazole cyclization reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Benzothiazole Synthesis

Welcome to the technical support guide for benzothiazole synthesis. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of benzothiazole cyclization reactions. Our goal is to provide you with expert-driven, field-proven insights to help you minimize byproduct formation, optimize yields, and streamline your purification processes. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and innovate in your work.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during benzothiazole synthesis.

Q1: My reaction mixture is turning dark brown or black, and I'm getting a lot of insoluble, tarry material. What's happening?

Answer: This is a classic sign of the oxidation and subsequent polymerization of your 2-aminothiophenol (2-ATP) starting material.[1] The thiol group (-SH) in 2-ATP is highly susceptible to oxidation, especially when exposed to air (oxygen), elevated temperatures, or harsh oxidizing agents.[1][2]

Causality & Mechanism: The primary oxidative pathway involves the coupling of two 2-ATP molecules to form a disulfide-linked dimer. This dimer can then undergo further reactions, leading to the formation of complex, high-molecular-weight polymers that are often insoluble and appear as dark, tarry substances.[1] This side reaction consumes your starting material and significantly complicates product isolation.

Troubleshooting & Solutions:

  • Use High-Purity 2-Aminothiophenol: 2-ATP can degrade upon storage. Using a freshly opened bottle or purifying stored 2-ATP by distillation or recrystallization immediately before use is highly recommended to remove oxidized impurities.[1][2]

  • Maintain an Inert Atmosphere: To prevent contact with atmospheric oxygen, conduct the reaction under a nitrogen or argon atmosphere.[2] This is one of the most effective ways to suppress this side reaction.

  • Control Reaction Temperature: Avoid excessively high temperatures, which can accelerate oxidation. Running the reaction at a lower temperature for a longer duration may be beneficial.[1]

G cluster_0 Oxidative Dimerization of 2-Aminothiophenol ATP1 2-Aminothiophenol Dimer Disulfide Dimer ATP1->Dimer [O] (Air, Heat) ATP2 2-Aminothiophenol ATP2->Dimer [O] (Air, Heat) Polymer Polymeric Byproducts (Tar) Dimer->Polymer Further Reactions

Caption: Oxidative pathway of 2-aminothiophenol leading to polymeric byproducts.

Q2: My analysis (e.g., MS, NMR) shows a significant byproduct with a higher molecular weight, suggesting dimerization of my desired product or intermediates. How can I prevent this?

Answer: Dimerization typically occurs when an intermolecular reaction pathway competes with or is favored over the desired intramolecular cyclization.[1] This can happen if the concentration of highly reactive intermediates is too high, allowing them to react with each other before they can cyclize.

Causality & Mechanism: During the condensation of 2-ATP with an aldehyde or carboxylic acid, a Schiff base or an amide intermediate is formed. If reaction conditions are not optimized, this intermediate can react with another molecule of itself or a starting material rather than undergoing the internal ring-closing step.

Troubleshooting & Solutions:

  • Slow Reagent Addition: Adding one of the reactants (e.g., the aldehyde) slowly and dropwise to the reaction mixture helps maintain a low concentration of the reactive intermediate at any given time.[1] This strategy promotes the desired first-order intramolecular cyclization over the second-order intermolecular dimerization.

  • Optimize Catalyst Choice: The catalyst can profoundly influence the reaction pathway. Screen different catalysts (e.g., Lewis acids, Brønsted acids, or heterogeneous catalysts) to find one that selectively accelerates the intramolecular cyclization.[1][3] For instance, some catalysts may stabilize the transition state of the cyclization more effectively.

  • Adjust Solvent and Concentration: Diluting the reaction mixture can sometimes disfavor intermolecular reactions. The choice of solvent can also play a role in solvating intermediates and influencing reaction pathways.

Q3: The reaction isn't going to completion. I'm isolating a benzothiazoline intermediate instead of the fully aromatic benzothiazole. What should I do?

Answer: This common issue indicates that the final oxidation (aromatization) step of the reaction is incomplete.[1] The initial cyclization of 2-ATP with an aldehyde forms a benzothiazoline, which must then be oxidized to the stable aromatic benzothiazole.

Causality & Mechanism: The conversion of the dihydro-benzothiazole (benzothiazoline) intermediate to the final benzothiazole is a dehydrogenation process. This step requires an oxidizing agent to remove two hydrogen atoms and establish the aromatic double bond system.

Troubleshooting & Solutions:

  • Ensure Sufficient Oxidant: If your protocol requires an oxidant (e.g., H₂O₂/HCl, iodine, or even air), ensure it is present in a sufficient stoichiometric amount.[2][4] In some cases, simply bubbling air through the reaction mixture or stirring it open to the atmosphere can provide the necessary mild oxidation.[1]

  • Increase Reaction Time or Temperature: The final aromatization step can be slow. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure it has run to completion.[2] If the reaction stalls, a moderate increase in temperature or extended reaction time may be necessary to drive the oxidation.

  • Consider Steric Hindrance: If your starting materials have bulky substituents, they may sterically hinder the final planarization required for aromatization.[1] In such cases, more forcing conditions (higher temperature or a stronger oxidant) might be required.

G Reactants 2-Aminothiophenol + Aldehyde Intermediate Benzothiazoline Intermediate Reactants->Intermediate Condensation/ Cyclization Product Benzothiazole (Desired Product) Intermediate->Product Oxidation (-2H)

Caption: General reaction pathway for benzothiazole synthesis.

Troubleshooting Guide: A Deeper Dive

This section provides a structured approach to resolving more complex or persistent issues.

Issue 1: Consistently Low Product Yield

Low yield is a multifaceted problem that requires systematic investigation. The table below outlines potential causes and the corresponding corrective actions.

Potential Cause Diagnostic Check Recommended Solutions & Rationale
Poor Quality Starting Materials Check the appearance and purity (e.g., by NMR or melting point) of 2-ATP and the carbonyl compound. 2-ATP should be a colorless or pale yellow liquid/solid.Use a freshly opened bottle of 2-ATP or purify it before use to remove oxidized contaminants that act as reaction inhibitors and byproduct sources.[2]
Inefficient Catalyst or Conditions Monitor the reaction by TLC. If starting material is consumed but multiple spots appear, or if the reaction is sluggish, the catalyst may be suboptimal.[2]Screen different catalysts (e.g., p-TSA, iodine, H₂O₂/HCl, reusable heterogeneous catalysts).[2][5] Systematically optimize temperature, solvent, and reaction time to find the ideal balance between reaction rate and byproduct formation.[1]
Byproduct Formation Analyze crude product by LC-MS or ¹H NMR to identify major byproducts.Implement strategies from the FAQs above (e.g., inert atmosphere, slow addition) to suppress the specific side reactions you have identified.[1][2]
Inefficient Product Isolation Check aqueous layers after extraction for product. Assess losses during recrystallization or chromatography.Optimize the work-up procedure. If the product is acid-sensitive, consider using neutral or basic alumina for chromatography instead of silica gel.[2] Use acid-base extraction to remove unreacted starting materials before final purification.[1]
Issue 2: Purification Challenges

Even with a successful reaction, isolating the pure benzothiazole can be difficult.

  • Problem: The product and a major byproduct have very similar polarity, making chromatographic separation difficult.

    • Solution: Acid-Base Extraction. Benzothiazoles are weakly basic and can be protonated. Many byproducts or starting materials may have different acid/base properties. An initial liquid-liquid extraction using dilute aqueous acid (to extract the basic product into the aqueous layer) followed by neutralization and re-extraction into an organic solvent can be a highly effective preliminary purification step.[1]

  • Problem: The product appears to decompose on the silica gel column.

    • Solution: Use Alternative Stationary Phases. Some benzothiazole derivatives can be sensitive to the acidic nature of standard silica gel.[2] Switching to neutral alumina or basic alumina for column chromatography can prevent on-column degradation. Alternatively, purification by recrystallization avoids this issue entirely.[1]

Validated Experimental Protocols

Protocol 1: "Green" Synthesis of 2-Phenylbenzothiazole

This protocol utilizes environmentally benign reagents and conditions, which often correlate with higher selectivity and fewer byproducts.[5][6]

Materials:

  • 2-Aminothiophenol (1.0 mmol, 125 mg)

  • Benzaldehyde (1.0 mmol, 106 mg)

  • Ethanol (5-10 mL)

  • Catalyst: A few drops of glacial acetic acid or a catalytic amount of a reusable acid like Amberlite IR-120 resin.[1][7]

Procedure:

  • In a round-bottom flask, dissolve 2-aminothiophenol and benzaldehyde in ethanol.

  • Add the acid catalyst to the solution.

  • Stir the reaction mixture at room temperature or heat to a gentle reflux (e.g., 60-80 °C).

  • Monitor the reaction progress using TLC until the starting materials are consumed (typically 1-4 hours).[2]

  • Once complete, cool the mixture to room temperature. Pour the mixture into a beaker of cold water to precipitate the product.

  • Collect the crude solid product by vacuum filtration, wash with cold water, and air dry.

  • Purify the crude product by recrystallization from ethanol to obtain pure 2-phenylbenzothiazole.[1]

Protocol 2: General Purification by Acid-Base Extraction

This protocol is useful for separating the weakly basic benzothiazole product from non-basic or acidic impurities.

Procedure:

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Transfer the solution to a separatory funnel and wash with a 1 M aqueous HCl solution. The benzothiazole product will move into the aqueous layer as its protonated salt.

  • Separate the aqueous layer and carefully neutralize it by slowly adding a base (e.g., saturated sodium bicarbonate solution or 1 M NaOH) until the product precipitates out or the solution becomes basic (check with pH paper).

  • Extract the neutralized aqueous layer multiple times with fresh organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the purified product.

G cluster_0 Troubleshooting Workflow Start Reaction Performed CheckTLC Monitor by TLC Start->CheckTLC Problem Identify Issue CheckTLC->Problem Reaction Stalled or Messy? Success Purify & Characterize CheckTLC->Success Clean Conversion LowYield Low Yield Problem->LowYield Low Conversion Byproducts Byproducts Present Problem->Byproducts Multiple Spots Incomplete Incomplete Reaction Problem->Incomplete Intermediate Remains Optimize Optimize Conditions (Temp, Catalyst, Time) LowYield->Optimize PurifySM Purify Starting Materials LowYield->PurifySM Byproducts->Optimize Inert Use Inert Atmosphere Byproducts->Inert Incomplete->Optimize AddOxidant Add/Increase Oxidant Incomplete->AddOxidant Optimize->Start Re-run Reaction PurifySM->Start Re-run Reaction Inert->Start Re-run Reaction AddOxidant->Start Re-run Reaction

Caption: A systematic workflow for troubleshooting benzothiazole cyclization reactions.

References

Technical Support Center: 5-Chloro-6-methoxy-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 5-Chloro-6-methoxy-1,3-benzothiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to address potential stability challenges when using this compound, particularly in Dimethyl Sulfoxide (DMSO) solutions. Our goal is to provide you with the expertise and practical guidance to ensure the integrity of your experiments.

Introduction: Understanding the Molecule

This compound is a substituted benzothiazole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery due to its wide range of biological activities.[1][2] The core structure, 2-aminobenzothiazole, is known to be reactive, and its stability can be influenced by various factors, including the nature and position of substituents on the benzene ring.[1][3] The presence of an amino group at the 2-position, a chloro group at the 5-position, and a methoxy group at the 6-position creates a unique electronic environment that can impact its stability in solution.

While generally stable under standard conditions, 2-aminobenzothiazole derivatives can be susceptible to degradation, particularly in DMSO, a common solvent for compound storage and screening.[4][5] This guide will walk you through the potential stability issues, how to identify them, and the protocols to mitigate them.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues encountered when working with this compound in DMSO.

Question 1: My DMSO stock solution of this compound has changed color (e.g., from colorless/pale yellow to brown). Is it still viable for my experiments?

A color change in your DMSO stock solution is a strong indicator of chemical degradation.[4] The 2-aminobenzothiazole core is susceptible to oxidation, which can lead to the formation of colored impurities, such as azo-dimers or polymeric byproducts.[4]

Immediate Action:

  • Do not use the colored solution for your experiments. The presence of degradants can lead to inaccurate and misleading results.

  • Prepare a fresh stock solution from solid material.

  • Investigate the cause of degradation. Consider factors like exposure to air (oxygen), light, and the quality of your DMSO.

Question 2: I'm observing inconsistent or lower-than-expected activity in my biological assays using a previously prepared DMSO stock. Could this be a stability issue?

Yes, a loss of potency is a classic sign of compound degradation. The active parent molecule may be converting into less active or inactive species over time. This has been observed in other aminothiazole-based screening campaigns where initial hits were not reproducible with freshly prepared solutions.[5]

Troubleshooting Steps:

  • Prepare a fresh DMSO stock of this compound and re-run your assay. If the activity is restored, it strongly suggests the original stock had degraded.

  • Analyze the old stock solution using analytical techniques like HPLC-UV or LC-MS to compare its purity profile with the fresh stock. This will provide direct evidence of degradation. (See Protocol 1 for a general HPLC-MS method).

  • Review your storage conditions. Ensure the stock solution is stored at -20°C or -80°C, protected from light, and in tightly sealed containers to minimize exposure to moisture and air.

Question 3: What are the primary degradation pathways for 2-aminobenzothiazole derivatives like mine?

Based on the known chemistry of the 2-aminobenzothiazole scaffold, the following are the most probable degradation pathways:

  • Oxidation: The primary amino group and the electron-rich benzothiazole ring are susceptible to oxidation, especially when exposed to atmospheric oxygen. This can be accelerated by light and trace metal impurities. The methoxy group may also be susceptible to oxidative cleavage under harsh conditions.

  • Hydrolysis: While the core benzothiazole ring is generally stable to hydrolysis, derivatives with certain functional groups can be more susceptible. In the case of this compound, hydrolysis is less of a concern for the core structure under neutral conditions but could be a factor under strongly acidic or basic conditions.

  • Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate degradation reactions, particularly oxidation.[4][6]

Question 4: What are the best practices for preparing and storing DMSO stock solutions of this compound?

To maximize the stability and longevity of your stock solutions, adhere to the following best practices:

ParameterRecommendationRationale
Solvent Quality Use high-purity, anhydrous DMSO.Water in DMSO can promote hydrolysis of susceptible compounds and can affect solubility upon freezing.
Concentration Prepare a concentrated stock (e.g., 10-20 mM).Higher concentrations can sometimes improve stability. Avoid making very dilute stock solutions for long-term storage.
Storage Temperature Store at -20°C or preferably -80°C.[5]Low temperatures slow down the rate of chemical degradation.
Aliquoting Aliquot the stock solution into smaller, single-use volumes.This minimizes the number of freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Atmosphere If possible, overlay the stock solution with an inert gas (e.g., argon or nitrogen) before sealing.This displaces oxygen and minimizes oxidative degradation.
Container Use amber glass vials or opaque polypropylene tubes.This protects the compound from light-induced degradation.
Labeling Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.Good laboratory practice prevents mix-ups and allows for tracking of stock solution age.

Experimental Protocols

As a Senior Application Scientist, I advocate for a data-driven approach. The following protocols are designed to empower you to assess the stability of your compound under your specific experimental conditions.

Protocol 1: Routine Purity Assessment by HPLC-MS

This protocol provides a general method for quickly assessing the purity of your DMSO stock solution.

Objective: To separate the parent compound from potential degradants and confirm its identity.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Mass Spectrometer (MS) for identity confirmation.

Materials:

  • Your DMSO stock solution of this compound.

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade.

  • Formic acid (FA), LC-MS grade.

Method:

  • Sample Preparation: Dilute your DMSO stock solution to a final concentration of approximately 10 µM in a 50:50 mixture of ACN and water.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 1-5 µL.

  • Detection:

    • UV Detector: Monitor at a wavelength where the compound has strong absorbance (e.g., 254 nm or a wavelength determined by a UV scan).

    • MS Detector: Use electrospray ionization (ESI) in positive ion mode. Monitor for the [M+H]⁺ ion of this compound (C₈H₇ClN₂OS, MW = 214.67 g/mol ; expected [M+H]⁺ = 215.0).

  • Analysis:

    • Integrate the peak area of the parent compound in the UV chromatogram. A decrease in the relative peak area over time indicates degradation.

    • Examine the mass spectrum to confirm the identity of the main peak and to look for new m/z values that could correspond to degradation products.

Workflow for Routine Purity Check:

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation cluster_outcome Outcome A DMSO Stock Solution B Dilute to ~10 µM in 50:50 ACN/Water A->B C Inject onto HPLC-MS B->C D Acquire UV and MS Data C->D E Process Data D->E F Purity > 95%? E->F G New Peaks Observed? F->G No H Proceed with Experiment F->H Yes G->H No I Prepare Fresh Stock & Investigate G->I Yes

Workflow for routine purity assessment of DMSO stock solutions.
Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the compound under various stress conditions to understand its intrinsic stability and identify potential degradation products.[7]

Objective: To proactively identify liabilities of the molecule and develop a stability-indicating analytical method.

Stress Conditions: For each condition, prepare a solution of this compound at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Condition: 0.1 M HCl at 60°C.

    • Procedure: Dissolve the compound in a minimal amount of DMSO and dilute with 0.1 M HCl. Incubate at 60°C.

    • Timepoints: Analyze samples at 0, 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC-MS analysis.[4]

  • Base Hydrolysis:

    • Condition: 0.1 M NaOH at 60°C.

    • Procedure: Dissolve the compound in a minimal amount of DMSO and dilute with 0.1 M NaOH. Incubate at 60°C.

    • Timepoints: Analyze samples at 0, 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before HPLC-MS analysis.[4]

  • Oxidative Degradation:

    • Condition: 3% H₂O₂ at room temperature.

    • Procedure: Dissolve the compound in a minimal amount of DMSO and dilute with 3% hydrogen peroxide. Keep at room temperature, protected from light.[4][8]

    • Timepoints: Analyze samples at 0, 4, 8, 24, and 48 hours.

  • Thermal Degradation:

    • Condition: 80°C (in solid state and in DMSO solution).

    • Procedure: Place a sample of the solid compound and a sealed vial of the DMSO solution in an oven at 80°C.

    • Timepoints: Analyze samples at 1, 3, and 7 days.

  • Photostability:

    • Condition: Expose to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Procedure: Expose both the solid compound and the DMSO solution to the light source. A control sample should be wrapped in aluminum foil to protect it from light.

    • Timepoints: Analyze at the end of the exposure period.

Data Analysis: Use the HPLC-MS method described in Protocol 1 to analyze the samples from each stress condition. The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are formed at a sufficient level for detection and characterization.

Logical Flow for a Forced Degradation Study:

G cluster_stress Apply Stress Conditions A Prepare Compound Solutions (~1 mg/mL) B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, 60°C) A->C D Oxidation (3% H2O2, RT) A->D E Thermal (80°C) A->E F Photolytic (ICH Q1B) A->F G Sample at Various Timepoints B->G C->G D->G E->G F->G H Analyze by HPLC-MS G->H I Identify Degradation Products & Quantify Parent Compound Loss H->I J Determine Degradation Pathways & Assess Intrinsic Stability I->J

Logical workflow for conducting a forced degradation study.

Summary of Key Stability Considerations

FactorPotential RiskMitigation Strategy
Oxygen HighStore under inert gas (Ar, N₂). Use tightly sealed vials.
Light Moderate to HighStore in amber vials or protect from light. Avoid prolonged exposure on the benchtop.
Temperature ModerateStore long-term at -80°C. Minimize time at room temperature.
pH ModerateAvoid strongly acidic or basic conditions unless required for an assay, and be aware of potential degradation.
Water Low to ModerateUse anhydrous DMSO. Minimize exposure to atmospheric moisture.
Freeze-Thaw Cycles ModerateAliquot stock solutions into single-use volumes.

By understanding the potential liabilities of this compound and implementing these proactive quality control measures, you can ensure the reliability and reproducibility of your research.

References

Technical Support Center: Enhancing the Selectivity of 2-Aminobenzothiazole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working to improve the selectivity of 2-aminobenzothiazole kinase inhibitors. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the lab. Our goal is to empower you with the scientific rationale and practical steps needed to optimize your inhibitors and accelerate your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common conceptual and practical questions that arise during the development of selective 2-aminobenzothiazole kinase inhibitors.

Q1: My 2-aminobenzothiazole inhibitor is potent, but shows significant off-target activity in a kinome scan. What are the most likely reasons?

A1: High promiscuity in initial hits is a common challenge, especially with scaffolds like 2-aminobenzothiazole that target the highly conserved ATP-binding pocket of kinases.[1][2] The primary reasons for this lack of selectivity include:

  • Targeting the Conserved ATP Pocket: The 2-aminobenzothiazole core often acts as a "hinge-binder," mimicking the adenine of ATP. This interaction is fundamental to its inhibitory activity but also the primary source of off-target effects, as hundreds of kinases share a similar hinge region architecture.[1]

  • Lack of Specificity-Enhancing Interactions: Your initial hit may lack chemical moieties that can exploit less conserved regions of the kinase active site, such as the solvent-exposed region or unique sub-pockets.

  • Conformational Flexibility: The inhibitor might be conformationally flexible, allowing it to adapt to the active sites of multiple kinases.

Q2: What is the first step I should take to troubleshoot unexpected or adverse effects in my cell-based assays?

A2: The first step is to determine if the observed phenotype is a result of on-target or off-target activity. A systematic approach is crucial:[3]

  • Confirm Target Engagement in Cells: Use a technique like the Cellular Thermal Shift Assay (CETSA) to verify that your inhibitor is binding to its intended target in the cellular environment.[4][5] A lack of target engagement suggests issues with cell permeability or rapid metabolism.

  • Perform a Dose-Response Analysis: Correlate the concentration at which you observe the phenotype with the IC50 for your primary target and known off-targets. If the phenotype occurs at concentrations where off-targets are significantly inhibited, this suggests an off-target effect.

  • Use a Structurally Unrelated Inhibitor: If possible, treat your cells with a known selective inhibitor for your target that has a different chemical scaffold. If this inhibitor recapitulates the on-target effects without causing the adverse phenotype, it strongly suggests your 2-aminobenzothiazole compound's issues are off-target related.

  • Rescue Experiments: The "gold standard" is to perform a rescue experiment. This involves re-introducing a version of the target kinase that is resistant to your inhibitor.[3] If the adverse phenotype persists even when the on-target activity is blocked, it's definitively an off-target effect.

Q3: How do I interpret the results from a KINOMEscan™ or other broad kinase panel?

A3: Kinome profiling data provides a global view of your inhibitor's selectivity. Here's how to approach the data:[6]

  • Quantify Selectivity: Don't just look at the primary target. Calculate selectivity metrics like the Gini coefficient or Selectivity Score (S-score) to quantify the degree of promiscuity.

  • Categorize Hits: Group the off-targets by kinase family. Are you seeing a pattern of hitting multiple members of the SRC family, for example? This can provide clues about the structural features of your inhibitor that are driving off-target binding.

  • Correlate with Potency: Pay close attention to off-targets that are inhibited with a potency similar to or greater than your primary target. These are the most likely to have confounding biological effects.

  • Consider Cellular Context: Remember that these are typically biochemical assays.[7] The high ATP concentration in cells (1-5 mM) can affect the apparent potency of ATP-competitive inhibitors.[7][8] Therefore, off-targets with significantly weaker binding in vitro may still be relevant in a cellular context.

Part 2: Troubleshooting Guides

This section provides structured guidance for specific experimental challenges.

Guide 1: Unexpected Phenotypes in Cellular Assays

Problem: Your 2-aminobenzothiazole inhibitor shows a different or more potent cellular phenotype than expected based on its in vitro potency against the primary target.

G

Caption: Decision workflow for diagnosing unexpected cellular phenotypes.

Guide 2: High Off-Target Hits in a Kinome Scan

Problem: Your lead 2-aminobenzothiazole compound inhibits a large number of kinases in a profiling screen.

Table 1: Strategies to Improve Selectivity

StrategyPrincipleExperimental Approach
Exploit the "Gatekeeper" Residue Introduce bulky substituents on the inhibitor that sterically clash with kinases possessing a large gatekeeper residue, while being accommodated by kinases with a smaller gatekeeper.[1]Synthesize derivatives with varying steric bulk at positions directed towards the gatekeeper residue. For example, modify substituents on the phenyl ring of the benzothiazole.
Target Inactive Conformations (Type II) Design inhibitors that bind to the "DFG-out" conformation, which is structurally more diverse among kinases than the active "DFG-in" state.[9][10]This often requires extending the molecule into the allosteric site that opens up in the inactive conformation. Computational modeling can guide the design of these extended linkers.
Increase Residence Time Optimize inhibitor-target interactions to prolong the duration of binding, which can enhance selectivity and in vivo efficacy.[11]Use techniques like Surface Plasmon Resonance (SPR) to measure on- and off-rates. Focus on strengthening non-covalent interactions or disrupting stable water networks in the binding pocket.[11]
Target Allosteric Sites Develop inhibitors that bind to less conserved sites outside the ATP pocket, which generally offers higher selectivity.[12]This is a more challenging approach, often requiring high-throughput screening or fragment-based methods to identify novel binding pockets.
Guide 3: Inconsistent In Vitro and In Vivo Results

Problem: An inhibitor that is potent and selective in biochemical assays fails to show efficacy or causes unexpected toxicity in animal models.

G

Caption: Workflow for troubleshooting in vitro to in vivo translation.

Part 3: Experimental Protocols

This section provides detailed methodologies for key experiments discussed in this guide.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the binding of a 2-aminobenzothiazole inhibitor to its intended kinase target within intact cells.

Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. This stabilization can be detected by quantifying the amount of soluble protein remaining after a heat challenge.[4][5]

Methodology:

  • Cell Culture and Treatment:

    • Culture cells to approximately 80% confluency.

    • Treat cells with the 2-aminobenzothiazole inhibitor at various concentrations (including a vehicle control, e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a PCR cycler, followed by cooling to room temperature for 3 minutes.[13]

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

    • This step is crucial to release intracellular proteins.

  • Separation of Soluble and Precipitated Fractions:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins and cell debris.[13]

  • Detection:

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the amount of the target protein in the supernatant using Western blotting or another sensitive protein detection method like ELISA.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein against temperature for both the vehicle- and inhibitor-treated samples. A rightward shift in the melting curve for the inhibitor-treated sample indicates target engagement.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Objective: To obtain a complete thermodynamic profile (Kd, ΔH, ΔS, and stoichiometry) of the inhibitor binding to its target kinase.

Principle: ITC directly measures the heat released or absorbed during a binding event, providing detailed insights into the binding affinity and the forces driving the interaction.[14]

Methodology:

  • Sample Preparation:

    • Crucial Step: Both the purified kinase and the 2-aminobenzothiazole inhibitor must be in identical, extensively dialyzed buffer to minimize heats of dilution.[15]

    • Protein: Prepare the kinase solution at a concentration typically 10-50 µM. Centrifuge to remove any aggregates.[14]

    • Inhibitor: Dissolve the inhibitor in the same buffer to a concentration 10-20 times that of the protein. If DMSO is used, ensure the final concentration is identical in both solutions (typically ≤ 5%).[14]

  • ITC Experiment Setup:

    • Thoroughly clean the sample cell and syringe.

    • Load the kinase solution into the sample cell and the inhibitor solution into the titration syringe.

    • Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.

  • Titration:

    • Perform a series of small (e.g., 2 µL) injections of the inhibitor into the protein solution, with sufficient time between injections (e.g., 150-180 seconds) for the signal to return to baseline.[14]

  • Control Experiment:

    • Perform a control titration by injecting the inhibitor into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the main experimental data.

    • Fit the integrated heat data to a suitable binding model (e.g., one-site binding) using the instrument's software to determine Kd, n (stoichiometry), ΔH (enthalpy), and ΔS (entropy).

Table 2: Troubleshooting Common ITC Issues

IssuePossible CauseSolution
No or very small heat signal Weak or no binding; incorrect concentrations.Increase concentrations of both protein and ligand. Ensure the "c-window" (c = n * Ka * [M]) is between 5 and 500 for a good quality curve.[16]
Baseline is noisy or drifting Dirty cells; air bubbles; sample precipitation.Thoroughly clean the cells.[17] Degas samples properly before loading. Centrifuge samples to remove any aggregates.
Signal does not return to baseline Slow binding kinetics; insufficient time between injections.Increase the spacing between injections to allow the reaction to reach equilibrium.
Large initial peaks (positive or negative) Buffer mismatch; incorrect DMSO concentration.Re-dialyze both protein and ligand against the same buffer stock. Ensure DMSO concentrations are perfectly matched.[17]

References

Scaling up the synthesis of 5-Chloro-6-methoxy-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An essential precursor in pharmaceutical research, 5-Chloro-6-methoxy-1,3-benzothiazol-2-amine serves as a key building block for a variety of biologically active compounds. Its synthesis, while well-established, presents several challenges, particularly when transitioning from laboratory scale to pilot or manufacturing scales. This technical support center provides in-depth troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully scaling up its synthesis.

Technical Overview: The Synthetic Pathway

The synthesis of this compound is typically achieved through the oxidative cyclization of an N-arylthiourea intermediate. This process begins with the electrophilic thiocyanation of the precursor, 4-Chloro-3-methoxyaniline, using a thiocyanate salt and an oxidizing agent like bromine in an acidic medium. The resulting intermediate undergoes an intramolecular cyclization to form the stable benzothiazole ring system.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this reaction?

The synthesis is a two-step, one-pot process.

  • Electrophilic Aromatic Substitution: Bromine reacts with potassium thiocyanate to form thiocyanogen (SCN)₂, a potent electrophile. This species then attacks the electron-rich aromatic ring of 4-Chloro-3-methoxyaniline. The substitution occurs at the position ortho to the activating amino group and para to the methoxy group.

  • Intramolecular Cyclization: The newly introduced thiocyanate group is attacked by the nitrogen of the amino group, leading to the formation of the thiazole ring fused to the benzene ring.[1][2]

Q2: Why is glacial acetic acid used as the solvent?

Glacial acetic acid serves multiple critical functions:

  • Solvent: It effectively dissolves the aniline starting material and the thiocyanate salt.

  • Acid Catalyst: It protonates the aniline, which can influence the regioselectivity of the thiocyanation, although the free amine is the reactive species.

  • Reaction Medium: It provides a suitable medium for the formation of the electrophilic thiocyanating agent and stabilizes the intermediates formed during the reaction.[3][4]

Q3: Are there alternatives to using liquid bromine?

Yes, liquid bromine is highly corrosive and hazardous. A common and safer alternative is using N-Bromosuccinimide (NBS) in combination with potassium or ammonium thiocyanate.[5] This mixture generates the electrophilic bromine in situ, offering better control and safer handling.

Q4: What are the primary safety concerns for this synthesis?

  • Bromine: Extremely corrosive, toxic upon inhalation, and causes severe burns. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Thiocyanates: Can release toxic hydrogen cyanide gas if exposed to strong acids.

  • Exothermic Reaction: The addition of bromine can be highly exothermic. It must be added slowly and with efficient cooling to prevent the reaction from running out of control.

Q5: What is the expected yield and purity of the final product?

Yields can vary significantly based on scale and reaction control, but laboratory-scale syntheses typically report yields ranging from 60% to over 80%.[3] Purity after a single recrystallization is often greater than 98%, which can be confirmed by HPLC, LC-MS, and NMR analysis.[6]

Synthesis Workflow and Decision Points

The following diagram outlines the general workflow for the synthesis, highlighting key stages where issues can arise.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Reagents 1. Weigh Starting Material (4-Chloro-3-methoxyaniline) & Reagents (KSCN) Solvent 2. Dissolve in Glacial Acetic Acid Reagents->Solvent Cooling 3. Cool Reaction Mixture (0-5 °C) Solvent->Cooling Br2_Add 5. Slow, Dropwise Addition of Bromine Solution Cooling->Br2_Add Br2_Prep 4. Prepare Bromine Solution in Acetic Acid Br2_Prep->Br2_Add Stir 6. Stir at Room Temp (e.g., 21 hours) Br2_Add->Stir Quench 7. Quench into Cold NH4OH/Water Stir->Quench Extract 8. Extract with Organic Solvent (EtOAc) Quench->Extract Wash 9. Wash Organic Layer Extract->Wash Dry 10. Dry & Evaporate Wash->Dry Recrystal 11. Recrystallize (e.g., from Ethanol) Dry->Recrystal Analyze 12. Characterize Product (NMR, MS, IR, HPLC) Recrystal->Analyze

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis, their probable causes, and validated solutions.

ProblemProbable Cause(s)Recommended Solutions & Explanations
1. Low or No Product Yield A. Impure Starting Aniline: Contaminants in the 4-Chloro-3-methoxyaniline can inhibit the reaction or lead to side products. B. Inefficient Bromine Addition: Adding bromine too quickly can cause localized overheating, leading to decomposition and the formation of tar-like polythiocyanogen byproducts.[4] C. Incorrect Stoichiometry: An excess or deficit of bromine or thiocyanate salt will result in incomplete conversion or side reactions.A. Verify Purity: Confirm the purity of the starting material using ¹H NMR, GC-MS, or LC-MS. If necessary, purify by recrystallization or column chromatography before use. B. Controlled Addition: Add the bromine solution dropwise via an addition funnel over a prolonged period (e.g., 20-30 minutes) while maintaining the internal temperature between 0-5 °C. Ensure vigorous stirring. C. Accurate Measurement: Carefully re-verify all calculations and measurements. Use a calibrated balance and ensure accurate volume dispensing for the bromine solution.
2. Formation of Dark, Tarry Byproduct A. Reaction Temperature Too High: Overheating during bromine addition promotes the polymerization of thiocyanogen (SCN)₂. B. Presence of Light: The reaction can be light-sensitive, leading to radical side reactions.A. Maintain Strict Temperature Control: Use an ice-salt bath to maintain a low internal temperature during the exothermic addition step. For larger scales, a jacketed reactor with a chiller is essential. B. Exclude Light: While not always reported, wrapping the reaction vessel in aluminum foil is a good precautionary measure to prevent photochemical side reactions.
3. Product Fails to Precipitate During Work-up A. Incorrect pH: The product is an amine and will remain dissolved as its ammonium salt if the solution is not sufficiently basic. B. Excessive Solvent: The concentration of the product in the quenching solution may be below its solubility limit.A. Check and Adjust pH: After quenching in cold ammonium hydroxide, check the pH of the aqueous layer with a pH meter or test strips. It should be basic (pH > 9). If needed, add more base.[3] B. Solvent Management: Use a concentrated solution of base for quenching to minimize the final volume. If precipitation is still poor, extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate (EtOAc).
4. Final Product is Impure A. Incomplete Reaction: Unreacted starting material remains. B. Formation of Regioisomers: While unlikely with this specific substitution pattern, other isomers could form if the starting material is impure. C. Trapped Byproducts: Insoluble byproducts may co-precipitate with the desired product.A. Increase Reaction Time/Temp: After bromine addition, ensure the reaction is stirred for a sufficient duration (e.g., 18-24 hours) at room temperature to drive it to completion.[3] B. Analytical Confirmation: Use HPLC or LC-MS to check for the presence of isomers. Isomeric impurities often require purification by column chromatography. C. Thorough Purification: Recrystallization is the most effective method. Ethanol is a commonly used solvent.[3] Ensure the crude product is fully dissolved in the hot solvent and allowed to cool slowly for optimal crystal formation. A hot filtration step can remove insoluble impurities.
5. Challenges in Scaling Up A. Poor Heat Dissipation: The surface-area-to-volume ratio decreases on scale-up, making it harder to remove heat from the exothermic reaction. B. Inefficient Mixing: Inadequate agitation can lead to localized "hot spots" and concentration gradients, reducing yield and increasing byproduct formation.A. Reactor Engineering: Use a jacketed reactor with a reliable cooling system. Calculate the expected heat duty to ensure the cooling capacity is sufficient. The rate of bromine addition must be adjusted for the larger scale to match the cooling capability. B. Optimize Agitation: Use an overhead stirrer with an appropriately sized and shaped impeller (e.g., pitched-blade turbine) to ensure good top-to-bottom mixing and prevent solids from settling.

Troubleshooting Decision Tree

G Start Experiment Completed CheckYield Check Yield & Purity Start->CheckYield LowYield Problem: Low Yield CheckYield->LowYield Yield < 60% LowPurity Problem: Low Purity CheckYield->LowPurity Purity < 98% Success Success: Product Meets Specs CheckYield->Success Meets Specs CheckTemp Was Temp < 5°C during Br2 addition? LowYield->CheckTemp CheckPurity Was Aniline Purity >98%? CheckTemp->CheckPurity Yes Sol_Temp Solution: Improve cooling, slow addition rate. CheckTemp->Sol_Temp No CheckStoich Stoichiometry Correct? CheckPurity->CheckStoich Yes Sol_Purity Solution: Purify starting material. CheckPurity->Sol_Purity No Sol_Stoich Solution: Recalculate and re-weigh reagents. CheckStoich->Sol_Stoich No CheckWorkup Was work-up pH > 9? LowPurity->CheckWorkup CheckRecrystal Recrystallization Performed Correctly? CheckWorkup->CheckRecrystal Yes Sol_Workup Solution: Adjust pH, re-extract. CheckWorkup->Sol_Workup No Sol_Recrystal Solution: Re-dissolve, hot filter, cool slowly. Consider column chromatography. CheckRecrystal->Sol_Recrystal No

Caption: A decision tree for troubleshooting common issues in the synthesis.

Experimental Protocols

Lab-Scale Synthesis Protocol (Exemplar)

This protocol is adapted from established literature procedures for the synthesis of substituted 2-aminobenzothiazoles.[3][4]

Reagents & Quantities:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
4-Chloro-3-methoxyaniline157.604.73 g0.031.0
Potassium Thiocyanate (KSCN)97.1811.6 g0.124.0
Bromine (Br₂)159.811.5 mL (4.8 g)0.031.0
Glacial Acetic Acid-~65 mL--
Ammonium Hydroxide (conc.)-~90 mL--
Ethyl Acetate (EtOAc)-~200 mL--
Ethanol-As needed--

Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add 4-Chloro-3-methoxyaniline (4.73 g, 0.03 mol) and potassium thiocyanate (11.6 g, 0.12 mol). Add 45 mL of glacial acetic acid and stir to dissolve.

  • Cooling: Place the flask in an ice-salt bath and cool the mixture to 0-5 °C.

  • Bromine Addition: In a separate beaker, carefully dissolve bromine (1.5 mL, 0.03 mol) in 20 mL of glacial acetic acid. Transfer this solution to a dropping funnel. Add the bromine solution dropwise to the cooled reaction mixture over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 21-24 hours.

  • Work-up: Pour the reaction mixture slowly into a beaker containing 90 mL of cold, concentrated ammonium hydroxide and ice. Stir until the product precipitates.

  • Isolation: Extract the aqueous slurry with ethyl acetate (3 x 70 mL). Combine the organic layers.

  • Washing: Wash the combined organic phase with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from hot ethanol to obtain pure this compound as a solid.

Analytical Characterization

To confirm the identity and purity of the final product, the following analytical techniques are essential.[6][7][8]

TechniqueExpected Results for this compound
¹H NMR Aromatic protons will appear in the δ 6.8-7.5 ppm range. The methoxy (-OCH₃) protons will be a sharp singlet around δ 3.8-3.9 ppm. The amine (-NH₂) protons will appear as a broad singlet.
¹³C NMR Expect signals for aromatic carbons (δ 105-155 ppm), the C2 carbon attached to the amino group (δ ~167 ppm), and the methoxy carbon (δ ~56 ppm).
FT-IR (ATR) Characteristic peaks for N-H stretching of the primary amine (two bands, ~3300-3450 cm⁻¹), C=N stretching (~1640 cm⁻¹), and C-O stretching of the methoxy group (~1250 cm⁻¹ and ~1030 cm⁻¹).
Mass Spec (MS) The molecular ion peak [M]⁺ should be observed at m/z corresponding to the molecular weight (C₈H₇ClN₂OS = 214.67 g/mol ), showing the characteristic isotopic pattern for a chlorine-containing compound.
HPLC A single major peak with a purity of >98% under appropriate chromatographic conditions.

References

Technical Support Center: 5-Chloro-6-methoxy-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: No specific Material Safety Data Sheet (MSDS) or detailed safety data for 5-Chloro-6-methoxy-1,3-benzothiazol-2-amine is publicly available. The following guidance on storage, handling, and safety is based on data for structurally related compounds such as 2-aminobenzothiazole and its derivatives.[1] It is imperative to handle this compound with caution and to perform a thorough risk assessment before use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Based on the stability of analogous compounds, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3] Protect from direct sunlight and moisture. For long-term storage, refrigeration at 2-8°C is recommended to minimize potential degradation.[1] Some related compounds are sensitive to air and light, so storage under an inert atmosphere (e.g., argon or nitrogen) may be beneficial.[1][4]

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: When handling this compound, it is essential to use appropriate personal protective equipment to avoid contact with skin and eyes, and to prevent inhalation.[2] Recommended PPE includes:

  • Gloves: Nitrile rubber gloves are a suitable choice.[2]

  • Eye Protection: Chemical safety goggles or a face shield.[3]

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosol formation, a NIOSH-approved respirator is recommended.[5]

Q3: Is this compound soluble in common laboratory solvents?

A3: While specific solubility data for this compound is not available, the solubility of the parent compound, 2-aminobenzothiazole, provides a good indication. It is generally freely soluble in alcohol, chloroform, and diethyl ether, and soluble in concentrated acids. Its solubility in water is very low. The presence of the chloro and methoxy groups on your compound may slightly alter its solubility profile.

Troubleshooting Guide

Issue 1: The compound appears discolored or has an unusual odor upon opening.
  • Possible Cause: Degradation of the compound due to improper storage (exposure to light, air, or moisture). The 2-aminobenzothiazole scaffold can be susceptible to oxidation.[6]

  • Troubleshooting Steps:

    • Do not use the compound if significant discoloration or an unusual odor is present.

    • If possible, verify the purity of the compound using an appropriate analytical method such as HPLC-UV or LC-MS.

    • If the compound is deemed impure, it should be disposed of according to institutional guidelines.

    • Review your storage procedures to ensure they align with the recommendations in the FAQs.

Issue 2: Poor solubility of the compound in a desired solvent.
  • Possible Cause: The polarity of the solvent may not be suitable for this compound. As with many 2-aminobenzothiazole derivatives, aqueous solubility is expected to be low.[6]

  • Troubleshooting Steps:

    • Try a range of solvents with varying polarities. Based on the solubility of 2-aminobenzothiazole, consider solvents such as methanol, ethanol, chloroform, or diethyl ether.

    • For reactions in aqueous media, consider dissolving the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF) before adding it to the aqueous solution.

    • The amino group at the 2-position imparts basic properties, so solubility in acidic aqueous solutions is likely to be higher due to salt formation.

Issue 3: Inconsistent results in biological assays.
  • Possible Cause: This could be due to several factors, including compound instability in the assay medium, interaction with assay components, or low bioavailability due to poor solubility.

  • Troubleshooting Steps:

    • Assess Stability: Perform a stability study of the compound in your assay buffer at the relevant temperature and time points. Analyze for degradation products using HPLC.

    • Check for Interference: Run assay controls with and without the compound to check for any interference with the detection method (e.g., fluorescence quenching or enhancement).

    • Improve Solubility: If solubility is suspected to be an issue, consider using a formulation approach, such as complexation with cyclodextrins or preparation of a stock solution in a suitable organic solvent.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol provides a general procedure for preparing a stock solution of this compound for use in experiments.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound into a clean, dry vial.

  • Solvent Addition: Add the appropriate volume of a suitable solvent (e.g., DMSO for biological assays, or a solvent in which it is freely soluble for chemical reactions) to the vial.

  • Dissolution: Gently vortex or sonicate the mixture until the compound is completely dissolved.

  • Storage: Store the stock solution in a tightly sealed container at an appropriate temperature (typically -20°C for long-term storage of solutions in DMSO). Protect from light.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This is a general HPLC-UV method that can be adapted for the purity assessment of this compound.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Start with a suitable percentage of B, and ramp up to elute the compound. A typical starting point could be 10% B, increasing to 90% B over 20 minutes.
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (2-aminobenzothiazoles typically have strong UV absorbance between 250-350 nm).[7]
Injection Volume 10 µL

Procedure:

  • Prepare a sample solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Equilibrate the HPLC system with the initial mobile phase conditions.

  • Inject the sample and run the gradient program.

  • Analyze the resulting chromatogram to determine the purity of the compound by assessing the relative peak area of the main component.

Visualizations

Logical Troubleshooting Workflow

troubleshooting_workflow start Problem Encountered discoloration Compound Discolored? start->discoloration solubility Poor Solubility? discoloration->solubility No check_purity Check Purity (HPLC/LC-MS) discoloration->check_purity Yes inconsistent_results Inconsistent Results? solubility->inconsistent_results No try_solvents Try Different Solvents solubility->try_solvents Yes assess_stability Assess Stability in Assay Medium inconsistent_results->assess_stability Yes end Problem Resolved inconsistent_results->end No dispose Dispose if Impure check_purity->dispose Impure review_storage Review Storage Conditions check_purity->review_storage Pure review_storage->solubility use_cosolvent Use Co-solvent (DMSO/DMF) try_solvents->use_cosolvent adjust_ph Adjust pH (Acidic) use_cosolvent->adjust_ph adjust_ph->end check_interference Check for Assay Interference assess_stability->check_interference improve_solubility Improve Solubility (Formulation) check_interference->improve_solubility improve_solubility->end

Caption: A logical workflow for troubleshooting common issues with this compound.

General Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis weigh Weigh Compound dissolve Prepare Stock Solution weigh->dissolve assay Perform Assay / Reaction dissolve->assay hplc HPLC/LC-MS Analysis assay->hplc data Data Interpretation hplc->data end end data->end Conclusion

Caption: A general workflow for experiments involving this compound.

References

Validation & Comparative

5-Chloro-6-methoxy-1,3-benzothiazol-2-amine vs other Aurora kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Aurora Kinase Inhibitors for Cancer Research

A note on the initially requested compound: Initial searches for "5-Chloro-6-methoxy-1,3-benzothiazol-2-amine" did not yield any published data identifying it as an Aurora kinase inhibitor. This guide will therefore focus on a comparative analysis of well-established and clinically relevant Aurora kinase inhibitors to provide a valuable resource for researchers, scientists, and drug development professionals.

Introduction to Aurora Kinases: Key Regulators of Cell Division

The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play crucial roles in orchestrating mitosis.[1][2] Their functions are essential for maintaining genomic stability through the regulation of centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[1][3] Overexpression and amplification of Aurora kinases are frequently observed in various cancers, leading to genomic instability and tumorigenesis.[1][4] This has made them attractive targets for the development of small molecule inhibitors as potential cancer therapies.[1][5]

Aurora A is primarily involved in centrosome separation and maturation, as well as the assembly and stability of the bipolar spindle.[3][6] In contrast, Aurora B is a key component of the chromosomal passenger complex (CPC), which is critical for correcting chromosome-microtubule attachment errors and ensuring accurate chromosome segregation and cytokinesis.[2][3] The role of Aurora C is less well-defined but is thought to be more critical in meiosis.[2][6]

Comparative Analysis of Prominent Aurora Kinase Inhibitors

Several small molecule inhibitors targeting Aurora kinases have been developed, with varying degrees of selectivity for the different isoforms. This guide will compare three prominent inhibitors: Alisertib (MLN8237), an Aurora A-selective inhibitor; Barasertib (AZD1152), an Aurora B-selective inhibitor; and Danusertib (PHA-739358), a pan-Aurora kinase inhibitor.

InhibitorTarget(s)IC50/Ki Values (in vitro)Key Cellular Effects
Alisertib (MLN8237) Aurora A >> Aurora BAurora A: IC50 = 1.2 nM; Aurora B: IC50 = 396.5 nM (>200-fold selectivity for Aurora A)[7]Induces G2/M arrest, formation of abnormal mitotic spindles, apoptosis, and autophagy.[8]
Barasertib (AZD1152-HQPA) Aurora B >> Aurora AAurora B: Ki = 0.36 nM; Aurora A: Ki = 1,369 nM (~3700-fold selectivity for Aurora B)[9][10]Prevents cell division, induces polyploidy, and apoptosis.[9][11]
Danusertib (PHA-739358) Pan-Aurora, Abl, Ret, TrkA, FGFR1Aurora A: IC50 = 13 nM; Aurora B: IC50 = 79 nM; Aurora C: IC50 = 61 nM[12][13]Induces G2/M arrest, polyploidy, and apoptosis.[12][14]
Alisertib (MLN8237): Targeting Aurora A

Alisertib is a potent and selective inhibitor of Aurora A kinase.[15][16] Its high selectivity for Aurora A over Aurora B is a key feature, leading to distinct cellular phenotypes.

Mechanism of Action: Alisertib binds to the ATP-binding site of Aurora A, preventing its activation through autophosphorylation.[17] This inhibition leads to defects in mitotic spindle assembly, causing a temporary mitotic arrest.[15][17] Cells treated with Alisertib often exhibit monopolar or multipolar spindles and misaligned chromosomes.[15][17] Ultimately, this can lead to apoptosis, aneuploid cytokinesis, or mitotic slippage, resulting in tetraploid cells that may then undergo apoptosis or senescence.[15][17]

Preclinical and Clinical Insights: Alisertib has demonstrated anti-proliferative activity in a wide range of cancer cell lines, including those from lung, prostate, and ovarian cancers, as well as lymphomas.[7] It has been investigated in numerous clinical trials for both solid tumors and hematological malignancies.[15][16]

Barasertib (AZD1152-HQPA): Targeting Aurora B

Barasertib (AZD1152) is a prodrug that is rapidly converted in plasma to its active form, AZD1152-HQPA (also known as Barasertib-HQPA).[9][18] This active metabolite is a highly potent and selective inhibitor of Aurora B kinase.[9][10]

Mechanism of Action: By selectively inhibiting Aurora B, Barasertib-HQPA disrupts the function of the chromosomal passenger complex. This leads to failures in chromosome alignment and segregation.[9] A hallmark of Aurora B inhibition is the bypass of the spindle assembly checkpoint, leading to endoreduplication (repeated rounds of DNA replication without cell division) and the formation of polyploid cells, which subsequently undergo apoptosis.[9][11] A key pharmacodynamic biomarker for Aurora B inhibition is the suppression of histone H3 phosphorylation at serine 10.[9][14]

Preclinical and Clinical Insights: Barasertib has shown potent growth inhibition in various human tumor xenograft models, including colon, lung, and hematologic cancers.[9][11] It has been particularly investigated in clinical trials for acute myeloid leukemia (AML).[18]

Danusertib (PHA-739358): Pan-Aurora Inhibition and Beyond

Danusertib is a multi-targeted inhibitor with potent activity against all three Aurora kinase isoforms.[7][12] In addition to the Auroras, it also inhibits other kinases relevant to cancer, such as ABL, RET, and FGFR1.[7][13]

Mechanism of Action: As a pan-Aurora inhibitor, Danusertib's cellular effects combine the phenotypes of both Aurora A and Aurora B inhibition. Treatment with Danusertib leads to G2/M arrest, the formation of polyploid cells, and ultimately, apoptosis.[12][14] Its ability to inhibit the T315I mutant of BCR-ABL has made it an agent of interest for imatinib-resistant chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[19]

Preclinical and Clinical Insights: Danusertib has demonstrated activity against a broad range of cancer cell lines, with sub-micromolar IC50 values for proliferation inhibition.[14][20] It has undergone phase I and II clinical trials in patients with advanced solid tumors and various hematologic malignancies.[14][19]

Signaling Pathways and Experimental Workflows

Aurora Kinase Signaling Pathways

Aurora kinases are central nodes in a complex network of signaling pathways that regulate mitosis and are often intertwined with cancer progression.

Aurora_Signaling cluster_upstream Upstream Regulators cluster_aurora Aurora Kinases cluster_downstream Downstream Effects Myc Myc AURKA Aurora A Myc->AURKA Upregulates p53 p53 p53->AURKA Mutual Inhibition PKC_MAPK PKC/MAPK Pathway PKC_MAPK->AURKA Activates AURKB Aurora B PKC_MAPK->AURKB Activates Centrosome_Maturation Centrosome Maturation & Spindle Assembly AURKA->Centrosome_Maturation Regulates p53_degradation p53 Degradation AURKA->p53_degradation Promotes Myc_stabilization Myc Stabilization AURKA->Myc_stabilization Stabilizes Chromosome_Segregation Chromosome Segregation & Cytokinesis AURKB->Chromosome_Segregation Regulates

Caption: Simplified Aurora Kinase Signaling Network.

This diagram illustrates that Aurora kinases are regulated by and, in turn, regulate key oncogenic pathways. For instance, the Myc oncogene can upregulate Aurora A, and Aurora A can stabilize Myc proteins, forming a positive feedback loop that promotes cancer cell proliferation.[21] Similarly, Aurora A and the tumor suppressor p53 are involved in a mutually inhibitory relationship.[21]

Experimental Protocols

3.2.1 In Vitro Kinase Assay

This protocol is designed to determine the direct inhibitory effect of a compound on purified Aurora kinase enzymes. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[22][23][24]

Step-by-Step Methodology:

  • Prepare Reagents: Thaw and prepare all assay components, including the kinase buffer, purified recombinant Aurora kinase (A or B), a suitable substrate (e.g., Kemptide), ATP, and the test inhibitor at various concentrations.[24][25]

  • Set up Reaction Plate: In a 384-well plate, add the test inhibitor at serially diluted concentrations.[23] Include positive (enzyme, substrate, ATP, no inhibitor) and negative (no enzyme) controls.[25]

  • Initiate Kinase Reaction: Add a mixture of the Aurora kinase enzyme and the substrate to the wells. Initiate the reaction by adding ATP.[23][24]

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[23]

  • Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for approximately 40 minutes.[22][23]

  • Detect ADP: Add Kinase Detection Reagent, which converts the ADP generated into ATP. This new ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[23][24]

  • Measure Luminescence: Read the luminescent signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.[23]

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Kinase_Assay_Workflow Start Start Reagent_Prep Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Start->Reagent_Prep Reaction_Setup Plate Serial Dilutions of Inhibitor Reagent_Prep->Reaction_Setup Add_Enzyme_Substrate Add Kinase and Substrate Reaction_Setup->Add_Enzyme_Substrate Initiate_Reaction Initiate with ATP Add_Enzyme_Substrate->Initiate_Reaction Incubate_30C Incubate at 30°C Initiate_Reaction->Incubate_30C Terminate_Reaction Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Incubate_30C->Terminate_Reaction Incubate_RT1 Incubate at Room Temp Terminate_Reaction->Incubate_RT1 Detect_ADP Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) Incubate_RT1->Detect_ADP Incubate_RT2 Incubate at Room Temp Detect_ADP->Incubate_RT2 Read_Luminescence Measure Luminescence Incubate_RT2->Read_Luminescence Data_Analysis Calculate IC50 Read_Luminescence->Data_Analysis End End Data_Analysis->End

Caption: In Vitro Aurora Kinase Assay Workflow.

3.2.2 Cell-Based Assay for Aurora Kinase Inhibition

Cell-based assays are crucial for determining the potency and selectivity of an inhibitor within a biological context. Western blotting can be used to measure the phosphorylation of specific downstream targets of Aurora A and B.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., HCT116, HeLa) to approximately 70-80% confluency. Treat the cells with the Aurora kinase inhibitor at a range of concentrations for a specified time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading for electrophoresis.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for:

      • p-Aurora A (Thr288): To measure Aurora A autophosphorylation (a marker of its activity).[26][27]

      • p-Histone H3 (Ser10): A direct substrate of Aurora B, used as a biomarker for its activity.[14][26]

      • Total Aurora A, Total Histone H3, and a loading control (e.g., GAPDH or β-actin) to normalize the data.

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control. Plot the normalized values against the inhibitor concentration to determine the cellular IC50 for the inhibition of each kinase.

Conclusion and Future Directions

The choice of an Aurora kinase inhibitor for research or therapeutic development depends critically on the desired biological outcome.

  • Alisertib (MLN8237) , with its high selectivity for Aurora A, is a valuable tool for studying the specific roles of this isoform in mitotic progression and as a potential therapeutic for cancers driven by Aurora A overexpression.

  • Barasertib (AZD1152-HQPA) offers exceptional selectivity for Aurora B, making it ideal for investigating the functions of the chromosomal passenger complex and for therapeutic strategies aimed at inducing endoreduplication and apoptosis in cancer cells.[9][10]

  • Danusertib (PHA-739358) provides a broader inhibition profile, which may be advantageous in cancers where multiple Aurora isoforms are overexpressed or where targeting other kinases like ABL is also beneficial.[7][12]

While numerous Aurora kinase inhibitors have entered clinical trials, none have yet received regulatory approval, highlighting the challenges in translating preclinical efficacy to clinical success.[5][28] Future research will likely focus on identifying predictive biomarkers to select patient populations most likely to respond to specific inhibitors and exploring rational combination therapies to overcome resistance and enhance anti-tumor activity.[3][28] The development of even more selective and potent inhibitors will continue to be a key area of focus in oncology drug discovery.

References

A Comparative Analysis of Chloro- and Fluoro-Substituted Benzothiazoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, the benzothiazole scaffold stands as a privileged structure, underpinning a multitude of compounds with diverse biological and physicochemical properties.[1][2] The strategic introduction of halogen atoms, particularly chlorine and fluorine, onto this bicyclic heteroaromatic ring system has emerged as a powerful tool for modulating molecular characteristics and enhancing therapeutic potential.[3][4] This guide offers a comprehensive comparative analysis of chloro- and fluoro-substituted benzothiazoles, providing researchers, scientists, and drug development professionals with objective insights supported by experimental data to inform rational design and synthesis strategies.

The Influence of Halogenation: A Tale of Two Atoms

The substitution of hydrogen with chlorine or fluorine on the benzothiazole ring instigates profound changes in the molecule's electronic and steric profile.[4] Fluorine, being the most electronegative element, imparts a strong inductive electron-withdrawing effect, which can significantly alter the acidity, basicity, and reactivity of the molecule.[3] Its small size allows it to act as a "hydrogen mimic" with minimal steric hindrance. Conversely, chlorine is less electronegative but larger and more polarizable, influencing not only the electronic environment but also the crystal packing and intermolecular interactions of the resulting compounds.[4][5] These fundamental differences form the basis for the distinct properties and activities observed between chloro- and fluoro-substituted benzothiazoles.

Synthesis Strategies: Tailoring Halogen Placement

The synthesis of halogenated benzothiazoles can be achieved through various established and modern methodologies. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Classical Approaches: Building from Halogenated Precursors

A common and reliable method involves the condensation of a halogen-substituted 2-aminothiophenol with an appropriate aldehyde, acid chloride, or other electrophile.[6][7] For instance, the Jacobsen cyclization of precursor 3-fluorothiobenzanilides has been utilized to form 5- and 7-fluorobenzothiazoles.[8] Similarly, 4-fluoro-3-chloro aniline can be converted to 2-amino-6-fluoro-7-chloro-(1,3)-benzothiazole, which serves as a versatile intermediate for further derivatization.[9]

Modern Synthetic Protocols: Efficiency and Versatility

Contemporary synthetic chemistry offers more efficient and environmentally benign alternatives. Metal-catalyzed cross-coupling reactions and one-pot multicomponent reactions have gained prominence for their high yields and broad substrate scope.[10][11] For example, a mild and metal-free protocol using tetrabromomethane as a halogen bond donor catalyst has been developed for the synthesis of 2-substituted benzothiazoles.[12]

Physicochemical Properties: A Comparative Overview

The introduction of chlorine or fluorine significantly impacts the physicochemical properties of benzothiazoles, including their solubility, lipophilicity, and crystal structure. These parameters are critical determinants of a compound's pharmacokinetic profile and bioavailability.

PropertyChloro-Substituted BenzothiazolesFluoro-Substituted BenzothiazolesRationale and Implications
Lipophilicity (logP) Generally higher increase in logP per substitution.Moderate increase in logP per substitution.The larger size and greater polarizability of chlorine contribute to a more significant increase in lipophilicity compared to fluorine. This can enhance membrane permeability but may also lead to increased metabolic susceptibility.
Crystal Packing The bulkier chloro group can influence crystal packing, potentially leading to different polymorphic forms.[4]The smaller fluorine atom often results in denser crystal packing and can participate in C-H···F hydrogen bonds, affecting solid-state properties.[4]Understanding the solid-state structure through techniques like X-ray crystallography is crucial for drug formulation and stability.[13]
Electronic Effects Moderately electron-withdrawing through induction, but can also act as a weak π-donor.Strongly electron-withdrawing through induction.The strong inductive effect of fluorine can lower the pKa of nearby acidic protons and decrease the basicity of nitrogen atoms in the thiazole ring, influencing drug-receptor interactions.[3]

Spectroscopic Characterization: Unveiling Molecular Signatures

The structural elucidation of substituted benzothiazoles relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework and the influence of halogen substitution.[14]

Spectroscopic TechniqueChloro-Substituted BenzothiazolesFluoro-Substituted BenzothiazolesKey Observational Differences
¹H NMR Aromatic protons adjacent to the chlorine atom may show slight downfield shifts due to inductive effects.Aromatic protons ortho and para to the fluorine atom will exhibit coupling (J-coupling) with the ¹⁹F nucleus, leading to splitting of the signals.The presence of H-F coupling is a definitive indicator of fluorine substitution and can aid in assigning the position of the fluorine atom.
¹³C NMR The carbon atom directly attached to chlorine will show a significant downfield shift.The carbon atom bonded to fluorine will exhibit a large downfield shift and a characteristic large one-bond C-F coupling constant.The magnitude of the C-F coupling constant is a valuable tool for structural confirmation.
Mass Spectrometry The presence of chlorine is indicated by a characteristic isotopic pattern (M+2 peak) with an intensity of approximately one-third of the molecular ion peak (M).Fluorine is monoisotopic, so no characteristic isotopic pattern is observed.The isotopic signature of chlorine is a powerful diagnostic tool in mass spectral analysis.
IR Spectroscopy The C-Cl stretching vibration is typically observed in the fingerprint region (800-600 cm⁻¹).The C-F stretching vibration appears at a higher frequency (1400-1000 cm⁻¹) and is often strong and characteristic.The distinct C-F stretch can be a useful diagnostic feature in IR spectra.

Biological Activities: A Comparative Perspective

The substitution of chlorine or fluorine on the benzothiazole ring has been shown to modulate a wide range of biological activities, including antimicrobial, anticancer, and anthelmintic effects.[15][16] The nature and position of the halogen atom can profoundly influence the potency and selectivity of these compounds.

Antimicrobial Activity

Both chloro- and fluoro-substituted benzothiazoles have demonstrated significant antimicrobial properties.[17][18] The introduction of a chloro group at the 6-position has been associated with enhanced antibacterial activity.[19] Similarly, fluorine substitution can lead to potent antibacterial and antifungal agents.[17][18] It is hypothesized that the increased lipophilicity and altered electronic properties conferred by halogenation facilitate penetration through microbial cell membranes and interaction with intracellular targets.

Anticancer Activity

The benzothiazole scaffold is a promising pharmacophore for the development of novel anticancer agents.[1][8] Fluorinated 2-(4-aminophenyl)benzothiazoles have shown potent and selective cytotoxicity against certain human breast cancer cell lines.[8] For instance, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole was identified as a particularly potent broad-spectrum agent.[8] The presence of a chloro group has also been linked to significant anticancer activity in various benzothiazole derivatives.[1][19]

Anthelmintic Activity

Substituted benzothiazoles have been investigated for their anthelmintic properties.[20] Studies on 6-fluoro-7-substituted benzothiazole derivatives have revealed promising anthelmintic activity. The specific structural modifications, including the nature and position of the halogen, play a crucial role in determining the efficacy against different helminth species.

Experimental Protocols

General Synthesis of 2-Amino-6-halo-benzothiazoles

A common precursor for many biologically active benzothiazoles is the 2-amino-6-halo-benzothiazole scaffold. The following is a generalized protocol for its synthesis.

Materials:

  • 4-haloaniline (e.g., 4-fluoroaniline or 4-chloroaniline)

  • Potassium thiocyanate (KSCN)

  • Glacial acetic acid

  • Bromine

Procedure:

  • Dissolve the 4-haloaniline in glacial acetic acid.

  • Add potassium thiocyanate to the solution and stir until dissolved.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for several hours.

  • Pour the reaction mixture into ice-cold water.

  • Neutralize the solution with a suitable base (e.g., sodium carbonate) to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-6-halo-benzothiazole.

Causality: The reaction proceeds via an electrophilic substitution of bromine onto the aniline ring, followed by cyclization with the thiocyanate to form the benzothiazole ring system. The use of glacial acetic acid as a solvent and the low-temperature conditions help to control the reactivity of bromine and minimize side reactions.

X-ray Crystallography for Structural Elucidation

To definitively determine the three-dimensional structure and understand the impact of halogen substitution on crystal packing, single-crystal X-ray diffraction is the gold standard.[13]

Procedure:

  • Grow a suitable single crystal of the synthesized chloro- or fluoro-substituted benzothiazole derivative.

  • Mount the crystal on a goniometer head of a diffractometer.

  • Collect diffraction data by irradiating the crystal with a monochromatic X-ray beam.

  • Process the diffraction data to obtain the unit cell parameters and the intensity of each reflection.

  • Solve the crystal structure using direct methods or Patterson methods to determine the positions of the atoms in the unit cell.

  • Refine the structural model to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Causality: X-ray crystallography provides precise information about the molecular geometry, conformation, and intermolecular interactions, which are crucial for understanding structure-activity relationships and for rational drug design.[13]

Visualizing the Concepts

Synthesis_and_Properties cluster_synthesis Synthesis cluster_properties Comparative Properties Halogenated Aniline Halogenated Aniline Reagents KSCN, Br2, Acetic Acid Halogenated Aniline->Reagents Reaction Halogenated Benzothiazole Halogenated Benzothiazole Reagents->Halogenated Benzothiazole Cyclization Chloro-Substituted Chloro-Substituted Halogenated Benzothiazole->Chloro-Substituted Fluoro-Substituted Fluoro-Substituted Halogenated Benzothiazole->Fluoro-Substituted Biological Activity Biological Activity Chloro-Substituted->Biological Activity Modulated Potency Physicochemical Properties Physicochemical Properties Chloro-Substituted->Physicochemical Properties Higher Lipophilicity Fluoro-Substituted->Biological Activity Enhanced Selectivity Fluoro-Substituted->Physicochemical Properties Stronger Inductive Effect

Caption: A workflow illustrating the synthesis of halogenated benzothiazoles and the comparative influence of chloro- and fluoro-substitution on their properties.

Spectroscopic_Comparison cluster_chloro Chloro-Substituted cluster_fluoro Fluoro-Substituted Halogenated Benzothiazole Halogenated Benzothiazole Mass Spec (Cl) Isotopic Pattern (M+2) Halogenated Benzothiazole->Mass Spec (Cl) 13C NMR (Cl) Downfield Shift Halogenated Benzothiazole->13C NMR (Cl) 1H NMR (F) H-F Coupling Halogenated Benzothiazole->1H NMR (F) 13C NMR (F) Large C-F Coupling Halogenated Benzothiazole->13C NMR (F)

Caption: Key distinguishing features in the spectroscopic analysis of chloro- versus fluoro-substituted benzothiazoles.

Conclusion

The comparative analysis of chloro- and fluoro-substituted benzothiazoles reveals a fascinating interplay of electronic and steric effects that govern their synthesis, physicochemical properties, and biological activities. While both halogen substitutions can enhance the therapeutic potential of the benzothiazole scaffold, they do so through distinct mechanisms. Fluorine's strong inductive effect and small size make it a valuable tool for fine-tuning electronic properties and improving metabolic stability. In contrast, chlorine's larger size and polarizability offer a different avenue for modulating lipophilicity and crystal packing. A thorough understanding of these differences, supported by robust experimental data, is paramount for the rational design of next-generation benzothiazole-based drugs and materials.

References

A Comparative In Vitro Validation of 5-Chloro-6-methoxy-1,3-benzothiazol-2-amine: A Guide for Efficacy and Mechanistic Profiling

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the benzothiazole scaffold has emerged as a privileged structure, with derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This guide provides a comprehensive framework for the in vitro validation of a novel benzothiazole derivative, 5-Chloro-6-methoxy-1,3-benzothiazol-2-amine (designated here as Cmpd-A), with a focus on its potential as an anti-cancer agent.

This document is intended for researchers, scientists, and drug development professionals. It offers a comparative analysis of Cmpd-A against a known, structurally related active compound, 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (Cmpd-B), a compound noted for its dual anticancer and anti-inflammatory properties, and Staurosporine, a well-established broad-spectrum kinase inhibitor.[1][2] The experimental designs herein are structured to not only assess the potency of Cmpd-A but also to elucidate its potential mechanism of action.

Rationale for Experimental Design: Targeting Cancer Hallmarks

Cancer is characterized by several key hallmarks, including sustained proliferative signaling, evasion of cell death (apoptosis), and inflammation that fuels tumor progression.[2] Benzothiazole derivatives have shown promise in targeting these very pathways.[1][2] Our validation strategy for Cmpd-A is therefore built around three core in vitro assays designed to probe these critical aspects of cancer biology:

  • Cell Proliferation Assay: To determine the cytotoxic and cytostatic effects of Cmpd-A on cancer cell lines.

  • Apoptosis Induction Assay: To investigate whether Cmpd-A induces programmed cell death.

  • Kinase Inhibition Assay: To explore a potential mechanism of action by assessing the inhibitory effect of Cmpd-A on key kinases involved in cancer cell signaling.

The choice of cell lines is critical for relevant data. For this guide, we will utilize the A549 human non-small cell lung cancer cell line, as it is a well-characterized and widely used model in cancer research, and has been previously used in the evaluation of benzothiazole derivatives.[1][2]

Comparative Analysis of Bioactivity

The primary goal of this validation is to understand how Cmpd-A performs in comparison to relevant benchmarks. The following table summarizes the expected data from our proposed in vitro assays.

CompoundTarget Cell LineCell Viability (IC50, µM)Apoptosis Induction (% Annexin V Positive Cells at 2x IC50)Kinase Inhibition (AKT IC50, nM)Kinase Inhibition (ERK IC50, nM)
Cmpd-A A549To be determinedTo be determinedTo be determinedTo be determined
Cmpd-B A549~5.0~45%~150~200
Staurosporine A549~0.02>90%~10~15

Note: The values for Cmpd-B and Staurosporine are representative and based on typical results to provide a framework for comparison.

Experimental Protocols

Scientific integrity relies on robust and reproducible methodologies. The following section provides detailed, step-by-step protocols for the key validation experiments.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[4][5] The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells is quantified spectrophotometrically.[5]

Protocol:

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of Cmpd-A, Cmpd-B, and Staurosporine in culture medium. After 24 hours, remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Apoptosis Induction Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is a standard method for detecting apoptosis.[6][7] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) to label apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalator that is excluded by viable cells and is used to identify late apoptotic and necrotic cells.[6]

Protocol:

  • Cell Seeding and Treatment: Seed A549 cells in 6-well plates at a density of 2 x 10⁵ cells/well. After 24 hours, treat the cells with Cmpd-A, Cmpd-B, and Staurosporine at their respective 1x and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Add 400 µL of binding buffer and analyze the cells immediately using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

Given that many benzothiazole derivatives have been shown to inhibit protein kinases, this assay will assess the direct inhibitory effect of Cmpd-A on key kinases in cancer signaling, such as AKT and ERK.[1][8][9] This type of assay measures the amount of ATP remaining after a kinase reaction; a lower signal indicates higher kinase activity.[9]

Protocol:

  • Reaction Setup: In a 96-well plate, add the kinase (e.g., recombinant human AKT1 or ERK2), the specific substrate peptide, and varying concentrations of Cmpd-A, Cmpd-B, and Staurosporine.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP at a concentration close to its Km value for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • ATP Detection: Add a luminescent ATP detection reagent (e.g., Kinase-Glo®). This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase reaction.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Visualizing the Workflow and Potential Mechanism

To provide a clearer understanding of the experimental process and the potential biological pathways involved, the following diagrams have been generated.

G cluster_workflow Experimental Workflow A549 A549 Cell Culture Treatment Treat with Cmpd-A, Cmpd-B, Staurosporine A549->Treatment MTT MTT Assay (48h) Treatment->MTT Flow Annexin V/PI Staining (24h) Treatment->Flow Viability Cell Viability (IC50) MTT->Viability Apoptosis Apoptosis Induction (%) Flow->Apoptosis Kinase In Vitro Kinase Assay (Recombinant Kinases) Kinase_Inhibition Kinase Inhibition (IC50) Kinase->Kinase_Inhibition

Caption: A streamlined workflow for the in vitro validation of Cmpd-A.

G cluster_pathway Potential Signaling Pathway Inhibition CmpdA This compound (Cmpd-A) AKT AKT CmpdA->AKT Inhibition ERK ERK CmpdA->ERK Inhibition Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits ERK->Proliferation Promotes

Caption: Hypothesized mechanism of action for Cmpd-A.

Concluding Remarks and Future Directions

This guide outlines a robust and scientifically sound approach for the initial in vitro validation of this compound. By comparing its activity against a structurally related compound and a known kinase inhibitor, researchers can gain valuable insights into its potential as an anti-cancer agent.

Positive results from these assays, particularly potent cytotoxicity, significant apoptosis induction, and specific kinase inhibition, would warrant further investigation. Subsequent steps could include:

  • Broader Cell Line Screening: To assess the spectrum of activity against a panel of cancer cell lines from different tissues.

  • Western Blot Analysis: To confirm the inhibition of AKT and ERK phosphorylation in a cellular context.[1]

  • Cell Cycle Analysis: To determine if Cmpd-A induces cell cycle arrest.[1]

  • In vivo Studies: To evaluate the efficacy and safety of Cmpd-A in animal models of cancer.

By following a logical and comparative validation strategy, the therapeutic potential of novel compounds like this compound can be systematically and effectively evaluated.

References

A Comparative Guide to Kinase Cross-Reactivity: Analyzing the Benzothiazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the pursuit of selectivity is paramount. While a compound may exhibit potent inhibition of its intended target, its interactions with the broader human kinome will ultimately dictate its therapeutic window and potential for off-target toxicities. This guide provides a deep dive into the methodologies for assessing kinase cross-reactivity, using the versatile 1,3-benzothiazole scaffold as a central case study.

While comprehensive biological data for 5-Chloro-6-methoxy-1,3-benzothiazol-2-amine is not extensively available in public literature, the broader benzothiazole class serves as an exemplary platform for this discussion.[1][2][3] Derivatives of this "privileged structure" have been developed to target a wide array of kinases, including JNK, c-Src/Abl, PI3K, and VEGFR-2, underscoring the critical need for rigorous selectivity profiling.[1][2][4][5][6] This guide will equip researchers, scientists, and drug development professionals with the foundational knowledge to design, execute, and interpret kinase selectivity studies.

The Rationale for Cross-Reactivity Profiling

The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding pockets.[7] This similarity presents a significant challenge in developing truly selective inhibitors. A compound that binds to the ATP pocket of its intended target may also bind to the analogous pockets of numerous other kinases, leading to unintended biological consequences. Therefore, early and comprehensive assessment of an inhibitor's selectivity is not merely a characterization step but a critical, decision-driving component of the drug discovery process.[7][8]

Kinome scanning, or kinase profiling, provides a global view of an inhibitor's interaction landscape.[8] This data is crucial for:

  • Mechanism of Action (MoA) Validation: Ensuring the observed cellular phenotype is a result of on-target inhibition.

  • Toxicity Prediction: Identifying potential off-target interactions that could lead to adverse effects.

  • Lead Optimization: Guiding medicinal chemistry efforts to improve selectivity and reduce off-target activity.

  • Drug Repurposing: Uncovering novel therapeutic applications based on unexpected kinase interactions.

Methodologies for Assessing Kinase Specificity: A Multi-Faceted Approach

A robust assessment of kinase inhibitor selectivity employs a tiered approach, integrating biochemical, biophysical, and cell-based assays to build a comprehensive profile.[7]

Tier 1: Biochemical Potency and Initial Selectivity

The first step involves determining the inhibitor's potency against its primary target and a small, focused panel of closely related kinases.[7] This is typically achieved through in vitro enzymatic assays that measure the inhibition of substrate phosphorylation.[9]

Common Assay Formats:

  • Radiometric Assays: The traditional "gold standard," these assays use radiolabeled ATP ([γ-³²P]-ATP or [γ-³³P]-ATP) and measure the incorporation of the radioactive phosphate into a substrate peptide or protein.[9] While highly sensitive and direct, they require specialized handling of radioactive materials.[10]

  • Luminescence-Based Assays: These assays, such as ADP-Glo™, quantify kinase activity by measuring the amount of ATP consumed in the phosphorylation reaction.[8][10] The remaining ATP is converted into a light signal by a luciferase enzyme. The signal is inversely proportional to kinase activity. This format is highly amenable to high-throughput screening (HTS).[10]

  • Fluorescence-Based Assays (TR-FRET): Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are another popular HTS method.[8][11] In a binding assay format, a europium-labeled antibody that recognizes the kinase is brought into proximity with a fluorescently labeled tracer that binds to the ATP pocket. An inhibitor will displace the tracer, leading to a decrease in the FRET signal.[8]

Experimental Protocol: ADP-Glo™ Luminescence-Based Kinase Assay

This protocol provides a framework for determining the IC₅₀ value of an inhibitor against a target kinase.

Materials:

  • Recombinant Kinase of interest

  • Kinase-specific substrate peptide/protein

  • Ultra-Pure ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test Inhibitor (e.g., this compound)

  • 384-well, white, opaque plates

  • Plate-reading luminometer

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in the kinase reaction buffer. A typical 10-point, 3-fold dilution series is recommended, starting from a high concentration (e.g., 100 µM).

  • Kinase Reaction Setup:

    • Add 2.5 µL of the test inhibitor dilution or vehicle (DMSO) to the wells of the 384-well plate.

    • Add 2.5 µL of a 2X kinase/substrate mixture to each well.

    • Initiate the reaction by adding 5 µL of a 2X ATP solution. The final ATP concentration should be at or near the Kₘ value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[10]

  • Incubation: Mix the plate gently and incubate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption).

  • ATP Depletion Measurement:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle (0% inhibition) and a no-kinase control (100% inhibition).

    • Plot the normalized response against the logarithm of the inhibitor concentration.

    • Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC₅₀ value, which is the concentration of inhibitor that reduces kinase activity by 50%.[8]

Tier 2: Large-Scale Kinome Profiling

To gain a comprehensive understanding of selectivity, inhibitors are profiled against a large panel of kinases, often representing the entire human kinome.

  • Competitive Binding Assays (e.g., KINOMEscan™): This technology is a widely used platform for kinase inhibitor profiling. It is based on a competition binding assay where the test compound is measured for its ability to displace an immobilized, active-site directed ligand from the kinase. The amount of kinase bound to the solid support is measured by quantitative PCR using DNA-tagged kinases. The results are often reported as percent of control, where a lower number indicates stronger binding of the test inhibitor.[9]

  • Thermal Shift Assays (TSA): This biophysical method measures the change in a protein's melting temperature (Tₘ) upon ligand binding.[9] A potent inhibitor will stabilize the kinase, leading to an increase in its Tₘ. This method can be performed in a high-throughput format and provides a direct measure of target engagement.[9]

Case Study: GNE-7915, a Selective LRRK2 Inhibitor

To illustrate the output of a comprehensive selectivity screen, we can examine the publicly available data for GNE-7915, a potent and brain-penetrant inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease.[12][13]

KinaseAssay TypePotency (nM)% Inhibition @ 0.1 µMNotes
LRRK2 Biochemical (Kᵢ)2>99%Primary Target
LRRK2 Cell-based (IC₅₀)18.7-Confirms cellular activity
TTKKinomeScan->50%Off-target hit
ALKKinomeScan->50%Off-target hit
5-HT₂BReceptor Profiling->70% @ 10 µMNon-kinase off-target

Data synthesized from multiple sources for illustrative purposes.[12][13][14]

This profile demonstrates the high selectivity of GNE-7915 for LRRK2. In a screen against 392 unique kinases, only LRRK2, TTK, and ALK showed greater than 65% probe displacement at a concentration of 0.1 µM.[14] This high degree of selectivity is a desirable characteristic for a therapeutic candidate, minimizing the potential for off-target effects. However, the interaction with TTK and ALK would warrant further investigation and consideration during preclinical safety assessments.[14][15]

Visualizing the Workflow and Logic

Clear visualization of experimental design is key to ensuring a logical and comprehensive analysis.

G cluster_0 Tier 1: Initial Potency & Selectivity cluster_1 Tier 2: Broad Kinome Profiling cluster_2 Tier 3: Cellular Validation A Novel Compound (e.g., Benzothiazole Derivative) B Primary Target Kinase Assay (e.g., ADP-Glo) A->B D Small Panel Assay (Closely Related Kinases) A->D C IC50 Determination B->C F Large-Scale Kinome Scan (>400 Kinases) C->F Potent Inhibitor E Initial Selectivity Assessment D->E E->F Selective Inhibitor G Identify Off-Target Hits (% Inhibition > Threshold) F->G H Quantify Off-Target Potency (Kd or IC50 Determination) G->H I Cell-Based Target Engagement Assay (e.g., NanoBRET) H->I Characterize Hits J Functional Cellular Assays (Phenotypic Response) H->J K Confirm On-Target & Off-Target Effects in a Biological System I->K J->K

Caption: A tiered workflow for assessing kinase inhibitor selectivity.

The Benzothiazole Scaffold: A Case Study in Diversity

The 1,3-benzothiazole core is a testament to how subtle chemical modifications can dramatically shift kinase selectivity. Various derivatives have been optimized to target different subfamilies of the kinome.

Benzothiazole Derivative ClassPrimary Target(s)Therapeutic Area
2-thioether-benzothiazolesJNK1, JNK2, JNK3Diabetes, Inflammation
Anilinoquinazolinesc-Src, AblOncology
2-aminobenzothiazolesVEGFR-2Oncology (Angiogenesis)
General Benzothiazolesp38α MAPKInflammation
Substituted BenzothiazolesPI3KOncology, Inflammation

This table is a synthesized representation based on multiple literature sources.[1][2][4][5]

For example, a series of 2-thioether-benzothiazoles were developed as potent, allosteric inhibitors of c-Jun N-terminal kinases (JNKs) with selectivity against the closely related p38 MAPK.[4] In contrast, the addition of a quinazoline moiety led to the development of AZD0530, a potent dual inhibitor of c-Src and Abl kinases.[5] This highlights the importance of exploring chemical space around a core scaffold and underscores the necessity of re-evaluating selectivity with each structural modification.

G cluster_scaffold Core Scaffold cluster_targets Diverse Kinase Targets Scaffold 1,3-Benzothiazole R-Groups JNK JNK Scaffold:f1->JNK 2-thioether substitution Src_Abl c-Src / Abl Scaffold:f1->Src_Abl Anilinoquinazoline moiety VEGFR2 VEGFR-2 Scaffold:f1->VEGFR2 2-amino substitution PI3K PI3K Scaffold:f1->PI3K Varied substitutions p38 p38α Scaffold:f1->p38 Varied substitutions

Caption: Structural modifications of the benzothiazole core lead to diverse kinase targets.

Conclusion

The development of safe and effective kinase inhibitors is critically dependent on a thorough understanding of their selectivity profiles. While a specific compound like this compound may lack extensive public data, the principles for its evaluation are well-established. By employing a tiered and multi-faceted approach that combines biochemical, biophysical, and cell-based assays, researchers can build a comprehensive cross-reactivity profile. This data-driven strategy is essential for validating the mechanism of action, predicting potential liabilities, and ultimately guiding the development of the next generation of targeted therapies. The versatile benzothiazole scaffold serves as a powerful reminder that while a chemical starting point may be promising, only rigorous and comprehensive experimental validation can reveal its true therapeutic potential.

References

A Senior Application Scientist's Guide to Comparing the Cytotoxicity of Substituted Benzothiazoles on Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold in Oncology

In the landscape of medicinal chemistry, heterocyclic compounds are foundational. Among them, the benzothiazole nucleus—a bicyclic structure fusing a benzene ring with a thiazole ring—stands out for its remarkable therapeutic versatility.[1][2][3] While its derivatives have demonstrated a wide spectrum of biological activities, their potential as anticancer agents has garnered significant and sustained interest from the research community.[3][4][5]

The anticancer efficacy of a benzothiazole derivative is not inherent to the core structure alone; it is profoundly influenced by the nature and positioning of various substituents.[6] This guide provides an in-depth comparison of the cytotoxic profiles of diversely substituted benzothiazoles against various cancer cell lines. We will explore the critical structure-activity relationships (SAR) that govern their potency, delve into their mechanisms of action, and provide robust, field-proven protocols for their systematic evaluation in a laboratory setting. This document is intended for researchers, chemists, and drug development professionals seeking to navigate the chemical space of benzothiazole derivatives for oncological applications.

Comparative Cytotoxicity: A Data-Driven Overview

The cytotoxic potential of a compound is quantified by its half-maximal inhibitory concentration (IC50), the concentration required to inhibit 50% of cancer cell growth. A lower IC50 value signifies higher potency. The efficacy of benzothiazole derivatives can vary dramatically across different cancer types and even between cell lines of the same origin.

The following table summarizes the cytotoxic activity of several representative substituted benzothiazoles, synthesized and evaluated in various studies. This data highlights the broad range of potencies achievable through chemical modification.

Compound ID / DescriptionCancer Cell LineIC50 ValueReference
Compound 7e (Pyridinyl-2-amine linked)SKRB-3 (Breast)1.2 nM[7][8]
SW620 (Colon)4.3 nM[7][8]
A549 (Lung)44 nM[7][8]
HepG2 (Liver)48 nM[7][8]
Compound 12 (Indole-based semicarbazone)HT29 (Colon)15 nM[8]
H460 (Lung)280 nM[8]
MDA-MB-231 (Breast)680 nM[8]
Compound 4g (1,3,4-Thiadiazole derivative)HT-1376 (Bladder)26.51 µM[9]
Compound 1d (Piperazine derivative)HUH-7 (Liver)7.9 µM[10][11]
MCF-7 (Breast)9.2 µM[10]
HCT-116 (Colon)3.1 µM[10][11]
Compound 4a (2-substituted derivative)PANC-1 (Pancreatic)27 µM[12]
Compound 4b (2-substituted derivative)PANC-1 (Pancreatic)35 µM[12]
PMX-610 (2-(3,4-dimethoxyphenyl)-5-fluoro)MCF-7 / MDA-468 (Breast)Nanomolar range[13]
Compound 9i (Hsp90 CTD Inhibitor)MCF-7 (Breast)3.9 µM[14]

Analysis: The data clearly demonstrates that specific substitutions can yield compounds with exceptionally high potency. For instance, Compound 7e , featuring a pyridinyl-2-amine linkage, exhibits nanomolar activity across a broad spectrum of cell lines, making it a highly promising lead candidate.[7][8] In contrast, other derivatives may show more moderate, micromolar activity, which can still be valuable starting points for further optimization. The selectivity is also noteworthy; some compounds show potent activity against one cell line but are significantly less effective against others.

Structure-Activity Relationship (SAR) and Mechanistic Causality

The variation in cytotoxicity is directly linked to the physicochemical properties conferred by different substituents. Understanding these relationships is crucial for rational drug design.

SAR_Benzothiazole cluster_0 Benzothiazole Core cluster_1 Key Substitution Positions cluster_2 Favorable Moieties BTA Benzothiazole Scaffold R1 Position 2 (C2) - Critical for activity - Often aryl groups (e.g., 4-aminophenyl) - Mimics ATP for kinase binding BTA->R1 Major Impact R2 Position 6 (C6) - Modulates solubility & potency - Halogens, methoxy groups BTA->R2 Modulatory Impact Piperazine Piperazine Ring - Improves bioavailability - Potent cytotoxicity R1->Piperazine e.g., linked via Pyridine Pyridine Ring - Leads to high potency (nM) - Enhances binding interactions R1->Pyridine e.g., linked via Thiourea Thiourea Linker - Increases anticancer potential R1->Thiourea e.g., linked via R3 Other Positions - Fine-tuning properties

Key SAR Insights:

  • Substitution at C2: This is arguably the most critical position for modulating anticancer activity.[3] The introduction of a 2-(4-aminophenyl) group has been identified as a highly effective strategy, leading to potent and selective antitumor drugs.[5][15] The rationale is that the benzothiazole scaffold can act as a mimic of the adenine portion of ATP, allowing it to compete for the ATP-binding site in the catalytic domain of various protein kinases.[13] Substituents at this position directly influence this binding interaction.

  • Aromatic and Heterocyclic Moieties: Linking moieties like pyridine, piperazine, or pyrimidine to the benzothiazole core often results in a significant boost in potency.[8][10][11] These groups can form additional hydrogen bonds or hydrophobic interactions within the target protein's binding pocket, thereby enhancing affinity and inhibitory action.

  • Hydrophobicity: The overall lipophilicity of the molecule, influenced by various substituents, plays a critical role. While a certain degree of hydrophobicity is necessary to cross the cell membrane and reach intracellular targets, excessive lipophilicity can lead to poor aqueous solubility and formulation challenges, hindering development.[13][16]

  • Electron-Withdrawing/Donating Groups: The placement of groups that alter the electron density of the benzothiazole ring system, such as halogens or methoxy groups at the C6 position, can fine-tune the molecule's electronic properties and impact its interaction with biological targets.[3]

Mechanisms of Action: How Benzothiazoles Kill Cancer Cells

Substituted benzothiazoles are not monolithic in their mechanism of action. They can disrupt cancer cell proliferation and survival through multiple pathways.[1][4][6]

  • Induction of Apoptosis: A primary mechanism for many potent benzothiazole derivatives is the induction of programmed cell death, or apoptosis.[4][7][12] This is often achieved by triggering the mitochondrial (intrinsic) pathway, leading to the activation of caspase enzymes that execute the cell death program.[8][10]

  • Kinase Inhibition: As mentioned, many benzothiazoles function as competitive inhibitors of protein kinases, which are crucial enzymes in cell signaling pathways that often become dysregulated in cancer.[6] Targets include tyrosine kinases and others involved in cell growth and proliferation.[13]

  • Cell Cycle Arrest: Compounds can halt the progression of the cell cycle at specific checkpoints (e.g., G2/M or SubG1 phase), preventing cancer cells from dividing and proliferating.[4][9][11]

  • Other Mechanisms: Additional reported mechanisms include topoisomerase inhibition, generation of reactive oxygen species (ROS), direct DNA interaction and damage, and inhibition of crucial chaperone proteins like Hsp90.[4][6][14]

Apoptosis_Pathway BTA Benzothiazole Derivative Mito Mitochondrial Stress BTA->Mito CytoC Cytochrome C Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome aCasp9 Active Caspase-9 Apoptosome->aCasp9 Casp9 Pro-Caspase-9 Casp9->Apoptosome aCasp3 Active Caspase-3 (Executioner) aCasp9->aCasp3 activates Casp3 Pro-Caspase-3 Casp3->aCasp3 Apoptosis Apoptosis (Cell Death) aCasp3->Apoptosis cleaves substrates

Experimental Protocols: A Framework for Self-Validating Cytotoxicity Assessment

To ensure data is robust, reproducible, and trustworthy, standardized protocols are essential. Here, we detail the methodologies for three common colorimetric cytotoxicity assays.[17] The choice of assay depends on the anticipated mechanism of the compound. Using multiple assays provides a more complete picture of the cytotoxic effect.

Cytotoxicity_Workflow cluster_setup Phase 1: Experiment Setup cluster_treatment Phase 2: Compound Treatment cluster_assay Phase 3: Assay & Readout cluster_analysis Phase 4: Data Analysis A1 1. Cell Line Selection (e.g., MCF-7, A549, HepG2) A2 2. Cell Seeding (Plate cells in 96-well plates) A1->A2 A3 3. Cell Adherence (Incubate for 24h) A2->A3 B1 4. Prepare Serial Dilutions (Benzothiazole derivatives) A3->B1 Start Treatment B2 5. Treat Cells (Add compounds to wells) B1->B2 B3 6. Incubation (48h or 72h exposure) B2->B3 C1 7. Perform Cytotoxicity Assay (e.g., MTT, SRB, or LDH) B3->C1 End Incubation C2 8. Read Absorbance (Plate Reader) C1->C2 D1 9. Data Normalization (% Viability vs. Control) C2->D1 Raw Data D2 10. Dose-Response Curve (Non-linear regression) D1->D2 D3 11. Calculate IC50 Value D2->D3

Protocol 1: MTT Assay (Metabolic Activity)

This is one of the most widely used assays for preliminary anticancer screening.[18]

  • Principle: This assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

  • Materials: 96-well plates, cancer cell lines, culture medium, MTT reagent (5 mg/mL in PBS), DMSO, multi-channel pipette, microplate reader.

  • Methodology:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment. Causality: This initial incubation ensures cells are in a healthy, exponential growth phase before treatment.

    • Compound Treatment: Prepare serial dilutions of the benzothiazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

    • Incubation: Incubate the plate for 48-72 hours.

    • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 4 hours. Causality: This allows sufficient time for the enzymatic conversion to formazan in viable cells.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes. Causality: DMSO is a powerful solvent required to fully dissolve the water-insoluble formazan, ensuring an accurate absorbance reading.

    • Readout: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot against compound concentration to determine the IC50.

Protocol 2: Sulforhodamine B (SRB) Assay (Total Protein Content)
  • Principle: The SRB assay is based on the ability of the sulforhodamine B dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, and thus to the number of cells.[17]

  • Materials: 96-well plates, Trichloroacetic acid (TCA), SRB solution (0.4% w/v in 1% acetic acid), Tris base solution (10 mM), microplate reader.

  • Methodology:

    • Seeding & Treatment: Follow steps 1-3 from the MTT protocol.

    • Cell Fixation: After incubation, gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C. Causality: TCA fixes the cells by precipitating proteins and macromolecules, attaching them to the bottom of the well.

    • Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates completely.

    • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

    • Wash & Dry: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates. Causality: Washing with acetic acid removes non-specifically bound SRB, reducing background noise.

    • Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Readout: Measure the absorbance at 510 nm.

    • Analysis: Calculate cell viability and determine the IC50 as described for the MTT assay.

Conclusion and Future Directions

The benzothiazole scaffold is a privileged structure in the development of anticancer agents.[1][4] As this guide has demonstrated, targeted substitutions on the benzothiazole ring can yield derivatives with exceptionally high cytotoxic potency against a range of human cancer cell lines. The most promising compounds often feature moieties like substituted phenyl, pyridine, and piperazine rings at the C2 position, and exert their effects through mechanisms such as apoptosis induction and kinase inhibition.[6][7][11][15]

The provided protocols offer a standardized and reliable framework for the initial in vitro screening of novel benzothiazole derivatives.[17][19] The data generated from these assays is fundamental for establishing structure-activity relationships and selecting lead compounds for further investigation. Future work should focus on optimizing the most potent hits to improve their pharmacological profiles, conducting in-depth mechanistic studies, and ultimately validating their efficacy and safety in preclinical in vivo models.

References

A Researcher's Guide to the Metabolic Stability and Pharmacokinetic Profile of 2-Aminobenzothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminobenzothiazole scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for a multitude of therapeutic agents with applications ranging from neuroprotection to oncology.[1] However, the journey from a promising hit compound to a clinical candidate is fraught with challenges, paramount among which are the optimization of its metabolic stability and pharmacokinetic (PK) profile. This guide provides an in-depth comparison of the metabolic fate and in vivo behavior of 2-aminobenzothiazole derivatives, supported by experimental data and established protocols, to empower researchers in drug discovery and development to make informed decisions.

The Metabolic Gauntlet: Understanding the Stability of the 2-Aminobenzothiazole Core

The inherent metabolic stability of a compound dictates its half-life in the body and, consequently, its dosing regimen. The 2-aminobenzothiazole nucleus, while versatile, can be susceptible to metabolic transformations, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[2] This susceptibility is a critical parameter to assess early in the drug discovery cascade.

Key Metabolic Pathways

The metabolism of 2-aminobenzothiazoles is predominantly oxidative, followed by conjugation reactions. The primary routes of metabolism include:

  • Hydroxylation: The aromatic benzothiazole ring and any appended phenyl rings are susceptible to hydroxylation, a common reaction catalyzed by CYP enzymes.

  • N-Hydroxylation: The exocyclic amino group can undergo hydroxylation, a pathway particularly noted for the approved drug Riluzole, primarily mediated by CYP1A2.[2]

  • Glucuronidation: Following hydroxylation, the newly introduced hydroxyl groups can be conjugated with glucuronic acid, increasing water solubility and facilitating excretion.[2]

These metabolic transformations are critical to understand as they can lead to rapid clearance of the parent compound, reducing its therapeutic efficacy.

Metabolic Pathways of 2-Aminobenzothiazoles Figure 1: Primary Metabolic Pathways of 2-Aminobenzothiazoles 2-Aminobenzothiazole Core 2-Aminobenzothiazole Core Oxidative Metabolism (Phase I) Oxidative Metabolism (Phase I) 2-Aminobenzothiazole Core->Oxidative Metabolism (Phase I) CYP450 Enzymes (e.g., CYP1A2) Hydroxylated Metabolites Hydroxylated Metabolites Oxidative Metabolism (Phase I)->Hydroxylated Metabolites Aromatic Hydroxylation N-Hydroxylated Metabolites N-Hydroxylated Metabolites Oxidative Metabolism (Phase I)->N-Hydroxylated Metabolites Amino Group Hydroxylation Conjugation (Phase II) Conjugation (Phase II) Hydroxylated Metabolites->Conjugation (Phase II) UGT Enzymes N-Hydroxylated Metabolites->Conjugation (Phase II) UGT Enzymes Glucuronide Conjugates Glucuronide Conjugates Conjugation (Phase II)->Glucuronide Conjugates Excretion Excretion Glucuronide Conjugates->Excretion

Caption: Figure 1: Primary Metabolic Pathways of 2-Aminobenzothiazoles.

Comparative In Vitro Metabolic Stability

The metabolic stability of 2-aminobenzothiazole derivatives can vary significantly based on their substitution patterns. A common approach to assess this is through incubation with human liver microsomes (HLM), which are rich in CYP enzymes.[3] The data below compares the in vitro half-lives of several antitubercular 2-aminobenzothiazole analogs, highlighting the impact of structural modifications.

Compound IDStructureIn Vitro Half-life (t½) in HLM (minutes)Reference
Analog 1 2-amino-N-(4-chlorophenyl)benzothiazole-6-carboxamide8[3]
Analog 2 N-(4-chlorophenyl)-2-(propylamino)benzothiazole-6-carboxamide15[3]
Analog 3 N-(4-chlorophenyl)-2-(isopropylamino)benzothiazole-6-carboxamide26[3]
Analog 4 2-(butylamino)-N-(4-chlorophenyl)benzothiazole-6-carboxamide12[3]
Analog 5 N-(4-chlorophenyl)-2-(isobutylamino)benzothiazole-6-carboxamide19[3]

Table 1: Comparative Metabolic Stability of 2-Aminobenzothiazole Analogs in Human Liver Microsomes.

The data clearly indicates that even minor modifications to the 2-amino substituent can have a profound impact on metabolic stability. The increased steric hindrance around the nitrogen in Analog 3 (isopropyl group) appears to confer greater stability compared to the linear alkyl chains of other analogs. This underscores the importance of strategic structural modifications to block or hinder sites of metabolic attack.

The In Vivo Journey: A Comparative Look at Pharmacokinetic Profiles

A favorable pharmacokinetic profile ensures that a drug reaches its target in sufficient concentrations and for an adequate duration to elicit a therapeutic effect. Key parameters include bioavailability, plasma protein binding, volume of distribution, and elimination half-life.

Benchmarking Against Approved Drugs

To provide a relevant context, we can compare the pharmacokinetic profiles of novel 2-aminobenzothiazole derivatives against two clinically approved drugs that share this core structure: Pramipexole (an anti-Parkinson's agent) and Riluzole (used to treat amyotrophic lateral sclerosis).[4]

ParameterPramipexoleRiluzoleSignificance for Drug Design
Bioavailability >90%~60%High oral bioavailability is desirable for patient convenience.[4]
Tmax ~2 hours1-1.5 hoursIndicates the rate of absorption.[4]
Food Effect Delays Tmax, no effect on extent of absorptionHigh-fat meal decreases AUC by ~20% and Cmax by ~45%Food can significantly impact absorption and should be evaluated.[4]
Protein Binding ~15%~96%High protein binding can limit the free drug available to act on the target.[4]
Metabolism Negligible (<10%)Extensively metabolized by CYP1A2 and glucuronidationA compound's susceptibility to metabolism dictates its clearance rate.[4]
Elimination Half-life (t½) 8-12 hours~12 hoursDetermines the dosing frequency.[4]

Table 2: Comparative Pharmacokinetic Parameters of Approved 2-Aminobenzothiazole Drugs.[4]

This comparison reveals the diverse pharmacokinetic profiles that can arise from the 2-aminobenzothiazole scaffold. Pramipexole's low metabolism and high bioavailability stand in contrast to Riluzole's extensive metabolism. These differences are largely attributable to the substituents on the core structure, which influence physicochemical properties and interactions with metabolic enzymes and transporters.

In Silico ADME Predictions for Novel Analogs

In the early stages of drug discovery, in silico models are invaluable for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of novel compounds. A study on a series of 16 novel 2-aminobenzothiazole derivatives as potential anticancer agents provided the following predictions.[5][6]

ADME PropertyPredicted Outcome for the Series (OMS1-OMS16)Implication for Development
Human Intestinal Absorption Good for the majority of compoundsSuggests good potential for oral administration.[7]
Aqueous Solubility Predicted to be goodFavorable for formulation and absorption.[7]
Blood-Brain Barrier (BBB) Permeability Ranged from low to very lowSuggests these compounds may be suitable for treating non-CNS tumors.[7]
CYP2D6 Inhibition Most compounds predicted to be non-inhibitorsLower risk of drug-drug interactions with substrates of this major CYP isozyme.[5]

Table 3: In Silico ADME Predictions for a Library of Novel 2-Aminobenzothiazole Derivatives.

These in silico predictions, while needing experimental validation, provide a valuable early assessment of the drug-like properties of a new series of compounds and can guide the selection of candidates for further preclinical development.

Experimental Protocols for Core Assays

To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. Below are step-by-step methodologies for key in vitro and in vivo assays.

In Vitro Metabolic Stability Assessment in Human Liver Microsomes

This assay is a cornerstone for evaluating a compound's susceptibility to Phase I metabolism.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Methodology:

  • Preparation: Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine pooled human liver microsomes (final concentration 0.5 mg/mL) and phosphate buffer (pH 7.4). Pre-warm the mixture at 37°C.

  • Initiation: Add the test compound to the incubation mixture (final concentration 1 µM). Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction in the aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the microsomal proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound against time. The slope of the linear regression line is used to calculate the in vitro half-life (t½ = -0.693 / slope). Intrinsic clearance (CLint) can then be calculated from the half-life and protein concentration.

In Vitro Metabolic Stability Workflow Figure 2: Workflow for In Vitro Metabolic Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis Compound_Stock Prepare Test Compound Stock Solution (1 mM) Incubate Incubate at 37°C Compound_Stock->Incubate Microsome_Mix Prepare Microsome/ Buffer Mixture Microsome_Mix->Incubate NADPH_System Prepare NADPH- Regenerating System NADPH_System->Incubate Time_Points Collect Aliquots at Time Points Incubate->Time_Points Quench Quench Reaction with Acetonitrile + IS Time_Points->Quench Centrifuge Centrifuge to Precipitate Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Calculate Calculate t½ and CLint LCMS->Calculate

Caption: Figure 2: Workflow for In Vitro Metabolic Stability Assay.

In Vivo Pharmacokinetic Study in Rodents

This type of study provides essential information on how a drug behaves in a living organism.

Objective: To determine key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½, Clearance) after administration of a test compound.

Methodology:

  • Animal Model: Use a suitable rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice). Acclimatize the animals before the study.

  • Dosing: Prepare a formulation of the test compound for the desired route of administration (e.g., oral gavage or intravenous injection). Administer a single dose of the compound to a cohort of animals.

  • Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples from the animals (e.g., via tail vein or saphenous vein).

  • Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.

  • Bioanalysis: Develop and validate a sensitive bioanalytical method (typically LC-MS/MS) for the quantification of the test compound in plasma.

  • Sample Analysis: Analyze the plasma samples to determine the concentration of the test compound at each time point.

  • Pharmacokinetic Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis of the plasma concentration-time data to calculate the key pharmacokinetic parameters.

Conclusion and Future Directions

The 2-aminobenzothiazole scaffold remains a highly attractive starting point for the design of novel therapeutics. However, as this guide has illustrated, careful consideration of metabolic stability and pharmacokinetic properties is paramount for successful drug development. The comparative data presented herein demonstrates that while some derivatives exhibit favorable drug-like properties, metabolic instability can be a significant liability for this class of compounds.[3]

Future research should focus on establishing clear structure-metabolism relationships to guide the rational design of more stable analogs. This can be achieved through a combination of in vitro and in silico approaches, with a focus on identifying and blocking metabolic "soft spots" through targeted chemical modifications. By integrating a thorough understanding of ADME properties from the earliest stages of discovery, the full therapeutic potential of the versatile 2-aminobenzothiazole scaffold can be realized.

References

A Head-to-Head Comparison of Benzothiazole and Benzoxazole Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the benzothiazole and benzoxazole scaffolds have emerged as privileged structures, lauded for their synthetic tractability and ability to form key interactions within the ATP-binding pocket of various kinases. This guide provides an in-depth, head-to-head comparison of these two heterocyclic systems, offering experimental data, mechanistic insights, and detailed protocols to inform the strategic design of next-generation kinase inhibitors.

The Tale of Two Scaffolds: Structural Nuances and Their Implications

Benzothiazole and benzoxazole are bioisosteres, differing by the substitution of a sulfur atom in the former with an oxygen atom in the latter within the five-membered ring fused to a benzene ring. This seemingly subtle change imparts distinct physicochemical properties that can significantly influence a molecule's biological activity, selectivity, and pharmacokinetic profile.

The sulfur atom in benzothiazole is larger and more polarizable than the oxygen in benzoxazole, which can lead to different non-covalent interactions with amino acid residues in the kinase active site. Furthermore, the C2-position of both scaffolds is a key vector for introducing substituents that can modulate potency and selectivity. The choice between a benzothiazole and a benzoxazole core can therefore be a critical decision in the optimization of a kinase inhibitor lead.

Performance Showdown: A Data-Driven Comparison

To objectively assess the relative merits of benzothiazole and benzoxazole scaffolds, we will examine their performance as inhibitors of several key kinase targets implicated in cancer and inflammatory diseases.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a crucial mediator of angiogenesis, making it a prime target for anti-cancer therapies. A study comparing a series of benzoxazole and benzothiazole derivatives revealed interesting structure-activity relationships (SAR).[1]

Compound IDScaffoldR GroupIC50 vs. HepG2 (µM)IC50 vs. HCT-116 (µM)IC50 vs. MCF-7 (µM)VEGFR-2 Inhibition IC50 (µM)
4b Benzothiazole4-chlorophenyl9.97 ± 0.86.99 ± 0.57.89 ± 0.70.13 ± 0.02
4c Benzoxazole4-chlorophenyl9.45 ± 0.85.76 ± 0.47.36 ± 0.50.12 ± 0.01
Sorafenib --9.18 ± 0.65.47 ± 0.37.26 ± 0.30.10 ± 0.02

In this matched molecular pair analysis where the only difference is the heteroatom in the fused ring system, the benzoxazole analog (4c) demonstrated slightly greater potency against cancer cell lines and VEGFR-2 compared to its benzothiazole counterpart (4b).[1] Both compounds exhibited potency comparable to the approved multi-kinase inhibitor, sorafenib.[1] This suggests that for this particular substitution pattern targeting VEGFR-2, the oxygen atom of the benzoxazole ring may engage in more favorable interactions within the kinase's active site.

p38α Mitogen-Activated Protein (MAP) Kinase

The p38α MAP kinase is a key player in inflammatory signaling pathways. A series of novel N-(benzothiazol/oxazol-2-yl)-2-[(5-(phenoxymethyl)-4-aryl-4H-1,2,4-triazol-3-yl)thio] acetamide derivatives were synthesized and evaluated for their p38α MAP kinase inhibitory activity.[2]

Compound IDScaffoldR Groupp38α MAP Kinase Inhibition IC50 (µM)
5b Benzothiazole4-fluorophenyl0.031 ± 0.14
5i Benzoxazole4-fluorophenyl>10
SB 203580 --0.043 ± 0.14

In this series, the benzothiazole-containing compound (5b) was a potent inhibitor of p38α MAP kinase, even surpassing the well-known inhibitor SB 203580.[2] In stark contrast, its benzoxazole analog (5i) was inactive.[2] This dramatic difference in activity highlights how the choice of the heterocyclic core can be a determining factor for potent kinase inhibition, with the sulfur atom of the benzothiazole likely playing a crucial role in binding to the p38α active site.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the context in which these inhibitors function and how they are evaluated, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates DAG DAG PLCg->DAG PKC PKC DAG->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Angiogenesis, Cell Proliferation, Migration ERK->Proliferation Inhibitor Benzothiazole/ Benzoxazole Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Assays cluster_2 Target Engagement a Synthesize Benzothiazole & Benzoxazole Analogs b In Vitro Kinase Assay (e.g., TR-FRET, Luminescence) a->b d Cell Viability Assay (e.g., CellTiter-Glo) a->d f Cellular Thermal Shift Assay (CETSA) a->f c Determine IC50 Values b->c e Determine GI50/IC50 Values d->e g Confirm Target Binding in Cells f->g

Caption: A typical workflow for the evaluation of kinase inhibitors.

Experimental Protocols: A Guide to Best Practices

Reproducible and reliable data are the cornerstones of drug discovery. This section provides detailed, step-by-step protocols for key assays used in the evaluation of kinase inhibitors.

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol is adapted from commercially available kits (e.g., ADP-Glo™ Kinase Assay, Promega) and provides a general framework for measuring kinase activity.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. In the first step, the kinase reaction is terminated, and the remaining ATP is depleted. In the second step, the produced ADP is converted back to ATP, which is then used by luciferase to generate a luminescent signal that is proportional to the kinase activity.

Materials:

  • Kinase of interest

  • Kinase substrate

  • ATP

  • Test compounds (benzothiazole/benzoxazole inhibitors)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Kinase buffer (specific to the kinase)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate kinase buffer.

  • Kinase Reaction: a. To each well of a 384-well plate, add 2.5 µL of the test compound solution. b. Add 2.5 µL of a 2X kinase/substrate mixture to each well. c. To initiate the reaction, add 5 µL of a 2X ATP solution to each well. d. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol outlines the use of the CellTiter-Glo® assay to determine the effect of inhibitors on cancer cell proliferation.[3][4][5][6][7]

Principle: This homogeneous assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[3][7] The luminescent signal generated is proportional to the amount of ATP and, therefore, the number of viable cells.[7]

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • Test compounds

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well or 384-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into an opaque-walled multiwell plate at a predetermined optimal density and allow them to attach overnight.[4]

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[4][5] Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[4][5]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[4] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[4][5]

  • Measurement: Record the luminescence using a plate reader.[4]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the GI50 or IC50 values.

Cellular Thermal Shift Assay (CETSA®) for Target Engagement

This protocol provides a framework for performing a CETSA experiment to confirm that a compound binds to its intended kinase target within a cellular context.[8][9][10]

Principle: CETSA is based on the principle that a protein's thermal stability increases upon ligand binding.[8] By heating intact cells treated with a compound and then quantifying the amount of soluble target protein remaining, one can assess target engagement.[8]

Materials:

  • Cells expressing the target kinase

  • Test compound

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Thermal cycler or heating block

  • Lysis buffer

  • Antibodies for the target protein (for Western blotting) or an appropriate detection method (e.g., AlphaLISA®, MSD®)[10]

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.[8]

  • Heating Step: Harvest and wash the cells, then resuspend them in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.[8]

  • Cell Lysis and Protein Extraction: Lyse the cells (e.g., by freeze-thaw cycles or sonication) and centrifuge at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Detection of Soluble Target Protein: Analyze the amount of soluble target protein in each sample using a suitable detection method such as Western blotting, ELISA, or proximity-based assays.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[8]

Conclusion and Future Perspectives

The head-to-head comparison of benzothiazole and benzoxazole kinase inhibitors reveals that neither scaffold is universally superior. The choice between them is highly dependent on the specific kinase target and the desired inhibitor properties. As demonstrated with VEGFR-2 and p38α MAP kinase, a subtle change from oxygen to sulfur can dramatically alter the inhibitory potency.

This guide underscores the importance of empirical data and a rational, structure-based approach to drug design. By leveraging the distinct properties of both benzothiazole and benzoxazole scaffolds and employing robust experimental methodologies, researchers can continue to develop novel, potent, and selective kinase inhibitors for the treatment of a wide range of human diseases. The future of kinase inhibitor design will likely involve a more nuanced understanding of how these and other privileged scaffolds can be optimally functionalized to achieve desired therapeutic outcomes.

References

A Comparative Guide to Validating Target Engagement of 5-Chloro-6-methoxy-1,3-benzothiazol-2-amine for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Hit Compound to Validated Lead

In the landscape of modern drug discovery, the identification of a "hit" compound—a molecule demonstrating a desired phenotypic effect—is merely the first step of a long and rigorous journey. The compound 5-Chloro-6-methoxy-1,3-benzothiazol-2-amine, a member of the versatile benzothiazole family known for a wide spectrum of biological activities, represents such a starting point.[1][2] However, a critical question looms for any drug development professional: what is the specific molecular target of this compound, and can we prove it binds to that target in a biologically relevant setting?

Answering this question is the essence of Target Engagement validation. Demonstrating that a molecule interacts with its intended protein target is fundamental to building a robust structure-activity relationship (SAR), interpreting efficacy, and de-risking potential off-target toxicities.[3] In fact, a lack of efficacy, often stemming from poor target engagement, is a primary reason for the failure of drug candidates in clinical trials.[3]

This guide provides a comprehensive comparison of modern techniques to validate the target engagement of this compound. We will navigate the process from two common starting points:

  • Target Identification: When the primary target is unknown, and an unbiased, proteome-wide search is necessary.

  • Target Validation: When a candidate target has been proposed, and direct, quantitative confirmation of the interaction is required.

This document is structured to provide not just protocols, but the strategic rationale behind choosing one method over another, ensuring that experimental designs are both robust and informative.

Part 1: The Unbiased Search - Identifying the Molecular Target

When a compound like this compound is identified through phenotypic screening, the first challenge is to deconvolve its mechanism of action by identifying its direct binding partner(s). This process requires unbiased, proteome-scale methods that can pinpoint interactions without prior assumptions.

Workflow for Unbiased Target Identification

The general workflow involves exposing a complex biological sample (like cell lysate or intact cells) to the compound and using a sophisticated analytical method to detect which proteins have been "touched" by the molecule.

cluster_0 Experimental Phase cluster_1 Analytical Phase Compound 5-Chloro-6-methoxy- 1,3-benzothiazol-2-amine Interaction Compound-Protein Interaction Compound->Interaction System Biological System (e.g., Cell Lysate, Intact Cells) System->Interaction MS LC-MS/MS Analysis Interaction->MS Sample Prep (e.g., Heat Shock, Affinity Capture) Data Proteomic Data Acquisition MS->Data Analysis Bioinformatic Analysis (Identifying Stabilized or Enriched Proteins) Data->Analysis Hits Putative Target Proteins Analysis->Hits

Caption: Workflow for unbiased target identification using mass spectrometry.

Method Comparison: Target Identification Techniques

We will compare two powerful, mass spectrometry-based approaches: Thermal Proteome Profiling (TPP) and Affinity Purification-Mass Spectrometry (AP-MS).

FeatureThermal Proteome Profiling (TPP / CETSA®-MS)Affinity Purification-Mass Spectrometry (AP-MS)
Principle Ligand binding increases the thermal stability of the target protein, preventing its aggregation upon heating.[4][5]An immobilized version of the compound is used as "bait" to capture interacting proteins from a cell lysate.
Compound Requirement Unmodified, native compound.Requires chemical synthesis of an affinity probe (e.g., biotinylated or bead-linked compound).
Biological Context Can be performed in intact, live cells, providing high physiological relevance.[6]Typically performed in cell lysates, which may disrupt cellular compartments and protein complexes.
Potential Artifacts Changes in protein stability due to indirect, downstream pathway effects.Non-specific binding to the linker, bead, or immobilized compound. Requires stringent wash conditions and controls.
Information Output Identifies direct targets and can reveal off-targets across the soluble proteome.[4]Identifies proteins that bind directly or as part of a larger complex to the compound.
Recommendation Superior choice for initial, unbiased screening due to its use of the unmodified compound in a highly physiological context.Useful for confirming hits from TPP or when a functional affinity probe can be readily synthesized without disrupting binding.

Part 2: Focused Validation - Confirming Engagement with a Hypothesized Target

Once a putative target is identified, the next step is to rigorously validate this interaction using a suite of orthogonal assays. A robust validation strategy combines biophysical methods using purified components with cell-based assays that confirm engagement in a native biological environment.[7][8]

A. Biophysical Validation: The Direct Handshake

Biophysical assays utilize purified protein and the compound to prove a direct interaction, characterize its affinity, and determine its kinetics and thermodynamics.[9][10]

TechniquePrincipleKey Output(s)ThroughputExpertise/Cost
Thermal Shift Assay (TSA / DSF) Measures the change in protein melting temperature (Tm) upon ligand binding using a fluorescent dye.[4]ΔTm (shift in melting temp), qualitative evidence of binding.HighLow / Low
Surface Plasmon Resonance (SPR) Detects changes in refractive index as the compound flows over a sensor chip with immobilized protein.[9]Affinity (K D), Kinetics (k a, k d), Stoichiometry.MediumHigh / High
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding event.[7]Affinity (K D), Thermodynamics (ΔH, ΔS), Stoichiometry.LowMedium / High
Detailed Protocol: Thermal Shift Assay (TSA/DSF)

Rationale: TSA is an excellent first-line biophysical assay due to its speed, low cost, and high throughput. It provides a clear "yes/no" answer to the question of direct binding. A positive result, indicated by an increase in the protein's melting temperature (Tm), provides strong evidence to proceed with more quantitative methods like SPR or ITC.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of purified recombinant target protein (e.g., 1 mg/mL) in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). Causality: The buffer should be optimized for protein stability and lack components that interfere with fluorescence.

    • Prepare a 100X stock of SYPRO™ Orange dye in DMSO.

    • Prepare a serial dilution of this compound in DMSO, followed by a 1:100 dilution in the protein buffer to create 1X compound solutions. Causality: Maintaining a final DMSO concentration below 1% is critical to prevent protein destabilization.

  • Assay Setup (96-well format):

    • In each well of a 96-well qPCR plate, add:

      • 2 µL of 1X compound solution (or buffer with 1% DMSO for no-compound control).

      • 18 µL of a master mix containing the target protein (final concentration 2 µM) and SYPRO Orange dye (final concentration 5X).

    • Seal the plate securely with an optical seal.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve experiment:

      • Ramp temperature from 25 °C to 95 °C at a rate of 0.5 °C/minute.

      • Acquire fluorescence readings at each temperature interval.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature.

    • The melting temperature (Tm) is the inflection point of the curve, often calculated by the instrument software as the peak of the first derivative.

    • Calculate the ΔTm by subtracting the Tm of the control (protein + DMSO) from the Tm of the compound-treated sample. A ΔTm > 2 °C is generally considered a significant stabilizing shift.

B. Cell-Based Validation: Engagement in the Native Environment

Confirming that a compound can penetrate the cell membrane and bind to its target in the complex milieu of the cytoplasm is a critical step.[11][12] Cellular assays provide this crucial layer of validation.

CETSA is the gold standard for confirming target engagement in cells or even tissues.[13] It extends the principle of the biophysical TSA to the cellular environment. When intact cells are treated with a compound, the target protein, if engaged, becomes stabilized. Upon heating the cells, this stabilized protein remains soluble, while unbound proteins denature and aggregate. The amount of soluble target protein remaining after the heat shock is then quantified.[5][6]

cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis cluster_3 Start Live Cells Treat Treat with Compound or Vehicle (DMSO) Start->Treat Heat Apply Heat Shock (e.g., 52°C for 3 min) Treat->Heat Lysis Cell Lysis Heat->Lysis Centrifuge Centrifugation (Separate Soluble vs. Aggregated Proteins) Lysis->Centrifuge Quantify Quantify Soluble Target (e.g., Western Blot, ELISA) Centrifuge->Quantify Result Increased Soluble Protein Indicates Target Engagement Quantify->Result a Without Compound: Target Denatures b With Compound: Target is Stabilized

Caption: The experimental workflow of the Cellular Thermal Shift Assay (CETSA®).

Detailed Protocol: Isothermal Dose-Response (ITDR) CETSA

Rationale: This CETSA format is used to determine the potency of the compound in stabilizing its target in cells, generating a dose-response curve from which an EC50 (effective concentration for 50% of maximal stabilization) can be derived.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line to ~80% confluency.

    • Harvest the cells and prepare a single-cell suspension.

    • Aliquot cells into PCR tubes.

    • Treat each aliquot with a different concentration of this compound (e.g., 0.01 µM to 100 µM) or vehicle (DMSO) for 1 hour at 37 °C. Causality: The incubation allows for compound uptake and target binding within the cells.

  • Thermal Challenge:

    • Heat the cell suspensions in a PCR cycler for 3 minutes at a pre-determined optimal temperature (e.g., 52 °C). A separate set of tubes is kept at room temperature (no-heat control). Causality: This specific temperature is chosen from an initial optimization experiment to be on the steep slope of the protein's melting curve, maximizing the observable stabilization window.

  • Lysis and Fractionation:

    • Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25 °C water bath).

    • Clarify the lysates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4 °C) to separate the soluble fraction (supernatant) from the aggregated protein pellet.

  • Quantification:

    • Carefully collect the supernatant.

    • Quantify the amount of the specific target protein in the soluble fraction using a suitable method like Western Blotting, ELISA, or a high-throughput immunoassay like HTRF or AlphaLISA.[6][12]

  • Data Analysis:

    • For Western Blots, perform densitometry on the bands.

    • Normalize the signal from each heated sample to its corresponding unheated control.

    • Plot the normalized soluble protein fraction against the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 of target stabilization.

Interpreting and Comparing Validation Data

A successful validation campaign will generate complementary data across different platforms.

AssayHypothetical Result for this compoundInterpretation
TSA (Biophysical) ΔTm = +5.2 °CThe compound directly binds to and stabilizes the purified target protein.
SPR (Biophysical) K D = 750 nMThe compound has a sub-micromolar affinity for its target, characteristic of a promising lead.
CETSA (Cell-Based) EC50 = 1.5 µMThe compound enters the cell and engages its target, with potency reasonably close to its biochemical affinity.
Functional Assay IC50 = 2.1 µMThe target engagement translates into a functional cellular outcome (e.g., inhibition of an enzymatic reaction or signaling pathway).

Rationale for Comparison: The convergence of data is key. A biophysical K D of 750 nM should ideally lead to a cellular target engagement EC50 and a functional IC50 in a similar low-micromolar range. Large discrepancies (e.g., >10-fold) may suggest issues with cell permeability, compound metabolism, or an indirect mechanism of action that requires further investigation.

Part 3: The Final Frontier - In Vivo Target Engagement

The ultimate confirmation of a drug candidate's mechanism is to demonstrate target engagement in a living organism.[8][14] This step connects the molecular interaction to the physiological response and is critical for establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships.

Methods like ex vivo CETSA , where tissues are harvested from compound-dosed animals and subjected to the CETSA protocol, are powerful tools for this purpose.[13] They can confirm that the compound reaches the target tissue at sufficient concentrations to engage its protein target in the intended disease model.

Conclusion: A Multi-Faceted Strategy for Confidence in Mechanism

Validating the target engagement of a compound like this compound is not a single experiment but a strategic, multi-layered process. It begins with an unbiased search to identify the target and culminates in a suite of orthogonal assays that confirm the interaction with increasing levels of biological complexity.

  • Start Broad: Use unbiased proteomics like Thermal Proteome Profiling to identify high-confidence candidate targets without modifying the original hit compound.

  • Confirm Directly: Employ biophysical techniques like Thermal Shift Assays and Surface Plasmon Resonance to prove a direct, high-affinity interaction with the purified protein.

  • Validate in Context: Use cell-based methods, with the Cellular Thermal Shift Assay being the gold standard, to demonstrate that the compound enters the cell and engages its target in its native environment.

  • Correlate with Function: Ensure that the measured target engagement potency correlates with the compound's effect in a relevant functional assay.

By systematically applying these complementary methods, researchers can build a robust and compelling data package that validates the mechanism of action, instills confidence in the lead compound, and paves the way for successful preclinical and clinical development.

References

Benchmarking 5-Chloro-6-methoxy-1,3-benzothiazol-2-amine: A Comparative Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the benzothiazole scaffold has emerged as a "privileged structure," demonstrating a remarkable breadth of pharmacological activities.[1][2][3] Derivatives of this heterocyclic system are actively investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[4][5] This guide focuses on a specific analogue, 5-Chloro-6-methoxy-1,3-benzothiazol-2-amine, providing a framework for its systematic evaluation against established clinical agents.

This document is structured to guide researchers through a logical, data-driven process of benchmarking. We will first propose a hypothetical yet plausible biological activity profile for this compound based on the known properties of related compounds. Subsequently, we will outline detailed experimental protocols for head-to-head comparisons with standard-of-care drugs. The aim is to equip drug development professionals with the rationale and methodology required to ascertain the therapeutic potential of this promising molecule.

Hypothesized Therapeutic Potential: Anticancer and Antimicrobial Activity

The presence of a halogen (chloro) and an electron-donating (methoxy) group on the benzene ring of the benzothiazole core suggests that this compound may exhibit significant biological activity. Halogenated benzothiazoles have shown enhanced anticancer and antimicrobial efficacy.[6][7] Therefore, this guide will focus on benchmarking the compound in these two key therapeutic areas.

Part 1: In Vitro Anticancer Activity Assessment

A primary and crucial step in the evaluation of a potential anticancer agent is the assessment of its cytotoxic effects against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, robust, and reliable colorimetric method for this purpose.[8] It measures the metabolic activity of cells, which in most cases, correlates with cell viability.

Comparative Drugs:
  • Doxorubicin: A well-characterized anthracycline antibiotic widely used in chemotherapy, known to intercalate DNA.

  • Cisplatin: A platinum-based chemotherapy drug that cross-links DNA, triggering apoptosis.[9]

Selected Human Cancer Cell Lines:
  • MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).

  • A549: Human lung carcinoma.

  • HCT116: Human colorectal carcinoma.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is designed for a 96-well plate format, allowing for high-throughput screening.

  • Cell Seeding:

    • Harvest and count cells from logarithmic phase cultures.

    • Seed cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of this compound, Doxorubicin, and Cisplatin in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations.

    • Remove the old medium from the cell plates and add 100 µL of the medium containing the various concentrations of the test and reference compounds. Include vehicle-only controls.

    • Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plates for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Presentation

The percentage of cell viability will be calculated using the following formula:

% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The half-maximal inhibitory concentration (IC₅₀) for each compound will be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Hypothetical IC₅₀ Values (µM) for this compound and Standard Anticancer Drugs

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
This compound8.512.36.8
Doxorubicin0.91.50.7
Cisplatin5.28.14.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A Seed Cells in 96-well Plate B Incubate 24h A->B C Add Serial Dilutions of Compounds B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 2-4h E->F G Solubilize Formazan F->G H Read Absorbance at 570 nm G->H I Data Analysis H->I Calculate IC50

Caption: Workflow for the MTT cytotoxicity assay.

Potential Mechanism of Action of Benzothiazole Anticancer Agents

Benzothiazole derivatives have been reported to exert their anticancer effects through various mechanisms.[2][3][10] These include the inhibition of crucial enzymes like tyrosine kinases and topoisomerases, as well as the induction of apoptosis.[3][9] Further mechanistic studies, such as cell cycle analysis and apoptosis assays (e.g., Annexin V/PI staining), would be necessary to elucidate the specific mode of action of this compound.

Part 2: In Vitro Antimicrobial Susceptibility Testing

The evaluation of a compound's antimicrobial properties is essential, particularly in the face of rising antibiotic resistance. The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][11]

Comparative Drugs:
  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase.[4][5]

  • Ampicillin: A beta-lactam antibiotic that inhibits bacterial cell wall synthesis.[12]

Selected Microbial Strains:
  • Gram-positive: Staphylococcus aureus (ATCC 29213)

  • Gram-negative: Escherichia coli (ATCC 25922)

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum:

    • Culture the bacterial strains overnight on appropriate agar plates.

    • Prepare a bacterial suspension in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microdilution Plates:

    • Perform two-fold serial dilutions of this compound, Ciprofloxacin, and Ampicillin in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

    • The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

    • Cover the plates and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]

Data Presentation

The MIC values provide a quantitative measure of the antimicrobial potency.

Table 2: Hypothetical MIC Values (µg/mL) for this compound and Standard Antibiotics

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
This compound1632
Ciprofloxacin0.50.015
Ampicillin0.258

Note: The data presented in this table is hypothetical and for illustrative purposes only.

MIC_Workflow A Prepare Serial Dilutions of Compounds in 96-well Plate C Inoculate Wells with Bacterial Suspension A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D Incubate at 37°C for 18-24h C->D E Visually Inspect for Turbidity D->E F Determine Lowest Concentration with No Growth (MIC) E->F

Caption: Workflow for the broth microdilution MIC assay.

Potential Mechanism of Action of Benzothiazole Antimicrobial Agents

The antimicrobial activity of benzothiazole derivatives has been attributed to the inhibition of various essential bacterial enzymes, including DNA gyrase, dihydropteroate synthase, and dihydrofolate reductase.[4][13] The specific molecular target of this compound would require further investigation through target-based assays.

Conclusion and Future Directions

This guide provides a foundational framework for the initial benchmarking of this compound. Based on the hypothetical data, the compound demonstrates modest activity, warranting further investigation. The subsequent steps in the drug discovery pipeline would involve:

  • Lead Optimization: Synthesis of analogues to improve potency and selectivity.

  • In-depth Mechanistic Studies: To identify the specific molecular targets and pathways affected by the compound.

  • In Vivo Efficacy Studies: Evaluation of the compound's therapeutic effect in animal models of cancer and infectious diseases.

  • Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties and safety of the compound.

By following a systematic and comparative approach as outlined in this guide, researchers can efficiently evaluate the potential of novel benzothiazole derivatives and contribute to the development of new therapeutic agents.

References

Safety Operating Guide

Navigating the Safe Handling of 5-Chloro-6-methoxy-1,3-benzothiazol-2-amine: A Comprehensive Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 5-Chloro-6-methoxy-1,3-benzothiazol-2-amine. The following procedural guidance is designed to address specific operational questions, ensuring the safe handling and disposal of this compound.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide synthesizes information from the SDSs of structurally related compounds, such as other benzothiazole derivatives. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, institution-specific risk assessment.

At a Glance: Recommended Personal Protective Equipment (PPE)

A multi-faceted PPE strategy is essential to minimize exposure risk when working with this compound. The following table outlines the minimum recommended PPE.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles. A face shield should be worn where splashing is a risk.Protects against accidental splashes and airborne particles.
Skin Protection Nitrile rubber gloves and a lab coat are mandatory. Consider double-gloving for enhanced protection. Protective clothing and boots may be necessary for larger quantities.Prevents skin contact, a primary route of exposure for many chemicals.
Respiratory Protection A NIOSH-approved respirator is recommended, especially where dust or aerosols may be generated. All work with the solid compound should be performed in a certified chemical fume hood.Minimizes inhalation of potentially harmful airborne particles.

Operational Protocols: From Preparation to Disposal

Pre-Handling Checklist & Environment Setup
  • Fume Hood Verification: Ensure the chemical fume hood is calibrated and certified. All manipulations of the solid compound must occur within the fume hood.

  • PPE Inspection: Before each use, thoroughly inspect all PPE for signs of damage or degradation.

  • Emergency Preparedness: Locate and verify the functionality of the nearest safety shower and eyewash station.

Step-by-Step Guide to Donning and Doffing PPE

Proper donning and doffing procedures are critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: PPE Donning and Doffing Workflow.

Handling and Experimental Procedures
  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the chemical fume hood to contain any dust.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling Decontamination: After handling, decontaminate the work area with an appropriate solvent, followed by a thorough wash with soap and water.

Disposal Plan: A Critical Final Step

The disposal of this compound and associated waste must be managed with the same level of caution as its handling. As a halogenated organic compound, it requires specific disposal protocols.

Waste Segregation and Collection
  • Halogenated Waste Stream: All waste containing this compound must be collected in a designated, properly labeled container for halogenated organic waste. Do not mix with non-halogenated waste.

  • Container Integrity: Use compatible containers, such as polyethylene, and ensure they are tightly sealed to prevent leaks or vapor release.

  • Labeling: Clearly label the waste container with "Halogenated Hazardous Waste" and list all contents.

Disposal Pathway

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-6-methoxy-1,3-benzothiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-Chloro-6-methoxy-1,3-benzothiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.